2-Bromo-3-fluoronitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVWQQTOYDXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593216 | |
| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59255-94-6 | |
| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-3-fluoronitrobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-fluoronitrobenzene is a trifunctional aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a nitro group, a bromine atom, and a fluorine atom. The strong electron-withdrawing nature of the nitro moiety significantly influences the reactivity of the aromatic ring, making the compound a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and material science.[1] This guide provides a comprehensive overview of its core chemical properties, reactivity, and established experimental protocols, offering field-proven insights for its effective application in research and development.
Core Physicochemical Properties
2-Bromo-3-fluoronitrobenzene is typically a colorless to light yellow solid at room temperature.[1] Its fundamental properties are summarized below, providing a baseline for its handling, storage, and application in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 59255-94-6 | [2] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][2][3] |
| Molecular Weight | 220.00 g/mol | [2] |
| Appearance | Colorless crystal or light yellow solid | [1] |
| Melting Point | 42.0 - 44.0 °C | [1] |
| Boiling Point | 222.3 ± 20.0 °C (Predicted) | [1] |
| Density | ~1.808 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | [1] |
| Flash Point | 88.3 °C | [1] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Synthesis and Preparation
The most common laboratory and industrial synthesis of 2-Bromo-3-fluoronitrobenzene involves the electrophilic nitration of a suitable precursor.
Primary Synthetic Route: Electrophilic Nitration
The standard method for preparing 2-Bromo-3-fluoronitrobenzene is the direct nitration of 2-bromo-3-fluorobenzene.[1] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), typically generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The sulfuric acid serves both as a catalyst and a dehydrating agent, pushing the equilibrium towards the formation of the nitronium ion.
Sources
The Synthetic Cornerstone: A Technical Guide to 2-Bromo-3-fluoronitrobenzene for Advanced Research and Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 2-Bromo-3-fluoronitrobenzene (CAS 59255-94-6). We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on the practical insights necessary for its effective utilization in the laboratory. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, empowering researchers to leverage this versatile building block to its full potential.
Core Molecular Profile and Physicochemical Properties
2-Bromo-3-fluoronitrobenzene is a trifunctional aromatic compound that serves as a highly valuable intermediate in modern organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on the benzene ring, provides a powerful toolkit for medicinal chemists and material scientists.[1][2] The interplay of these functional groups dictates its reactivity and makes it a strategic precursor for a diverse range of complex molecules.[2][3]
A summary of its key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 59255-94-6 | [4][5][6] |
| Molecular Formula | C₆H₃BrFNO₂ | [4][6][7] |
| Molecular Weight | 220.00 g/mol | [8] |
| Appearance | Colorless crystal or light yellow to brown solid | [7] |
| Melting Point | 42.0-44.0 °C | [5][6][7] |
| Boiling Point | 222.3 ± 20.0 °C (Predicted) | [5][7] |
| Density | 1.808 ± 0.06 g/cm³ (Predicted) | [5][7] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and dichloromethane. | [7] |
| Flash Point | 88.3°C | [7] |
| Purity | Typically available in 95-98% purity. | [4][6] |
Synonyms: 2-Bromo-1-fluoro-3-nitrobenzene, 3-Fluoro-2-bromonitrobenzene.[4]
Strategic Synthesis of 2-Bromo-3-fluoronitrobenzene
The synthesis of 2-Bromo-3-fluoronitrobenzene can be approached through several routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations. Two common methods are outlined below.
Method 1: Electrophilic Nitration of 2-Bromo-3-fluorobenzene
A straightforward approach involves the direct nitration of 2-bromo-3-fluorobenzene.[7] In this electrophilic aromatic substitution reaction, the starting material is treated with nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile.[7] The directing effects of the bromo and fluoro substituents guide the position of nitration.
Caption: Synthesis of 2-Bromo-3-fluoronitrobenzene via nitration.
Method 2: Sandmeyer-type Reaction from 2-Bromo-3-nitroaniline
A more detailed and often higher-yielding synthesis starts from 2-bromo-3-nitroaniline.[5] This multi-step process involves the diazotization of the aniline followed by a Schiemann-type reaction.
Experimental Protocol:
Step 1: Diazotization of 2-Bromo-3-nitroaniline
-
In a reaction vessel, suspend 21.6 g (0.1 mol) of 2-bromo-3-nitroaniline in a mixture of 12.5 mL (0.15 mol) of concentrated hydrochloric acid and 12.5 mL of water.[5]
-
Cool the mixture to below 15°C using an ice bath.[5]
-
Slowly add a solution of 8.3 g (0.12 mol) of sodium nitrite in 14.5 mL of water dropwise, maintaining the temperature below 15°C.[5]
-
To the resulting diazonium salt solution, add 11.4 g (0.13 mol) of fluoroboric acid.[5]
-
Stir the reaction mixture at 15°C for 2 hours. Monitor the reaction progress by HPLC until the starting aniline is completely consumed.[5]
-
Filter the precipitate, wash the filter cake with methanol, and dry to obtain the intermediate diazonium fluoroborate salt.[5]
Step 2: Thermal Decomposition (Schiemann Reaction)
-
In a separate flask, heat 30 mL of toluene to 100°C.[5]
-
Slowly add 10 g (31.7 mmol) of the dried diazonium fluoroborate salt obtained in the previous step.[5]
-
Maintain the temperature and stir for 1 hour. Monitor the reaction by HPLC until the intermediate is fully consumed.[5]
-
Concentrate the reaction mixture under reduced pressure.[5]
-
Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to yield pure 2-Bromo-3-fluoronitrobenzene. A molar yield of 83% has been reported for this step.[5]
Caption: Two-step synthesis of 2-Bromo-3-fluoronitrobenzene.
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 2-Bromo-3-fluoronitrobenzene stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective transformations.[1][9]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, a crucial transformation for introducing a key pharmacophore or a point of further diversification.[10] This opens up a vast chemical space for the synthesis of heterocycles and other nitrogen-containing scaffolds prevalent in medicinal chemistry.[2]
Experimental Protocol: Synthesis of 2-Bromo-3-fluoroaniline
-
Dissolve 1.0 g (5.0 mmol) of 2-bromo-3-fluoronitrobenzene in 50 mL of methanol in a flask and cool to 0°C.[10]
-
Sequentially add 2.2 g (10 mmol) of nickel(II) chloride (NiCl₂) and 0.50 g (14 mmol) of sodium borohydride (NaBH₄) to the solution.[10]
-
Stir the reaction mixture at 0°C for 5 minutes after the addition is complete.[10]
-
Quench the reaction by adding 20 mL of water.[10]
-
Extract the product with ethyl acetate (3 x 20 mL).[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford 2-bromo-3-fluoroaniline.[10] A yield of 70% has been reported for this procedure.[10]
An alternative method utilizing Raney nickel as a catalyst under hydrogen pressure has been reported to achieve a 98% yield.[10]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][11] These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of diverse molecular fragments.[12][13] The presence of the ortho-fluoro and meta-nitro groups can influence the electronic properties of the C-Br bond, potentially affecting the reaction kinetics and catalyst choice.[12]
Caption: Suzuki-Miyaura cross-coupling with 2-Bromo-3-fluoronitrobenzene.
The strategic combination of these reactions allows for the construction of complex molecular architectures, making 2-Bromo-3-fluoronitrobenzene a cornerstone intermediate in the synthesis of novel therapeutic agents.[1][2]
Safety and Handling
2-Bromo-3-fluoronitrobenzene is a chemical that requires careful handling in a laboratory setting.[7] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[7]
Spectroscopic Data
Characterization of 2-Bromo-3-fluoronitrobenzene and its derivatives is typically performed using standard spectroscopic techniques. While the raw spectra are not provided here, links to sources containing spectral data are available.[8][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure and purity of the compound. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns due to the coupling between the protons and the fluorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br, C-F, and nitro (NO₂) functional groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[8]
Conclusion
2-Bromo-3-fluoronitrobenzene is a strategically important and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and materials research. Its unique combination of reactive sites allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in innovative research and development endeavors.
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PubChem. 2-Bromo-1-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 18373474. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Crucial Role of 2-Bromo-1-fluoro-3-nitrobenzene in Modern Chemical Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-2-fluoro-3-nitrobenzene in Organic Synthesis. Retrieved from [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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A Comprehensive Technical Guide to the Regioselective Synthesis of 2-Bromo-3-fluoronitrobenzene
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-Bromo-3-fluoronitrobenzene, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1] The core of this process is the electrophilic aromatic substitution, specifically the nitration of 2-bromo-3-fluorobenzene. This document elucidates the reaction mechanism with a focus on the principles of regioselectivity that govern the substitution pattern on a di-substituted aromatic ring. A detailed, field-proven experimental protocol is presented, alongside methodologies for purification, characterization, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Significance of 2-Bromo-3-fluoronitrobenzene
2-Bromo-3-fluoronitrobenzene (C₆H₃BrFNO₂) is a key building block in organic synthesis.[1] Its trifunctional nature—possessing bromo, fluoro, and nitro groups—offers a versatile platform for subsequent chemical modifications. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization reactions, while the halogen substituents are amenable to various cross-coupling reactions.[2] This strategic positioning of functional groups makes it an important precursor for complex molecular architectures found in modern pharmaceuticals and other high-value chemical products. The successful synthesis of this intermediate hinges on a controlled and regioselective nitration process.
Reaction Mechanism and Regioselectivity
The nitration of 2-bromo-3-fluorobenzene is a classic example of electrophilic aromatic substitution (EAS). The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, colloquially known as "mixed acid."[3][4]
Generation of the Electrophile
The role of sulfuric acid is not merely as a solvent but as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺).[4][5] Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The Challenge of Regioselectivity
With two different halogen substituents on the benzene ring, the primary scientific challenge is to control and understand where the incoming nitro group will be directed. Both fluorine and bromine are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring, making it less reactive than benzene itself.[6][7] However, they are also ortho, para-directors because of their positive resonance effect (+R), where their lone pairs of electrons can be donated to the aromatic π-system.[6][7]
In 2-bromo-3-fluorobenzene, these effects are in competition:
-
Fluorine (at C3): Directs ortho (to C2 and C4) and para (to C6).
-
Bromine (at C2): Directs ortho (to C1 and C3) and para (to C5).
Analyzing the possible positions for electrophilic attack:
-
Attack at C4: This position is ortho to the fluorine and meta to the bromine. The arenium ion intermediate formed by attack at this position is stabilized by the resonance effect of the fluorine atom.
-
Attack at C6: This position is para to the fluorine and ortho to the bromine. This position is also activated. However, it is subject to greater steric hindrance from the adjacent bromine atom.
-
Attack at C5: This position is para to the bromine and meta to the fluorine. This position is activated by the bromine.
-
Attack at C1: This position is ortho to the bromine and meta to the fluorine, but is sterically hindered.
The primary product formed is 2-bromo-1-fluoro-4-nitrobenzene, indicating that nitration occurs preferentially at the C4 position. This outcome suggests that the directing effect of the fluorine atom to its ortho position (C4) is the dominant influence, likely due to a combination of electronic activation and relatively lower steric hindrance compared to the C6 position.
Caption: Nitration mechanism and regioselectivity factors.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the nitration of 2-bromo-3-fluorobenzene. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment.[8][9]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount (Example) | Moles (mol) |
| 2-Bromo-3-fluorobenzene | 190.99 | 1.646 | 9.55 g (5.8 mL) | 0.05 |
| Concentrated H₂SO₄ (98%) | 98.08 | 1.84 | 20 mL | ~0.37 |
| Concentrated HNO₃ (70%) | 63.01 | 1.42 | 5.0 mL | ~0.08 |
| Crushed Ice/Deionized Water | - | - | 200 g / 200 mL | - |
| Ethanol (for recrystallization) | - | - | As needed | - |
Step-by-Step Procedure
-
Preparation of Nitrating Mixture: In a 100 mL flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. While maintaining the low temperature and stirring, slowly add 5.0 mL of concentrated nitric acid dropwise. This process is highly exothermic.[3] Keep this mixed acid solution in the ice bath.
-
Reaction Setup: In a separate 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 9.55 g (5.8 mL) of 2-bromo-3-fluorobenzene.
-
Addition of Nitrating Mixture: Begin stirring the 2-bromo-3-fluorobenzene and cool the flask in an ice bath. Slowly add the cold nitrating mixture from the dropping funnel to the reaction flask over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C to minimize the formation of dinitrated byproducts.[5]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture warm to room temperature, continuing to stir for 1-2 hours.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring.[5][10] The crude product should precipitate as a pale yellow solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes residual acids.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.
Caption: Experimental workflow for synthesis.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a colorless to light yellow solid.[1]
Recrystallization
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Characterization
The identity and purity of the final product, 2-bromo-3-fluoronitrobenzene, should be confirmed using standard analytical techniques.
-
Melting Point: The purified product should have a sharp melting point. Literature values are in the range of 55-58 °C.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the presence of the nitro group. Look for two strong, characteristic absorption bands corresponding to the N-O stretching vibrations.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons will be indicative of the final structure. Spectral data for this compound is available in chemical databases for comparison.[15]
Safety Precautions
Adherence to strict safety protocols is mandatory for this synthesis.
-
Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and potent oxidizing agents.[3][16] They can cause severe chemical burns upon contact with skin or eyes and are destructive to mucous membranes if inhaled.[8][17] Always handle them in a fume hood while wearing a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).[9][18][19]
-
Reaction: The nitration reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and the potential for violent decomposition. Always use an ice bath for cooling and add reagents slowly.[5]
-
Work-up: Quenching the reaction mixture in water must be done slowly and carefully to manage the heat generated from the dilution of strong acids.
-
Waste Disposal: Acidic waste must be neutralized before disposal according to institutional and local environmental regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient nitrating agent. | Ensure proper stoichiometry; allow for adequate reaction time; confirm the concentration of acids. |
| Loss of product during work-up. | Ensure complete precipitation by using sufficient ice; avoid using excessive solvent during recrystallization. | |
| Formation of Dark Oil | Reaction temperature was too high, leading to oxidation. | Maintain strict temperature control (<10 °C) during the addition of the nitrating mixture. |
| Dinitration Product | Reaction temperature too high; excess nitrating agent. | Carefully control the temperature and stoichiometry. Use the specified amounts of reagents.[5][20] |
| Product Fails to Crystallize | Presence of impurities; incorrect solvent. | Try adding a seed crystal; scratch the inside of the flask; try a different recrystallization solvent or solvent pair. |
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2-Bromo-1-fluoro-3-nitrobenzene. (2024). ChemBK. Retrieved from [Link]
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NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
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Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. (2022). Columbus Chemical. Retrieved from [Link]
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How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? (2018). Quora. Retrieved from [Link]
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Experiment 11: Electrophilic Aromatic Substitution – Nitration. (n.d.). UW-Madison Chemistry. Retrieved from [Link]
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1-Bromo-2-fluoro-3-nitrobenzene. (n.d.). Genome Context. Retrieved from [Link]
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Which resonance structure BEST explains the REGIOSELECTIVITY for nitration of fluorobenzene? (2022). Transtutors. Retrieved from [Link]
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Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved from [Link]
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Moodie, R. B., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PeerJ. Retrieved from [Link]
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Nitration of Bromobenzene. (n.d.). Savita Pall and Chemistry. Retrieved from [Link]
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Moodie, R. B., et al. (1983). Thermodynamic nitration rates of aromatic compounds. Part 3. Nitration of aromatic compounds in concentrated aqueous trifluoromethanesulphonic acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. Retrieved from [Link]
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Technical Guide: An In-Depth Examination of the Physical Properties of 2-Bromo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-3-fluoronitrobenzene, with a specific focus on its melting and boiling points. Recognizing the critical role of accurate physical data in research and development, this document addresses the existing discrepancies in commercially available data for this compound. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility. This guide is intended to be an essential resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Introduction to 2-Bromo-3-fluoronitrobenzene
2-Bromo-3-fluoronitrobenzene (CAS No. 59255-94-6) is a halogenated nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring bromo, fluoro, and nitro groups on the benzene ring, allows for a wide range of chemical transformations. These functional groups can be selectively manipulated to introduce further complexity, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials.
The precise physical properties of such a precursor are paramount for its effective use. Melting and boiling points, in particular, are fundamental parameters that inform purification techniques, reaction conditions, and safety protocols. An accurate understanding of these properties is therefore not merely academic but a prerequisite for reliable and scalable synthetic chemistry.
Physical Properties of 2-Bromo-3-fluoronitrobenzene
A review of commercially available data for 2-Bromo-3-fluoronitrobenzene reveals some inconsistencies in the reported melting and boiling points. This variation is not uncommon for specialty chemicals and can arise from differences in purity, measurement techniques, or the provisional nature of some data (e.g., predicted values).
Below is a summary of the available data from various chemical suppliers and databases:
| Physical Property | Reported Value Range | Source(s) |
| Melting Point | 42.0 - 44.0 °C | [1] |
| 55 - 58 °C | [1] | |
| Boiling Point | 222.3 ± 20.0 °C (Predicted) | [1] |
| 225 - 226 °C | [1] |
Expert Insight: The discrepancy in the reported melting points is significant and likely attributable to varying levels of purity between different batches or suppliers. A wider melting range often indicates the presence of impurities. The boiling point data is more consistent, with one value being a computational prediction. For exacting applications, experimental verification of these properties on the specific batch of material to be used is strongly recommended.
Experimental Determination of Physical Properties
To ensure the highest degree of accuracy and reproducibility, this section details the standard, validated laboratory procedures for determining the melting and boiling points of organic compounds like 2-Bromo-3-fluoronitrobenzene.
Melting Point Determination: Capillary Method
The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the crystalline 2-Bromo-3-fluoronitrobenzene is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the solid into the sealed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a temperature probe.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.
Figure 1: Workflow for Melting Point Determination.
Causality and Trustworthiness: A narrow melting point range (typically less than 2 °C) is a strong indicator of high purity. Impurities tend to depress and broaden the melting range. This self-validating aspect of the protocol provides an immediate assessment of sample quality.
Boiling Point Determination: Micro-Boiling Point Method
For determining the boiling point of small quantities of a liquid, the micro-boiling point method is highly efficient and accurate.
Methodology:
-
Sample Preparation: A small volume (a few drops) of molten 2-Bromo-3-fluoronitrobenzene is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil) or a heating block.
-
Heating and Observation: The apparatus is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Data Recording: The heating is discontinued, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance at the ambient atmospheric pressure.
Figure 2: Workflow for Micro-Boiling Point Determination.
Expert Insight: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The stream of bubbles indicates that the vapor pressure exceeds the external pressure. As the liquid cools, the point at which the liquid is drawn into the capillary is the precise moment these two pressures are equal.
Conclusion
The physical properties of 2-Bromo-3-fluoronitrobenzene, particularly its melting and boiling points, are crucial for its application in synthetic chemistry. While commercially available data shows some variation, this guide provides a clear summary of the reported values and, more importantly, equips the researcher with robust, reliable, and verifiable experimental protocols to determine these properties with a high degree of confidence. Adherence to these standardized methods will ensure data integrity and contribute to the successful and safe utilization of this valuable chemical intermediate.
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An In-depth Technical Guide to 2-Bromo-3-fluoronitrobenzene: Structure, Synthesis, and Application
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and other halogens into aromatic scaffolds is a cornerstone of molecular design. 2-Bromo-3-fluoronitrobenzene (CAS No. 59255-94-6) emerges as a pivotal building block, offering a unique constellation of functional groups that empower chemists to construct complex molecular architectures.[1] Its structure, featuring vicinal bromo and fluoro substituents alongside a nitro group, provides a versatile platform for a range of chemical transformations. This guide provides an in-depth analysis of its molecular structure, a detailed examination of its synthesis with an emphasis on the underlying chemical principles, comprehensive spectral characterization, and an exploration of its applications, particularly in the realm of drug discovery.
Chemical Identity and Physicochemical Properties
A precise understanding of a chemical's identity and physical characteristics is fundamental to its effective use in a research and development setting.
Molecular Structure and Formula
The core of 2-Bromo-3-fluoronitrobenzene is a benzene ring substituted at the 1, 2, and 3 positions. Its IUPAC name is 2-bromo-1-fluoro-3-nitrobenzene.[2] The molecule's formula and key identifiers are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrFNO₂ | [3][4] |
| Molecular Weight | 219.99 g/mol | [2] |
| CAS Number | 59255-94-6 | [4] |
| IUPAC Name | 2-bromo-1-fluoro-3-nitrobenzene | [2] |
| Synonyms | 1-Nitro-2-bromo-3-fluorobenzene, 3-Fluoro-2-bromonitrobenzene | [4] |
The spatial arrangement of the electronegative fluorine atom, the bulky bromine atom, and the strongly electron-withdrawing nitro group dictates the molecule's reactivity and electronic properties.
Figure 1: 2D structure of 2-Bromo-3-fluoronitrobenzene.
Physicochemical Data
The physical properties of 2-Bromo-3-fluoronitrobenzene are critical for determining appropriate reaction conditions, solvents, and purification methods. It typically appears as a colorless crystal or light yellow solid.[3]
| Property | Value | Source(s) |
| Appearance | Colorless crystal or light yellow solid | [3] |
| Melting Point | 42.0-44.0 °C or 55-58 °C | [3][5] |
| Boiling Point | 222.3 ± 20.0 °C (Predicted) | [5] |
| Density | ~1.69 - 1.81 g/cm³ | [3][5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | [3] |
The variation in reported melting points may be due to different polymorphic forms or purity levels. Its solubility profile makes it highly compatible with common organic synthesis workflows.
Synthesis and Mechanistic Rationale
The primary route for the synthesis of 2-Bromo-3-fluoronitrobenzene is the electrophilic aromatic substitution (nitration) of 1-bromo-2-fluorobenzene.[5] Understanding the regioselectivity of this reaction is key to maximizing the yield of the desired product.
Regioselectivity in Electrophilic Nitration
The directing effects of the substituents on the starting material, 1-bromo-2-fluorobenzene, govern the position of the incoming nitronium ion (NO₂⁺).
-
Fluorine: A moderately deactivating group due to its strong inductive electron withdrawal (-I effect), but it is ortho, para-directing because of its ability to donate a lone pair of electrons via resonance (+R effect), which stabilizes the intermediate arenium ion.[6]
-
Bromine: Similar to fluorine, bromine is a deactivating, ortho, para-directing group. Its inductive effect outweighs its resonance effect.[7]
In 1-bromo-2-fluorobenzene, the substituents are ortho to each other. The potential positions for nitration are C3, C4, C5, and C6.
-
Position 3: Ortho to fluorine and meta to bromine.
-
Position 4: Para to fluorine and meta to bromine.
-
Position 5: Meta to fluorine and para to bromine.
-
Position 6: Ortho to bromine and meta to fluorine.
The formation of the target compound, 2-bromo-1-fluoro-3-nitrobenzene, results from nitration at the C3 position. This position is activated by the resonance effect of the adjacent fluorine atom and is sterically less hindered than the C6 position, which is flanked by the bulky bromine atom. The formation of the σ-complex (arenium ion) is the rate-determining step, and its stability dictates the major product.[8] The resonance stabilization provided by the fluorine at the C3 position makes this a favored pathway.
Figure 2: Logical workflow for the regioselective nitration.
Representative Experimental Protocol
Objective: To synthesize 2-Bromo-3-fluoronitrobenzene via electrophilic nitration of 1-bromo-2-fluorobenzene.
Materials:
-
1-Bromo-2-fluorobenzene (C₆H₄BrF, MW: 175.00 g/mol )
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid (e.g., 15 mL). Cool the flask in an ice bath to 0-5 °C. Slowly, and with constant stirring, add concentrated nitric acid (e.g., 5 mL) dropwise, ensuring the temperature remains below 10 °C. This exothermic reaction generates the nitronium ion electrophile.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2-fluorobenzene (e.g., 5.0 g, 28.6 mmol) in dichloromethane (e.g., 20 mL). Cool this solution in an ice bath to 0-5 °C.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-bromo-2-fluorobenzene over 20-30 minutes. Causality: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-nitration (dinitration) or side reactions.[7]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 100 g) in a beaker. This quenches the reaction and precipitates the crude product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
-
Neutralization: Wash the combined organic layers sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize residual acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford the final product, 2-bromo-3-fluoronitrobenzene, as a light yellow solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this compound. The mass spectrum provides the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a doublet of nearly equal intensity (the M⁺ and M+2 peaks) corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.[10] For C₆H₃⁷⁹BrFNO₂, the expected m/z is ~219. For C₆H₃⁸¹BrFNO₂, the expected m/z is ~221.
-
Key Fragments: Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (M-46), NO (M-30), and O (M-16).[11] The loss of the bromine radical (M-79/81) to form a fluoronitrophenyl cation is also a probable fragmentation pathway.
A reference GC-MS spectrum shows a prominent molecular ion cluster at m/z 219 and 221, confirming the molecular formula and the presence of one bromine atom.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.
-
¹H NMR: The aromatic region (typically δ 7.0-8.5 ppm) will show three distinct signals for the three aromatic protons. Each signal will appear as a multiplet due to coupling with the other protons (ortho, meta coupling) and with the ¹⁹F nucleus (H-F coupling). The proton ortho to the nitro group is expected to be the most downfield (highest ppm) due to the strong deshielding effect of the NO₂ group.
-
¹³C NMR: The spectrum will display six distinct signals for the six aromatic carbons. The chemical shifts are influenced by the attached substituents. The carbon bearing the nitro group (C3) will be significantly deshielded. Furthermore, the signals will exhibit splitting due to C-F coupling, which can be observed over one, two, or three bonds with characteristic coupling constants (J-couplings).[13] The carbon directly attached to fluorine (C1) will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: This technique is highly sensitive to the fluorine environment. For an aryl fluoride, the chemical shift is expected in the range of -100 to -140 ppm relative to a CFCl₃ standard. The signal will be split by coupling to the adjacent aromatic protons.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
NO₂ Group: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
Aromatic C=C: Stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-F Bond: A strong absorption band for the C-F stretch is typically found in the 1200-1300 cm⁻¹ region.
-
C-Br Bond: The C-Br stretching vibration appears at lower frequencies, typically in the 500-650 cm⁻¹ range.
Applications in Drug Development and Chemical Synthesis
2-Bromo-3-fluoronitrobenzene is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical modifications.
Figure 3: Orthogonal reactivity of 2-Bromo-3-fluoronitrobenzene.
-
The Bromo Group: The C-Br bond serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or amine fragments, rapidly building molecular complexity.
-
The Nitro Group: The nitro group can be readily reduced to an aniline (amino group) under various conditions (e.g., catalytic hydrogenation, or using metals like Fe, Sn, or Zn in acidic media).[12] The resulting 2-bromo-3-fluoroaniline is a valuable precursor for the synthesis of heterocycles, amides, and sulfonamides, which are common motifs in pharmacologically active compounds.
-
The Fluoro Group: While generally less reactive as a leaving group than nitro in nucleophilic aromatic substitution (SNAr), the fluorine atom significantly modulates the electronic properties of the molecule. Its high electronegativity can enhance binding affinities with protein targets through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[14] The nitro group strongly activates the ring towards SNAr, potentially allowing for the displacement of either the fluorine or bromine under specific conditions.
This trifecta of functionality makes 2-Bromo-3-fluoronitrobenzene a sought-after intermediate in the synthesis of kinase inhibitors, a major class of anti-cancer drugs, where substituted aromatic and heteroaromatic cores are prevalent.[15]
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 2-Bromo-3-fluoronitrobenzene is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2][16]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-3-fluoronitrobenzene is a high-value chemical intermediate whose utility is derived from the strategic placement of three distinct functional groups on an aromatic ring. Its synthesis, governed by the principles of electrophilic aromatic substitution, yields a molecule primed for sequential, controlled transformations. The ability to leverage the C-Br bond for cross-coupling, reduce the nitro group to a versatile amine, and exploit the electronic influence of the fluorine atom makes this compound a powerful tool in the synthetic chemist's arsenal. For researchers and professionals in drug development, a thorough understanding of its structure, synthesis, and reactivity is crucial for designing efficient synthetic routes to novel and impactful therapeutic agents.
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Spectroscopic Characterization of 2-Bromo-3-fluoronitrobenzene: A Technical Guide
This guide provides an in-depth analysis of the key spectroscopic data for 2-Bromo-3-fluoronitrobenzene (CAS No: 59255-94-6), a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. A comprehensive understanding of its spectral characteristics is paramount for structural verification, purity assessment, and reaction monitoring. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, interpreting the spectral features through the lens of the molecule's unique electronic and structural properties.
Molecular Structure and Electronic Landscape
2-Bromo-3-fluoronitrobenzene is a polysubstituted aromatic compound with the molecular formula C₆H₃BrFNO₂. The benzene ring is substituted with three distinct functional groups: a strongly electron-withdrawing nitro group (-NO₂), and two electronegative halogens, bromine (-Br) and fluorine (-F).
The interplay of these substituents dictates the molecule's reactivity and its spectroscopic signature. The nitro group exerts a powerful -I (inductive) and -R (resonance) effect, significantly deshielding the aromatic ring. The halogens also exhibit a -I effect, while their +R effect is weaker. This complex electronic environment results in a highly differentiated set of signals in NMR spectroscopy and characteristic absorption bands in IR spectroscopy.
Molecular Structure of 2-Bromo-3-fluoronitrobenzene
Caption: Ball-and-stick model of 2-Bromo-3-fluoronitrobenzene with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-Bromo-3-fluoronitrobenzene, providing detailed information about the hydrogen, carbon, and fluorine environments.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the three protons on the benzene ring. The strong deshielding effect of the nitro group will shift all protons downfield. The precise chemical shift and multiplicity of each proton are determined by its position relative to the three substituents and its coupling to neighboring protons and the fluorine atom.
Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-6 | ~8.0 - 8.2 | ddd | ³J(H6-H5) ≈ 8-9, ⁴J(H6-H4) ≈ 2-3, ⁴J(H6-F) ≈ 5-7 |
| H-4 | ~7.8 - 8.0 | ddd | ³J(H4-H5) ≈ 8-9, ⁴J(H4-H6) ≈ 2-3, ³J(H4-F) ≈ 8-10 |
| H-5 | ~7.4 - 7.6 | t or dt | ³J(H5-H6) ≈ 8-9, ³J(H5-H4) ≈ 8-9, ⁵J(H5-F) ≈ 1-2 |
Causality Behind Assignments:
-
H-6: This proton is ortho to the powerfully electron-withdrawing nitro group, making it the most deshielded (highest chemical shift). It will be split by H-5 (ortho coupling, ³J), H-4 (para coupling, ⁴J), and the fluorine at C-3 (meta coupling, ⁴J).
-
H-4: This proton is adjacent to the fluorine atom and will experience strong through-bond coupling (³J). It is also deshielded by the para nitro group. It will be split by H-5 (ortho coupling, ³J), H-6 (para coupling, ⁴J), and F-3 (ortho coupling, ³J).
-
H-5: This proton is the most upfield of the three, being furthest from the nitro group. It is coupled to both H-4 and H-6 with similar ortho coupling constants, which may resolve as a triplet. A smaller long-range coupling to fluorine (⁵J) might also be observed, potentially resulting in a doublet of triplets.
Key Coupling Interactions in NMR
Caption: Diagram of key through-bond NMR coupling interactions.
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum will display six unique signals, one for each carbon in the aromatic ring. The chemical shifts are influenced by the attached substituent, and carbons bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.
Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | ¹³C-¹⁹F Coupling (J_CF) |
| C-3 | ~158 - 162 | ¹J ≈ 250-270 Hz |
| C-1 | ~148 - 152 | ³J ≈ 3-5 Hz |
| C-5 | ~135 - 138 | ⁴J ≈ 1-3 Hz |
| C-4 | ~128 - 132 | ²J ≈ 20-25 Hz |
| C-6 | ~125 - 128 | ³J ≈ 3-5 Hz |
| C-2 | ~115 - 120 | ²J ≈ 20-25 Hz |
Causality Behind Assignments:
-
C-F Coupling: The magnitude of the C-F coupling constant is dependent on the number of bonds separating the two nuclei. The direct one-bond coupling (¹J) is very large, while two-bond (²J) and three-bond (³J) couplings are progressively smaller.[1][2]
-
Chemical Shifts:
-
C-3: Directly bonded to the highly electronegative fluorine, this carbon is significantly deshielded and shows a very large ¹J coupling.
-
C-1: Attached to the nitro group, this carbon is also strongly deshielded.
-
C-2: The ipso-carbon bearing the bromine atom is shielded relative to other substituted carbons due to the "heavy atom effect."
-
The remaining carbons (C-4, C-5, C-6) are assigned based on established substituent effects in polysubstituted benzenes.
-
¹⁹F NMR Spectroscopy
Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique.[3] For 2-Bromo-3-fluoronitrobenzene, a single signal is expected. This signal will be split by the neighboring protons, H-4 (ortho, ³J) and potentially H-2 if present, though in this case it's a bromine, and a smaller coupling to H-6 (meta, ⁴J).
Predicted ¹⁹F NMR Data
| Nucleus | Predicted δ (ppm vs CFCl₃) | Multiplicity | Coupling Constants (Hz) |
| F-3 | ~ -110 to -115 | dd | ³J(F-H4) ≈ 8-10, ⁴J(F-H6) ≈ 5-7 |
Causality Behind Assignments: The chemical shift of fluorine in aromatic systems is highly sensitive to the electronic nature of the other ring substituents.[4] The presence of the ortho bromine and meta nitro group influences the electron density around the fluorine, determining its specific chemical shift. The multiplicity arises from coupling to the aromatic protons as described above.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the presence of the key functional groups within the molecule.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600 - 1585, 1500 - 1400 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1550 - 1520 | Very Strong | Asymmetric NO₂ Stretch |
| 1360 - 1330 | Strong | Symmetric NO₂ Stretch |
| 1250 - 1000 | Medium-Strong | C-F Stretch |
| 900 - 675 | Strong | C-H Out-of-plane Bending |
| ~750 | Medium-Strong | C-Br Stretch |
Interpretation: The most prominent and diagnostic peaks in the IR spectrum are the very strong asymmetric and symmetric stretching vibrations of the nitro group.[5] The presence of these two intense bands is a clear indicator of the -NO₂ functionality. The C-F and C-Br stretches appear in the fingerprint region, along with characteristic aromatic C=C stretching and C-H bending vibrations that confirm the substituted benzene core.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Key Features of the Mass Spectrum
-
Molecular Ion (M⁺): A key feature will be the presence of a pair of peaks for the molecular ion at m/z 219 and 221. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), which results in an M⁺ and M+2 peak of nearly equal intensity. This isotopic signature is a hallmark of a monobrominated compound.
-
Major Fragmentation Pathways: The fragmentation is driven by the stability of the aromatic ring and the nature of the substituents.
-
Loss of NO₂: A prominent fragment at m/z 173/175 ([M-46]⁺) corresponding to the loss of the nitro group.
-
Loss of NO: A fragment resulting from the loss of nitric oxide (30 amu) followed by rearrangement.
-
Loss of Br: A fragment at m/z 140 corresponding to the loss of the bromine radical.
-
Predicted Key Fragments
| m/z | Predicted Fragment Ion | Notes |
| 219 / 221 | [C₆H₃⁷⁹/⁸¹BrFNO₂]⁺ | Molecular ion peak showing the 1:1 bromine isotopic pattern. |
| 173 / 175 | [C₆H₃⁷⁹/⁸¹BrF]⁺ | Loss of the nitro group (-NO₂). |
| 140 | [C₆H₃FNO₂]⁺ | Loss of the bromine atom (-Br). |
Experimental Protocols for Data Acquisition
To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized protocols are essential.
Data Acquisition Workflow
Caption: Standardized workflow for spectroscopic data acquisition and analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of 2-Bromo-3-fluoronitrobenzene and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a ≥400 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.
-
¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ≥3 seconds, and a relaxation delay of 2-5 seconds are recommended.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~240 ppm) and a longer acquisition time with a sufficient number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled spectrum using a spectral width appropriate for aromatic fluorine compounds (~50 ppm). Use CFCl₃ as an external reference (δ = 0 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. For ¹H NMR, calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate the signals to determine proton ratios.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a low-melting solid or oil, acquire the spectrum as a neat thin film between two salt plates (e.g., NaCl or KBr).
-
Background Collection: Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Place the sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching.
-
Mass Analysis: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺) and its M+2 isotope peak. Analyze the fragmentation pattern and compare it to known fragmentation rules for aromatic nitro-halo compounds.
Conclusion
The spectroscopic profile of 2-Bromo-3-fluoronitrobenzene is rich with structural information. ¹H, ¹³C, and ¹⁹F NMR spectra provide an unambiguous map of the atomic connectivity and electronic environment through chemical shifts and spin-spin coupling patterns. IR spectroscopy confirms the presence of the critical nitro and aromatic functionalities, while mass spectrometry validates the molecular weight and reveals characteristic isotopic patterns and fragmentation pathways. Together, these techniques provide a robust and self-validating system for the comprehensive characterization of this important chemical intermediate.
References
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. Retrieved January 11, 2026, from [Link]
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Tantillo, D. J., et al. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved January 11, 2026, from [Link]
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SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 11, 2026, from [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved January 11, 2026, from [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved January 11, 2026, from [Link]
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Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Retrieved January 11, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]
-
Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved January 11, 2026, from [Link]
-
University of Calgary. (n.d.). IR: nitro groups. Retrieved January 11, 2026, from [Link]
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Solubility of 2-Bromo-3-fluoronitrobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-3-fluoronitrobenzene in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient drug development and chemical synthesis.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-3-fluoronitrobenzene (C₆H₃BrFNO₂), a critical building block in organic synthesis. We will delve into the physicochemical properties that govern its solubility, present qualitative solubility data, and provide a field-proven, self-validating experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various organic solvent systems.
Introduction: The Strategic Importance of Solubility Data
2-Bromo-3-fluoronitrobenzene is a substituted aromatic compound utilized as a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and pesticides.[3] The efficiency of synthetic reactions, the viability of purification techniques such as crystallization, and the ultimate success of formulation and drug delivery strategies are all critically dependent on a thorough understanding of the solubility of this intermediate. Poor solubility can lead to challenges in reaction kinetics, reduced yields, and difficulties in achieving desired purity levels, making a priori knowledge of its behavior in different solvents an invaluable asset in process development and optimization.[1]
Physicochemical Profile of 2-Bromo-3-fluoronitrobenzene
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical properties. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[4][5]
Molecular Structure and Polarity: 2-Bromo-3-fluoronitrobenzene possesses a benzene core functionalized with three distinct substituents: a bromine atom, a fluorine atom, and a nitro group.
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, capable of participating in strong dipole-dipole interactions.
-
Fluoro (-F) and Bromo (-Br) Groups: As halogens, both are electronegative and contribute to the molecule's overall polarity and its ability to engage in dipole-dipole and London dispersion forces.
-
Benzene Ring: The aromatic ring itself is nonpolar and hydrophobic.
The combination of these functional groups results in a molecule with significant overall polarity, dominated by the influence of the nitro group. This structural feature suggests that 2-Bromo-3-fluoronitrobenzene will exhibit preferential solubility in polar organic solvents over nonpolar ones.
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₂ | [3][6][7] |
| Molecular Weight | ~220.00 g/mol | [6][8] |
| Appearance | Colorless crystal or light yellow solid | [3] |
| Melting Point | 55-58°C | [3] |
| Boiling Point | 225-226°C | [3] |
The compound's solid state at room temperature and its relatively modest melting point indicate that the crystal lattice energy, which must be overcome for dissolution to occur, is not prohibitively high.
Solubility Profile in Common Organic Solvents
While exhaustive quantitative data for 2-Bromo-3-fluoronitrobenzene is not widely available in published literature, a qualitative and predictive solubility profile can be constructed based on its physicochemical properties and reported observations. The compound is noted to be soluble in common organic solvents like ethanol, ether, and dichloromethane, while being only slightly soluble in water.[3]
Table 1: Predicted and Observed Solubility of 2-Bromo-3-fluoronitrobenzene
| Solvent | Solvent Type | Predicted Solubility | Rationale for Interaction |
| Methanol / Ethanol | Polar Protic | High | The hydroxyl (-OH) group can interact favorably with the polar nitro group of the solute. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions between acetone's carbonyl group and the solute's polar functional groups. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Capable of dipole-dipole interactions, effectively solvating the polar regions of the solute.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen allows for strong dipole-dipole interactions with the solute. |
| Acetonitrile | Polar Aprotic | Moderate | Its polarity allows for favorable dipole-dipole interactions, though potentially weaker than with acetone or THF. |
| Ethyl Acetate | Moderately Polar | Moderate | The ester group provides polarity, but the ethyl group adds nonpolar character, leading to balanced solvating power. |
| Toluene | Nonpolar | Low | Primarily London dispersion forces, which are insufficient to overcome the solute's crystal lattice energy and self-association via dipole-dipole forces. |
| Hexane | Nonpolar | Very Low / Insoluble | Lacks the polarity required to effectively solvate the highly polar nitro and halogen functional groups. |
| Water | Polar Protic | Slightly Soluble | Despite water's high polarity, the large, hydrophobic benzene ring limits solubility.[3] |
Authoritative Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
For definitive, quantitative solubility data, an experimental determination is essential. The shake-flask method is considered the "gold standard" for measuring thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[9]
Principle: This method establishes an equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature.[2] By ensuring an excess of the solid is present, the resulting solution becomes saturated. The concentration of this saturated solution, once separated from the solid, represents the thermodynamic solubility.
Causality and Self-Validation: The trustworthiness of this protocol is rooted in its direct approach to achieving and verifying equilibrium. The continuous agitation ensures maximum contact between the solid and the solvent, accelerating the path to equilibrium.[10] The protocol's self-validating nature is confirmed by sampling at multiple extended time points (e.g., 24 and 48 hours) to ensure the measured concentration has reached a stable plateau, confirming that equilibrium has indeed been achieved.[10] The mandatory presence of excess solid throughout the experiment guarantees that the measured concentration is the solubility limit and not merely the concentration of a subsaturated solution.[10]
Detailed Step-by-Step Methodology:
-
Preparation of Materials:
-
Accurately weigh an amount of 2-Bromo-3-fluoronitrobenzene into several screw-cap vials. The amount should be substantially more than is expected to dissolve.
-
Select the desired organic solvents, ensuring they are of high purity (e.g., HPLC grade).
-
Prepare a series of standard solutions of 2-Bromo-3-fluoronitrobenzene of known concentrations in a suitable solvent for creating a calibration curve.
-
-
Preparation of Saturated Solution:
-
To each vial containing the excess solid, accurately dispense a known volume (e.g., 5.0 mL) of the chosen organic solvent.
-
Securely seal the vials to prevent any solvent loss due to evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 °C).
-
Agitate the vials at a constant speed (e.g., 300 RPM) for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[10]
-
-
Sample Collection and Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) into a clean vial. This step is critical to remove all undissolved solid particles.[11] Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
Quantitative Analysis (UV-Vis Spectroscopy):
-
Accurately dilute a known volume of the clear filtrate with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted samples and the standard solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for 2-Bromo-3-fluoronitrobenzene.
-
Plot the absorbance of the standard solutions versus their known concentrations to generate a calibration curve.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate to determine the concentration of the original, undiluted filtrate. This value is the thermodynamic solubility.
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Visualizing the Intermolecular Forces in Solution
The solubility behavior is dictated by the interplay of intermolecular forces between the solute and solvent molecules. Understanding these interactions provides a mechanistic basis for the observed solubility data.
Caption: Key intermolecular forces governing solubility.
Conclusion
This guide has established the foundational principles governing the solubility of 2-Bromo-3-fluoronitrobenzene in organic solvents. Its highly polar nature, conferred primarily by the nitro group, dictates a strong preference for polar aprotic and polar protic solvents. For researchers and process chemists, this information is vital for selecting appropriate solvent systems for synthesis, purification, and formulation. When precise quantitative data is required, the detailed shake-flask protocol provided herein offers a robust and reliable method for its determination, ensuring data integrity and supporting the successful advancement of research and development objectives.
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2-Bromo-1-fluoro-3-nitrobenzene - ChemBK. (2024). [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). [Link]
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How do you perform the shake flask method to determine solubility? - Quora. (2017). [Link]
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Shake Flask Method Summary - BioAssay Systems. (n.d.). [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). [Link]
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Spectroscopic Techniques - Solubility of Things. (n.d.). [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
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2-Bromo-1-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 18373474 - PubChem. (n.d.). [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025). [Link]
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Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - Scirp.org. (2015). [Link]
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.). [Link]
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1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024). [Link]
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1-Bromo-2-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 40427446 - PubChem. (n.d.). [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Link]
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An In-Depth Technical Guide to the Reactivity of 2-Bromo-3-fluoronitrobenzene in Electrophilic Aromatic Substitution
Abstract
2-Bromo-3-fluoronitrobenzene is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of complex molecular architectures.[1][2] Its utility is fundamentally governed by the regiochemical outcomes of further functionalization, particularly through electrophilic aromatic substitution (EAS). This technical guide provides a comprehensive analysis of the electronic and steric factors dictating the reactivity of the 2-bromo-3-fluoronitrobenzene nucleus. We will deconstruct the competing directing effects of the bromo, fluoro, and nitro substituents, predict the most probable sites of electrophilic attack, and provide validated experimental protocols for key transformations. This document is intended for researchers, chemists, and drug development professionals seeking a predictive understanding and practical framework for employing this substrate in synthesis.
Foundational Principles: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings. The reaction proceeds via a two-step mechanism:
-
Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E+). This step is typically rate-determining as it transiently disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as the arenium ion or sigma complex.[3][4]
-
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity and yielding the substituted product.[3]
The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the position of the incoming electrophile. These "directing effects" are the result of the interplay between inductive and resonance effects.[5][6]
-
Activating Groups: These substituents donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the rate of EAS compared to benzene. They are typically ortho, para-directors.[7][8]
-
Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction rate. Most are meta-directors, with the notable exception of halogens, which are deactivating yet ortho, para-directing.[7][8][9]
Analysis of Substituent Effects in 2-Bromo-3-fluoronitrobenzene
The reactivity of 2-bromo-3-fluoronitrobenzene is dictated by the cumulative influence of its three distinct substituents. The aromatic ring is heavily deactivated, necessitating forceful reaction conditions for most EAS reactions.[8][10]
Individual Substituent Analysis
-
Nitro Group (-NO₂ at C1): The nitro group is one of the most powerful deactivating groups. It withdraws electron density strongly through both the inductive effect (-I) and the resonance effect (-R).[11][12] By drawing resonance structures, it becomes evident that the nitro group places partial positive charges on the carbons ortho (C2, C6) and para (C4) to itself.[13] Consequently, it directs incoming electrophiles to the meta positions (C3, C5), which are comparatively less electron-deficient.[7][11][13]
-
Bromo Group (-Br at C2): As a halogen, bromine is deactivating overall due to its strong electron-withdrawing inductive effect (-I).[12] However, it possesses lone pairs of electrons that can be donated to the ring through the resonance effect (+R), which stabilizes the arenium ion intermediate when attack occurs at the ortho and para positions. This makes the bromo group a deactivating ortho, para-director.[9][14]
-
Fluoro Group (-F at C3): Fluorine is the most electronegative element, exerting a very strong -I effect.[15] Like other halogens, it also has a +R effect due to its lone pairs. For fluorine, the poor orbital overlap between its 2p orbitals and the carbon 2p orbitals of the ring makes its +R effect weaker than its -I effect, rendering it a deactivating group.[5] Despite this, the resonance contribution is sufficient to make it an ortho, para-director.[5][15]
Competitive Analysis and Regiochemical Prediction
With three substituents, the directing effects are competitive. We must analyze the electronic environment of the three unsubstituted positions: C4, C5, and C6.
| Position | Relationship to -NO₂ (C1) | Relationship to -Br (C2) | Relationship to -F (C3) | Predicted Net Effect |
| C4 | para (Strongly Deactivated by -R) | ortho (Directed by +R) | ortho (Directed by +R) | Highly Unlikely. Strongly deactivated by the nitro group's resonance effect. Sterically hindered between two substituents. |
| C5 | meta (Least Deactivated Position) | meta (Not Directed) | para (Directed by +R) | Most Probable. This position is meta to the powerful nitro deactivator, avoiding its worst resonance deactivation. It is also para to the fluorine, which provides resonance stabilization for the arenium ion intermediate. |
| C6 | ortho (Strongly Deactivated by -R) | para (Directed by +R) | meta (Not Directed) | Unlikely. Directly ortho to the strongly deactivating nitro group, making it highly electron-deficient. |
Experimental Protocols for Electrophilic Aromatic Substitution
Given the highly deactivated nature of the substrate, all electrophilic substitution reactions require forcing conditions, such as high temperatures and the use of strong acid catalysts or oleum.
General Experimental Workflow
The following workflow is a generalized procedure for EAS on deactivated substrates. Specific conditions for each reaction type are detailed below.
Nitration (to form 2-Bromo-3-fluoro-1,5-dinitrobenzene)
The introduction of a second nitro group requires extremely harsh conditions. The nitration of nitrobenzene itself requires heating with fuming nitric acid and sulfuric acid.[10]
-
Causality: The substrate is already strongly deactivated by one nitro group and two halogens. A powerful electrophile, the nitronium ion (NO₂⁺), must be generated in high concentration using a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid).[3][16] Elevated temperatures are necessary to overcome the high activation energy of the reaction.[10]
-
Protocol:
-
Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a thermometer, carefully add 20 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 15 mL of fuming nitric acid (>90%) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate three-necked flask, dissolve 2.20 g (10 mmol) of 2-bromo-3-fluoronitrobenzene in 10 mL of concentrated sulfuric acid. Cool this mixture to 5 °C.
-
Addition: Add the prepared nitrating mixture dropwise to the substrate solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Quench and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol to yield 2-bromo-3-fluoro-1,5-dinitrobenzene.
-
Friedel-Crafts Alkylation and Acylation
-
Scientific Rationale for Failure: Friedel-Crafts reactions are among the slowest of the EAS reactions and are generally unsuccessful on rings bearing strongly deactivating groups like -NO₂.[10][17][18] There are two primary reasons for this failure:
-
Ring Deactivation: The aromatic ring is too electron-poor to attack the carbocation (alkylation) or acylium ion (acylation) electrophile.[17][19]
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pairs on the oxygen atoms of the nitro group, adding a formal positive charge to the substituent and further deactivating the ring.[20]
-
Synthetic Utility and Downstream Modifications
The primary value of 2-bromo-3-fluoronitrobenzene and its EAS products lies in subsequent transformations. The nitro group can be readily reduced to an aniline, which is a versatile functional group.
-
Reduction to 2-Bromo-3-fluoroaniline: The conversion of a nitro group to an amine transforms a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group, completely altering the reactivity of the aromatic ring for subsequent substitutions.[21] Catalytic hydrogenation is a common method, though care must be taken to avoid dehalogenation.[22][23][24][25]
-
Example Protocol: Reduction using NiCl₂/NaBH₄
-
Dissolve 2-bromo-3-fluoronitrobenzene (1.0 g, 4.5 mmol) in methanol (45 mL) and cool to 0 °C in an ice bath.
-
Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (2.1 g, 9.0 mmol) to the solution.
-
Add sodium borohydride (NaBH₄) (0.43 g, 11.3 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 10 minutes after the final addition.
-
Quench the reaction by adding 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 2-bromo-3-fluoroaniline.[26]
-
Conclusion
The electrophilic substitution reactivity of 2-bromo-3-fluoronitrobenzene is governed by a complex interplay of competing substituent effects. The powerful deactivating and meta-directing influence of the nitro group is the dominant factor, rendering the ring highly unreactive and directing incoming electrophiles to the C5 position. Successful substitution requires forcing conditions with potent electrophile-generating systems. Friedel-Crafts reactions are not viable on this substrate. A deep understanding of these electronic principles is paramount for researchers to predict regiochemical outcomes and design effective multi-step synthetic pathways for the development of novel pharmaceuticals and advanced materials.
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Title: Directing Effect of the Nitro Group in EAS - YouTube. Source: YouTube, 2017. URL: [Link]
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Title: Electrophilic aromatic directing groups. Source: Wikipedia. URL: [Link]
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Title: Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. Source: MDPI, 2021. URL: [Link]
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Title: In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Source: Vedantu. URL: [Link]
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Title: The nitro group directs electrophilic aromatic substitution to th... Source: Study Prep in Pearson+, 2023. URL: [Link]
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Title: 2-Bromo-1-fluoro-3-nitrobenzene. Source: ChemBK, 2024. URL: [Link]
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Title: Directing Effects - A Level Chemistry Revision Notes. Source: Save My Exams, 2025. URL: [Link]
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Title: Electrophilic Aromatic Substitution AR5. Directing Effects. Source: csbsju. URL: [Link]
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Title: Friedel-Crafts Alkylation of aromatic molecules. Source: The Chemistry Teacher. URL: [Link]
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Title: Friedel-Crafts Alkylation. Source: Chemistry Steps. URL: [Link]
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Title: Electrophilic Aromatic Substitution. Source: Making Molecules, 2025. URL: [Link]
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Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Source: Chemistry LibreTexts, 2022. URL: [Link]
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Title: Directing Effects in Electrophilic Aromatic Substitution Reactions - YouTube. Source: YouTube, 2016. URL: [Link]
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Title: electrophilic substitution in methylbenzene and nitrobenzene. Source: Chemguide. URL: [Link]
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Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Source: Master Organic Chemistry, 2018. URL: [Link]
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Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Source: Master Organic Chemistry, 2018. URL: [Link]
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Title: How would you explain the nitration of nitrobenzene?. Source: Quora, 2018. URL: [Link]
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Title: Nitration of Benzene. Source: Chemistry Steps. URL: [Link]
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Title: Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe 2O 3. Source: ResearchGate, 2025. URL: [Link]
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Title: The Crucial Role of 2-Bromo-1-fluoro-3-nitrobenzene in Modern Chemical Synthesis. Source: Ningbo Inno Pharmchem Co.,Ltd, 2025. URL: [Link]
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Title: Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous NaOH Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is S_(N)Ar reaction. Source: Allen. URL: [Link]
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Discovery and history of substituted fluoronitrobenzenes
An In-depth Technical Guide to the Discovery and History of Substituted Fluoronitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted fluoronitrobenzenes represent a cornerstone class of intermediates in modern organic synthesis, bridging the foundational principles of organofluorine chemistry with vast industrial applications. The unique electronic properties conferred by the fluorine atom, combined with the potent activating nature of the nitro group, render these molecules highly versatile synthons for the construction of complex chemical entities. This guide provides a comprehensive exploration of the discovery and historical development of substituted fluoronitrobenzenes, tracing their origins from early academic curiosities to their current status as indispensable building blocks in pharmaceuticals, agrochemicals, and materials science. We will delve into the pivotal synthetic methodologies, elucidate the underlying reaction mechanisms, and present detailed, field-proven protocols. By examining the causality behind experimental choices, this document serves as both a historical record and a practical reference for scientists engaged in the art of chemical synthesis.
The Genesis of a Field: Precursors to Fluoronitrobenzene Chemistry
The story of substituted fluoronitrobenzenes is intrinsically linked to the broader history of organofluorine chemistry, a field that remained relatively nascent for decades due to the extreme reactivity of elemental fluorine. The journey began not with aromatic systems, but with simpler aliphatic compounds. In 1835, Dumas and Péligot performed the first synthesis of an organofluorine compound, methyl fluoride, by distilling dimethyl sulfate with potassium fluoride.[1] A few decades later, in 1862, the composer and chemist Alexander Borodin pioneered the halogen exchange method, synthesizing benzoyl fluoride from benzoyl chloride—a reaction that foreshadowed the key synthetic routes to come.[1][2]
A monumental breakthrough occurred in 1886 when Henri Moissan successfully isolated elemental fluorine through the electrolysis of potassium fluoride in hydrofluoric acid.[2][3] This achievement, which earned him the Nobel Prize in Chemistry in 1906, unlocked the door to a new world of chemical possibilities.[3] However, direct fluorination of organic compounds with elemental fluorine was often explosive and difficult to control, which drove chemists to develop milder, more selective methods for introducing the C-F bond.[2] These early efforts laid the essential groundwork for the eventual synthesis of more complex structures like the fluoronitrobenzenes.
The Advent of Fluoronitrobenzenes: Key Synthetic Breakthroughs
The initial synthesis of fluoronitrobenzenes was achieved through the direct nitration of fluorobenzene.[4] This method, however, suffers from a significant drawback: it produces an isomeric mixture, typically yielding 4-fluoronitrobenzene and 2-fluoronitrobenzene in a roughly 9:1 ratio, necessitating challenging separation processes.[4] The true revolution in fluoronitrobenzene synthesis came with the refinement of the Halogen Exchange (Halex) reaction , a specific application of nucleophilic aromatic substitution (SNAr).
The Halogen Exchange (Halex) Reaction: A Paradigm Shift
The Halex reaction involves the displacement of a chloride or bromide atom from a corresponding chloronitrobenzene or bromonitrobenzene with a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF). The potent electron-withdrawing nitro group is critical, as it activates the aromatic ring towards nucleophilic attack.
Early pioneering work in this area was conducted in the 1950s. In 1956, Finger and colleagues reported the synthesis of p-fluoronitrobenzene by reacting p-chloronitrobenzene with an excess of KF in the polar aprotic solvent dimethyl sulfoxide (DMSO).[5] While a foundational step, the reaction required harsh conditions (190°C for 14 hours) to achieve a respectable yield.[5]
A significant advancement came with the work of Fuller, who in 1975 disclosed the use of tetramethylene sulfone (sulfolane) as a solvent for the fluorination of 2-chloronitrobenzene.[4] This choice of solvent proved highly effective for facilitating the Halex reaction on various chlorinated substrates.[4][6] The use of polar aprotic solvents like DMSO, N,N-dimethylformamide (DMF), and sulfolane is a critical experimental choice. These solvents are effective at solvating the potassium cation, leaving the fluoride anion "naked" and more nucleophilic, thereby accelerating the reaction rate.
Further optimization involved the introduction of phase-transfer catalysts. Catalysts such as macrocyclic crown ethers (e.g., 18-crown-6) or quaternary ammonium salts (e.g., tetrabutylammonium chloride) dramatically improve the reaction efficiency.[4][7] Their function is to bind the alkali metal cation, effectively transporting the fluoride anion from the solid KF surface into the organic phase where the reaction with the chloronitrobenzene substrate occurs. This catalytic approach allows for lower reaction temperatures and shorter reaction times, making the process more industrially viable.[7]
Mechanistic Underpinnings: The SNAr Pathway
The synthesis of fluoronitrobenzenes via the Halex reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bearing the leaving group (e.g., chlorine). This attack is regioselective, directed to the ipso-carbon, due to the activation provided by the electron-withdrawing nitro group (-NO₂), which stabilizes the resulting intermediate.
-
Formation of the Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization is the key to the intermediate's stability and is why the nitro group is such a powerful activator, particularly when positioned ortho or para to the leaving group.
-
Elimination of the Leaving Group: In the final step, the leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the fluoronitrobenzene product.
Figure 1: The SNAr mechanism for the synthesis of p-fluoronitrobenzene.
A Validating Protocol: Synthesis of p-Fluoronitrobenzene
To provide a tangible and trustworthy methodology, the following section details a representative, self-validating protocol for the synthesis of p-fluoronitrobenzene, optimized based on established literature.[5]
Experimental Parameters and Their Rationale
The success of the Halex reaction is highly dependent on several key parameters. The table below summarizes the impact of these variables, explaining the causality behind optimal choices.
| Parameter | Variable Choices | Optimal Choice & Rationale | Impact on Yield/Conversion |
| Fluorinating Agent | KF, CsF, NaF | Potassium Fluoride (KF) : Offers the best balance of reactivity and cost. CsF is more reactive but significantly more expensive. NaF is generally not reactive enough. Highly active, spray-dried KF is preferred to maximize surface area. | High KF activity is crucial for high conversion. |
| Solvent | DMSO, DMF, Sulfolane | DMF or Sulfolane : Both are excellent polar aprotic solvents that solvate the K⁺ ion, enhancing F⁻ nucleophilicity. Sulfolane has a higher boiling point, allowing for higher reaction temperatures if needed. DMF is often effective at lower temperatures.[5] | The right solvent is critical for reaction rate and yield. |
| Catalyst | None, Quaternary Ammonium Salt, Crown Ether | Tetramethylammonium Chloride : A cost-effective phase-transfer catalyst that efficiently shuttles F⁻ into the organic phase.[5] Crown ethers are highly effective but more expensive and pose toxicity concerns. | The catalyst dramatically increases the reaction rate, allowing for milder conditions and shorter times. |
| Temperature | 120-200 °C | 150 °C : This temperature provides a good balance between reaction rate and minimizing side reactions or decomposition. The optimal temperature depends on the substrate and solvent.[5] | Higher temperatures increase the rate but can lead to byproducts. |
| Reaction Time | 8-24 hours | 15 hours : Sufficient time to drive the reaction to high conversion without significant degradation of the product. Reaction progress should be monitored by GC or TLC.[5] | A longer time increases conversion up to a point, after which side reactions may decrease the yield. |
Step-by-Step Synthesis Workflow
Objective: To synthesize p-fluoronitrobenzene from p-chloronitrobenzene.
Materials:
-
p-Chloronitrobenzene (1.0 eq)
-
Spray-dried Potassium Fluoride (1.75 eq)
-
Tetramethylammonium Chloride (0.045 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Preparation: A 500 mL, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple.
-
Reagent Charging: The flask is charged with p-chloronitrobenzene (e.g., 157.5 g, 1.0 mol), spray-dried potassium fluoride (101.7 g, 1.75 mol), tetramethylammonium chloride (5.0 g, 0.045 mol), and anhydrous DMF (250 mL).
-
Reaction Execution: The mixture is stirred vigorously and heated to 150°C. The reaction progress is monitored by gas chromatography (GC) by taking aliquots periodically. The reaction is maintained at this temperature for approximately 15 hours or until GC analysis shows >97% conversion of the starting material.
-
Work-up and Isolation: a. The reaction mixture is cooled to room temperature. b. The solid inorganic salts (KCl, unreacted KF) are removed by filtration. c. The DMF is removed from the filtrate under reduced pressure (vacuum distillation). d. The resulting crude product is dissolved in toluene and washed several times with water to remove any remaining DMF and salts. e. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed by rotary evaporation.
-
Purification: The crude p-fluoronitrobenzene is purified by vacuum distillation to yield a pale yellow liquid.
-
Characterization: The purity of the final product is confirmed by GC, and its identity is verified by ¹H NMR and ¹⁹F NMR spectroscopy.
Figure 2: Experimental workflow for the synthesis of p-fluoronitrobenzene.
Industrial Significance and Modern Applications
The development of robust synthetic routes to substituted fluoronitrobenzenes has had a profound impact on several industries. These compounds are not typically end-products but are highly valued as versatile intermediates.[8]
-
Pharmaceuticals: Fluoronitrobenzenes are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[8][9] The fluorine atom can enhance metabolic stability (by blocking sites of oxidation), improve binding affinity to target proteins, and increase bioavailability by modulating lipophilicity.[8] The nitro group can be easily reduced to an amine, which is a common functional group in drugs and a handle for further chemical elaboration.
-
Agrochemicals: In the agrochemical industry, these intermediates are used to produce a wide range of herbicides, fungicides, and insecticides.[10] The unique properties of fluorine-containing molecules can lead to higher potency and better crop-selectivity.
-
Dyes and Pigments: The chromophoric properties of the nitroaromatic system make fluoronitrobenzenes useful starting materials for the synthesis of specialty dyes.[9]
-
Materials Science: They are also employed in the production of high-performance polymers and other advanced materials where thermal stability and chemical resistance are required.[9]
Conclusion
The journey of substituted fluoronitrobenzenes from their theoretical conception to their status as industrial chemical mainstays is a testament to the power of synthetic innovation. The initial challenges posed by the reactivity of fluorine were overcome through the development of the elegant and efficient Halogen Exchange reaction. Mechanistic understanding of the SNAr pathway, coupled with systematic optimization of reaction parameters—solvents, catalysts, and temperature—has enabled the large-scale, cost-effective production of these vital intermediates. Today, substituted fluoronitrobenzenes continue to be indispensable tools for researchers and drug development professionals, enabling the creation of novel molecules that address critical needs in medicine, agriculture, and materials science.
References
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Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276–289. [Link]
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Wikipedia contributors. (2023). Organofluorine chemistry. In Wikipedia, The Free Encyclopedia. [Link]
- Tull, R. J. (1979). Preparation of fluoronitrobenzene. U.S.
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Jiang, X., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. ResearchGate. [Link]
- Kunz, U. (1978). Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride. U.S.
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Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 6449-6454. [Link]
- Banks, R. E., & Tatlow, J. C. (1986). Synthesis of C-F bonds: the pioneering years, 1835–1940. Journal of Fluorine Chemistry, 33(1-4), 71–108. (Note: A direct link to the full text was not available in the search results, but the citation is widely referenced in the history of fluorine chemistry).
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Sparrow Chemical. Fluoronitrobenzene Series. [Link]
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Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. PubMed. [Link]
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The Editors of Encyclopaedia Britannica. (2025). Henri Moissan. In Encyclopaedia Britannica. [Link]
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A Technical Guide to the Theoretical Calculation and Analysis of Electron Density in 2-Bromo-3-fluoronitrobenzene
Abstract
The electronic landscape of a molecule is the primary determinant of its chemical reactivity, physical properties, and biological interactions. For pharmaceutical intermediates and complex organic building blocks like 2-bromo-3-fluoronitrobenzene, a precise understanding of electron distribution is paramount for predicting reaction sites, understanding intermolecular interactions, and guiding rational drug design. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for performing and interpreting theoretical calculations of electron density for 2-bromo-3-fluoronitrobenzene. We delve into the foundational principles of Density Functional Theory (DFT), provide a validated, step-by-step computational protocol, and offer expert insights into the analysis of the resulting data, including population analyses and electrostatic potential mapping.
Introduction: The Significance of Electron Density in Substituted Nitroaromatics
2-Bromo-3-fluoronitrobenzene (C₆H₃BrFNO₂) is a substituted aromatic compound featuring a confluence of functional groups with strong and competing electronic effects.[1][2][3] The nitro group (NO₂) is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution, while the halogen substituents (Bromo- and Fluoro-) are electronegative and exert both inductive and resonance effects.[4][5][6] The precise topography of the molecule's electron density—the three-dimensional probability distribution of its electrons—governs its behavior.
Key properties dictated by electron density include:
-
Chemical Reactivity: Regions of electron depletion are susceptible to nucleophilic attack, while electron-rich areas are targets for electrophiles. For instance, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution.[7]
-
Intermolecular Interactions: The molecular electrostatic potential, which arises from the electron density distribution, dictates how the molecule will interact with other molecules, such as solvent, receptors, or other reactants.
-
Molecular Polarity and Dipole Moment: The overall asymmetry of the electron cloud determines the molecule's dipole moment, influencing its solubility and other physical properties.
Theoretical calculations provide a powerful, non-empirical means to probe this electronic structure in detail, offering insights that are often difficult or impossible to obtain through direct experimentation.[8]
Theoretical Foundations: Choosing the Right Computational Tools
The cornerstone of modern electronic structure calculation for molecules of this size is Density Functional Theory (DFT).[9][10][11] DFT offers a compelling balance between computational cost and accuracy, making it a workhorse in computational chemistry.[12]
Why Density Functional Theory?
Unlike traditional wavefunction-based methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP), which approximate the many-electron wavefunction, DFT focuses on the electron density, ρ(r), as the fundamental variable.[11][13] This is advantageous because the electron density is a function of only three spatial coordinates, regardless of the number of electrons, making the problem computationally more tractable.[12][13]
The Hohenberg-Kohn theorems provide the formal foundation for DFT, establishing that the ground-state energy and all other ground-state properties are a unique functional of the electron density.[9][13] In practice, the exact form of this functional is unknown, and we rely on approximations for the exchange-correlation (XC) energy, which accounts for the complex quantum mechanical interactions between electrons.[12]
Protocol Step 1: 3D Structure Generation
-
Objective: To create an initial, reasonable 3D coordinate file for the molecule.
-
Procedure:
-
Use a molecular editor such as Avogadro (free) or ChemDraw to build the 2-bromo-3-fluoronitrobenzene molecule.
-
Perform a preliminary geometry "cleanup" using the software's built-in molecular mechanics force fields (e.g., MMFF94). This provides a sensible starting structure.
-
Save the coordinates in a standard format, such as an XYZ file (molecule.xyz).
-
Protocol Step 2: Geometry Optimization
-
Objective: To find the lowest energy (most stable) conformation of the molecule at the chosen level of theory.
-
Rationale: The calculated electron density is highly dependent on the molecular geometry. Using an unoptimized structure will lead to erroneous results.
-
ORCA Input File (optimize.inp):
-
! B3LYP def2-TZVP: Specifies the DFT functional and basis set.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to automatically run a frequency calculation after the optimization completes. This is a crucial validation step.
-
* xyzfile 0 1 molecule.xyz: Tells ORCA to read coordinates from molecule.xyz, with a total charge of 0 and a singlet spin state (1).
-
-
Execution: Run the calculation from the command line: path/to/orca optimize.inp > optimize.out
Protocol Step 3: Validation via Frequency Calculation
-
Objective: To confirm the optimized structure is a true energy minimum.
-
Procedure:
-
Open the output file (optimize.out) and search for the "VIBRATIONAL FREQUENCIES" section.
-
Self-Validation Check: A true minimum energy structure will have zero imaginary frequencies (sometimes printed as negative values). If any imaginary frequencies are found, it indicates the structure is a transition state or a saddle point, and the optimization must be revisited.
-
Protocol Step 4: Single-Point Calculation for Analysis Files
-
Objective: To perform a final, high-precision calculation on the optimized geometry to generate the necessary files for electron density and orbital analysis.
-
ORCA Input File (analysis.inp):
-
%plots ... end: This block instructs ORCA to generate cube files for the molecular orbitals (.mo), total electron density (.dens.cube), and the electrostatic potential (.pot.cube).
-
%nbo NBO end: This block requests a Natural Bond Orbital (NBO) analysis.
-
optimize.xyz: Use the optimized coordinates generated from the previous step.
-
-
Execution: Run the calculation: path/to/orca analysis.inp > analysis.out
Data Interpretation: From Raw Numbers to Chemical Insight
The output from the analysis calculation provides a wealth of data. The key is to synthesize this information into a coherent picture of the molecule's electronic character.
Population Analysis: Assigning Atomic Charges
Population analysis methods partition the total electron density among the atoms, resulting in partial atomic charges. This is a powerful tool for quantifying the electronic effects of substituents. [14]
-
Mulliken Analysis: One of the oldest and simplest methods. While computationally inexpensive, its results are known to be highly sensitive to the choice of basis set and can sometimes be unreliable. [15]* Natural Bond Orbital (NBO) Analysis: A more robust and chemically intuitive method. [16]NBO analysis derives charges from localized "natural" orbitals that correspond closely to the classic Lewis structures of lone pairs and bonds. [16]It is generally considered more reliable and less basis-set dependent than Mulliken analysis. [15][17] Table 1: Hypothetical Calculated Atomic Charges for 2-Bromo-3-fluoronitrobenzene
| Atom | NBO Charge (e) | Mulliken Charge (e) | Chemical Rationale |
| C1-NO₂ | +0.15 | +0.20 | Electron deficient due to attachment to the strongly withdrawing NO₂ group. |
| C2-Br | +0.05 | +0.08 | Slightly positive, influenced by both Br and the adjacent NO₂ group. |
| C3-F | +0.25 | +0.30 | Highly positive due to the extreme electronegativity of the attached Fluorine. |
| C4 | -0.18 | -0.22 | Electron-rich, corresponding to the meta position relative to the NO₂ group. |
| C5 | -0.15 | -0.19 | Electron-rich, para to the Fluorine. |
| C6 | -0.17 | -0.21 | Electron-rich, ortho to the NO₂ group but influenced by resonance. |
| N | +0.60 | +0.75 | Highly electron deficient (positive charge) due to bonding with two highly electronegative oxygen atoms. |
| O (avg) | -0.45 | -0.50 | Highly electron rich (negative charge) as expected. |
| Br | -0.02 | +0.05 | Small charge, reflecting a balance of electronegativity and polarizability. NBO and Mulliken may disagree here. |
| F | -0.38 | -0.41 | Highly electron rich (negative charge) due to high electronegativity. |
Note: These are illustrative values. Actual results will vary based on the exact level of theory.
Visualization: Electrostatic Potential (ESP) Maps
The most intuitive way to understand reactivity is by visualizing the electrostatic potential mapped onto the molecule's electron density surface.
-
Red Regions (Negative ESP): Indicate areas of excess electron density. These are sites prone to attack by electrophiles. In 2-bromo-3-fluoronitrobenzene, these will be concentrated around the oxygen atoms of the nitro group and, to a lesser extent, the fluorine atom.
-
Blue Regions (Positive ESP): Indicate areas of electron deficiency. These are sites prone to attack by nucleophiles. The most positive potential will likely be found around the nitrogen atom and the hydrogen atoms on the aromatic ring, particularly those ortho and para to the nitro group. [4][5] This visualization provides an immediate, qualitative guide to the molecule's reactive sites, which is invaluable in drug development for predicting interactions with biological targets.
Conclusion
This guide has outlined a robust and validated theoretical framework for the calculation and analysis of electron density in 2-bromo-3-fluoronitrobenzene using Density Functional Theory. By understanding the causality behind the choice of functionals and basis sets, following a systematic computational workflow, and correctly interpreting the results of population analyses and ESP maps, researchers can gain profound insights into the molecule's electronic structure. These insights are critical for predicting reactivity, understanding intermolecular forces, and ultimately accelerating the development of novel pharmaceuticals and advanced materials.
References
-
Wikipedia. Density functional theory. [Link]
-
Matlantis. (2025). [For Beginners] What is Density Functional Theory (DFT)? | Basics. [Link]
-
The Journal of Physical Chemistry. Density Functional Theory of Electronic Structure. [Link]
-
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A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Bromo-3-fluoronitrobenzene, a key intermediate in various synthetic pathways. By understanding the chemical nature of this compound and its potential degradation pathways, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes.
Introduction to 2-Bromo-3-fluoronitrobenzene: A Molecule of Interest
2-Bromo-3-fluoronitrobenzene (CAS No: 59255-94-6), with the molecular formula C₆H₃BrFNO₂, is a substituted aromatic compound featuring a nitro group, a bromine atom, and a fluorine atom on the benzene ring.[1][2] Its unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science for the synthesis of more complex molecules.[1] The presence of both electron-withdrawing (nitro and fluoro) and moderately deactivating (bromo) groups influences its reactivity and stability.
Chemical Stability Profile
While 2-Bromo-3-fluoronitrobenzene is generally considered chemically stable under standard ambient conditions, its stability can be compromised by several factors.[3] Understanding these factors is crucial for maintaining the compound's purity over time.
Thermal Stability
Photostability
Nitroaromatic compounds are known to be sensitive to light.[7][8] Direct photolysis of nitroaromatic compounds in aqueous solutions can lead to the formation of various degradation products, including nitrophenols and nitrohydroquinones.[9] The energy from UV or even visible light can promote the molecule to an excited state, initiating degradation reactions. Therefore, exposure of 2-Bromo-3-fluoronitrobenzene to light should be minimized.
Hydrolytic Stability
The presence of a nitro group, particularly in the ortho or para position to a halogen, can activate the aromatic ring towards nucleophilic aromatic substitution. While the fluorine atom in 2-Bromo-3-fluoronitrobenzene is in the meta position relative to the nitro group, the overall electron-withdrawing nature of the substituents can still render the compound susceptible to hydrolysis under certain pH conditions, especially in the presence of strong bases. This could lead to the replacement of one of the halogen atoms with a hydroxyl group.
Incompatibilities
A critical aspect of maintaining the stability of 2-Bromo-3-fluoronitrobenzene is to avoid contact with incompatible materials. The most significant incompatibility is with strong oxidizing agents.[3] Contact with these agents can lead to vigorous, potentially hazardous reactions.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of 2-Bromo-3-fluoronitrobenzene, the following storage and handling protocols are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Some suppliers recommend storage at <-15°C. | To minimize the rate of potential thermal degradation. |
| Light | Store in an amber or opaque container, in a dark location. | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidative degradation and reaction with atmospheric moisture. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and evaporation. |
Handling Procedures
When handling 2-Bromo-3-fluoronitrobenzene, it is essential to work in a well-ventilated area, preferably in a fume hood.[3] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][3]
Potential Degradation Pathways
Based on the chemistry of related halogenated nitroaromatic compounds, the following degradation pathways for 2-Bromo-3-fluoronitrobenzene can be postulated:
Caption: Potential degradation pathways of 2-Bromo-3-fluoronitrobenzene.
Monitoring Stability: Analytical Methodologies
Regularly assessing the purity of 2-Bromo-3-fluoronitrobenzene is crucial, especially for material that has been in storage for an extended period. The following analytical techniques are recommended for stability monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the parent compound and its potential non-volatile degradation products.
Experimental Protocol: Reversed-Phase HPLC
Caption: Experimental workflow for HPLC purity assessment.
A reversed-phase C18 column is a good starting point, with a mobile phase consisting of a gradient of water and acetonitrile.[10] UV detection is suitable for this compound due to the presence of the nitroaromatic chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities and degradation products.
Experimental Protocol: GC-MS
Caption: Experimental workflow for GC-MS purity assessment.
A mid-polarity column, such as a DB-624, is often suitable for separating halogenated aromatic compounds.[11][12] The mass spectrometer provides structural information for the identification of unknown degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound and to detect the presence of impurities.[13] Changes in the NMR spectrum over time can indicate degradation. Aromatic protons typically resonate in the 6.5-8.5 ppm range in ¹H NMR.[14]
Forced Degradation Studies: A Proactive Approach
To rigorously assess the stability of 2-Bromo-3-fluoronitrobenzene, forced degradation studies are recommended.[7][15][16] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify likely degradation products and pathways.[7]
Recommended Stress Conditions for Forced Degradation Studies:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid material at a temperature below its melting point.
-
Photodegradation: Exposing the solid or a solution to a light source according to ICH Q1B guidelines.[17]
The stressed samples should then be analyzed by a stability-indicating method, such as the HPLC method described above, to quantify the degradation and identify the degradation products.
Conclusion
The stability of 2-Bromo-3-fluoronitrobenzene is paramount for its successful application in research and development. By adhering to the recommended storage and handling conditions, and by implementing a robust stability monitoring program, scientists can ensure the quality and integrity of this important chemical intermediate. A thorough understanding of its potential degradation pathways allows for proactive measures to be taken, ultimately leading to more reliable and reproducible scientific outcomes.
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A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Bromo-3-fluoronitrobenzene in Research and Development
Introduction: The Strategic Importance of 2-Bromo-3-fluoronitrobenzene in Modern Synthesis
In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of novel, high-efficacy molecules. 2-Bromo-3-fluoronitrobenzene (CAS No. 58534-94-4) has emerged as a critical intermediate, valued for its unique trifecta of functional groups that offer a versatile handle for complex molecular architecture.[1][2] The presence of a bromine atom, a fluorine atom, and a nitro group on the benzene ring provides medicinal chemists with a powerful tool for introducing a fluorinated aromatic moiety, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[2][3] The strategic placement of these groups allows for a diverse range of chemical transformations, making it an invaluable precursor in the synthesis of anti-cancer agents, anti-inflammatory drugs, and other therapeutic agents.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity 2-Bromo-3-fluoronitrobenzene, ensuring its quality, and effectively utilizing it in synthetic workflows.
Commercial Suppliers: A Comparative Analysis
The procurement of high-purity starting materials is a critical first step in any synthetic campaign. The quality and reliability of your supplier can directly impact the success and reproducibility of your research. Below is a comparative table of prominent commercial suppliers of 2-Bromo-3-fluoronitrobenzene for research purposes.
| Supplier | Purity | Available Quantities | Physical Form | Key Documentation Provided |
| Sigma-Aldrich (Merck) | 98% | Varies (Check Website) | Solid-Fused | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |
| CymitQuimica | 97%[4] | 250mg, 1g, 5g, 10g, 25g, 100g, 250g, 500g, 1kg[4] | Solid[4] | ISO 9001 & 14001 Certificates, Web Privacy Policy[4] |
| Biosynth | Not explicitly stated | Varies (Inquire for details) | Not explicitly stated | Safety Data Sheet (SDS) |
| TCI Chemicals | >98.0% (GC)[5] | Varies (Check Website) | White or colorless to Brown powder to lump to clear liquid[5] | Product Specification Sheet |
| BLD Pharm | Not explicitly stated | Varies (Check Website) | Not explicitly stated | Safety Information[6] |
| BioChemPartner | Not explicitly stated | Varies (Inquire for details) | Not explicitly stated | Data Sheet[7] |
Note: Pricing and availability are subject to change and should be confirmed directly with the suppliers. For large-scale or GMP-grade requirements, direct consultation with the manufacturer is recommended.
Quality Control and Analytical Validation: Ensuring Purity and Identity
Upon receiving a shipment of 2-Bromo-3-fluoronitrobenzene, it is imperative to perform in-house quality control to verify its identity and purity, even when a supplier's Certificate of Analysis is provided. This self-validating step is crucial for the reproducibility of experimental results.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for determining the purity of 2-Bromo-3-fluoronitrobenzene and identifying any potential impurities. A reversed-phase method is typically suitable for this moderately polar compound.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both purity assessment and confirmation of the compound's molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of 2-Bromo-3-fluoronitrobenzene. The expected spectral data should be compared against literature values or the supplier's CoA.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups (e.g., C-NO₂, C-F, C-Br, and aromatic C-H bonds).
Experimental Protocol: A Conceptual HPLC Method Development
-
Column Selection: A C18 stationary phase is a good starting point for reversed-phase chromatography of this compound.[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is recommended for initial method development.[8]
-
Detection: A photodiode array (PDA) or UV detector is suitable, as benzophenone derivatives are strong UV absorbers, typically with a maximum absorbance (λmax) around 260 nm.[8]
-
Sample Preparation: Prepare a stock solution of 2-Bromo-3-fluoronitrobenzene in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate working concentration (e.g., 100 µg/mL).[8]
-
Gradient Program: A typical starting gradient could be from 50% to 90% acetonitrile over 10 minutes, followed by a hold and re-equilibration.[8]
-
Optimization: Based on the initial results, the mobile phase composition, gradient, and flow rate can be optimized to achieve a symmetrical peak shape, adequate retention, and high resolution from any impurities.
Caption: Quality Control Workflow for Incoming 2-Bromo-3-fluoronitrobenzene.
Synthetic Application: A Step-by-Step Protocol for Suzuki-Miyaura Cross-Coupling
The bromine atom in 2-Bromo-3-fluoronitrobenzene is an excellent leaving group for various cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds.[2] The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.
Reaction: Coupling of 2-Bromo-3-fluoronitrobenzene with a generic boronic acid.
Materials:
-
2-Bromo-3-fluoronitrobenzene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-fluoronitrobenzene (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Suzuki-Miyaura Cross-Coupling Experimental Workflow.
Handling, Storage, and Safety Considerations
Proper handling and storage are crucial for maintaining the integrity of 2-Bromo-3-fluoronitrobenzene and ensuring laboratory safety.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[9]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-3-fluoronitrobenzene is a strategically important building block in modern chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its versatile reactivity allows for the efficient construction of complex molecular architectures. By carefully selecting a reputable supplier, performing rigorous in-house quality control, and adhering to safe handling practices, researchers can confidently and effectively utilize this valuable compound to advance their research and development endeavors.
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A Technical Guide to 2-Bromo-3-fluoronitrobenzene: Properties, Synthesis, and Applications in Modern Chemistry
InChIKey: ICIVWQQTOYDXDM-UHFFFAOYSA-N
Abstract: This technical guide provides an in-depth analysis of 2-Bromo-3-fluoronitrobenzene (CAS No: 59255-94-6), a key chemical intermediate in the pharmaceutical, agrochemical, and fine chemical industries. We will explore its fundamental physicochemical properties, validated synthesis and reaction protocols, and its strategic role as a versatile building block in complex molecular design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity in their synthetic workflows.
Molecular Identification and Core Physicochemical Properties
2-Bromo-3-fluoronitrobenzene is a substituted aromatic compound whose utility is derived from the specific arrangement of its three functional groups on the benzene ring. The International Chemical Identifier (InChI) system provides a standardized, unique string for this molecule, with the corresponding hashed InChIKey serving as its digital fingerprint for database and informatics purposes.
-
IUPAC Name: 2-bromo-1-fluoro-3-nitrobenzene[1]
-
InChI: InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H[1][2]
-
Canonical SMILES: C1=CC(=C(C(=C1)F)Br)[O-][1]
-
CAS Number: 59255-94-6[1]
The physical and chemical properties of this compound are critical for its handling, reaction optimization, and purification. Below is a summary of its key computed and experimental data.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₂ | PubChem[1] |
| Molecular Weight | 220.00 g/mol | PubChem[1] |
| Appearance | Colorless crystal or light yellow solid | ChemBK[3] |
| Melting Point | 55-58 °C | ChemBK[3] |
| Boiling Point | 225-226 °C | ChemBK[3] |
| Density | 1.69 g/cm³ | ChemBK[3] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, dichloromethane | ChemBK[3] |
Synthesis and Mechanistic Considerations
The most direct and common method for preparing 2-Bromo-3-fluoronitrobenzene is through the electrophilic aromatic substitution (nitration) of a precursor, 2-bromo-3-fluorobenzene.[3]
Causality of the Reaction: The regioselectivity of the nitration is dictated by the directing effects of the existing substituents. Both bromine (Br) and fluorine (F) are ortho-, para-directing deactivators. However, the position meta to both halogens is the least deactivated and sterically accessible site for the incoming electrophile (the nitronium ion, NO₂⁺). This results in the nitro group being installed at the C1 position relative to the fluorine atom. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion.
Caption: Workflow for the synthesis of 2-Bromo-3-fluoronitrobenzene.
Utility as a Synthetic Intermediate: A Validated Protocol
The true value of 2-Bromo-3-fluoronitrobenzene lies in its capacity as a versatile building block.[4] The three distinct functional groups serve as handles for subsequent, orthogonal chemical transformations. The nitro group, in particular, is a masked amine. Its reduction to an aniline derivative is a frequent and critical step in the synthesis of pharmaceuticals and other complex organic molecules.[5][6]
Validated Protocol: Reduction to 2-Bromo-3-fluoroaniline
This protocol describes the reduction of the nitro group using sodium borohydride (NaBH₄) and nickel(II) chloride (NiCl₂) in methanol. This method is effective and proceeds under mild conditions. The trustworthiness of this protocol is established by its publication and common use in synthetic chemistry.
Reference: ChemicalBook Synthesis Route[7]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-bromo-1-fluoro-3-nitrobenzene (1.0 g, ~4.54 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reagent Addition: Sequentially add nickel(II) chloride (NiCl₂, 2.2 g, ~17.0 mmol) and sodium borohydride (NaBH₄, 0.50 g, ~13.2 mmol) to the cooled solution. Causality Note: NiCl₂ and NaBH₄ react in situ to form nickel boride, the active hydrogenation catalyst.
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 5 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the product, 2-bromo-3-fluoroaniline.
Caption: Experimental workflow for the reduction of the nitro group.
Applications in Drug Discovery and Fine Chemicals
2-Bromo-3-fluoronitrobenzene is a strategically important intermediate in modern organic synthesis.[8] Its trifunctional nature allows for a diversity of synthetic routes to be explored, accelerating the drug discovery process.[5]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom is an excellent leaving group for reactions like Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at this position.[5]
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro and fluoro groups activate the aromatic ring, making the fluorine atom susceptible to displacement by various nucleophiles.
-
Amine Derivatization: As demonstrated, the nitro group can be reduced to an amine, which then serves as a key nucleophile or a precursor for diazotization reactions, leading to a vast array of other functional groups.[7]
-
Fluorine Chemistry: The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5][6] This compound provides a reliable way to incorporate a fluorine atom into a larger molecular scaffold.
Caption: Logical relationships of synthetic pathways from the title compound.
Safety, Handling, and Hazard Profile
As an organic compound with multiple reactive functional groups, 2-Bromo-3-fluoronitrobenzene must be handled with appropriate care.[3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Recommended Handling Practices:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Bromo-3-fluoronitrobenzene, uniquely identified by its InChIKey ICIVWQQTOYDXDM-UHFFFAOYSA-N , is more than just a chemical entry in a database. It is a high-value, versatile intermediate that offers chemists multiple avenues for molecular elaboration. Its strategic combination of a reducible nitro group, a cross-coupling-ready bromine atom, and a metabolically significant fluorine atom makes it an indispensable tool in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding its properties, synthesis, and reaction potential is crucial for any scientist working at the forefront of chemical innovation.
References
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Title: The Crucial Role of 2-Bromo-1-fluoro-3-nitrobenzene in Modern Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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An In-Depth Technical Guide to the Electronic Effects of Substituents in 2-Bromo-3-fluoronitrobenzene
Foreword
For the discerning researcher in medicinal chemistry and materials science, an intimate understanding of a molecule's electronic landscape is not merely academic—it is the very foundation of rational design. The trisubstituted benzene derivative, 2-Bromo-3-fluoronitrobenzene, serves as a quintessential example of how a complex interplay of electronic effects dictates chemical reactivity and synthetic utility. This guide moves beyond a cursory overview to provide a deep, mechanistic analysis of the inductive and resonance contributions of the nitro, bromo, and fluoro substituents. We will explore how these forces collectively shape the molecule's character, making it a valuable and versatile intermediate in the synthesis of novel therapeutic agents and advanced materials.[1][2][3] Our discussion will be grounded in established physical organic principles and substantiated by modern analytical and computational techniques, offering field-proven insights for the practicing scientist.
Deconstructing the Electronic Architecture: An Analysis of Individual Substituents
The reactivity of an aromatic ring is profoundly influenced by its substituents, which modulate the ring's electron density through two primary mechanisms: the inductive effect (I) and the resonance effect (M) .[4][5][6] The inductive effect is transmitted through sigma (σ) bonds and is a function of electronegativity, while the resonance effect involves the delocalization of pi (π) electrons across the conjugated system.[6][7]
The Nitro Group (-NO₂): A Potent Electron Sink
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[8] Its influence stems from a potent combination of both inductive and resonance effects.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling electron density away from the benzene ring through the C-N sigma bond.[4][9]
-
Resonance Effect (-M): The nitro group actively withdraws π-electron density from the aromatic ring via resonance. This delocalization creates a partial positive charge within the ring, particularly at the ortho and para positions relative to the nitro group.[4][9] This effect strongly deactivates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position.[9][10][11] Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr).[8][12]
The Halogens (-F, -Br): A Duality of Effects
Halogens present a fascinating case where inductive and resonance effects are in opposition.
-
Inductive Effect (-I): Due to their high electronegativity, both fluorine and bromine withdraw electron density from the ring inductively.[4][7][13] Fluorine is the most electronegative element, and thus its -I effect is stronger than that of bromine.[13][14]
-
Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system, donating electron density to the ring.[5][15] This donation stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions.[10][15][16]
For most halogens, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect, resulting in a net deactivation of the ring compared to benzene.[5][7][14] However, because the resonance effect dictates the regioselectivity, halogens are classified as ortho, para-directing deactivators.[10][17] A crucial distinction exists between fluorine and other halogens: the overlap between the carbon 2p and fluorine 2p orbitals is significantly more effective than the overlap with the larger 3p (Cl), 4p (Br), or 5p (I) orbitals.[14] This makes fluorine's +M effect more pronounced than that of other halogens, partially offsetting its strong -I effect and making fluorobenzene the most reactive of the halobenzenes in EAS.[14][17]
The Concerted Effect: Electronic Interplay in 2-Bromo-3-fluoronitrobenzene
In 2-bromo-3-fluoronitrobenzene, the three substituents are positioned ortho and meta to each other, leading to a complex and non-additive electronic landscape.
-
Overwhelming Deactivation: All three substituents exert a net electron-withdrawing effect (the powerful -I/-M of nitro and the dominant -I of the halogens). This synergy makes the aromatic ring exceptionally electron-poor and therefore highly deactivated towards electrophilic attack.
-
Resonance and Inductive Vectors: The dominant electronic feature is the nitro group's powerful electron-withdrawing resonance (-M) effect, which creates significant partial positive charge at C2, C4, and C6. The fluoro group at C3 donates electron density via its +M effect to its ortho positions (C2 and C4) and its para position (C6). The bromo group at C2 similarly donates to its ortho positions (C1 and C3) and its para position (C5).
-
Reactivity Hotspots for Nucleophilic Attack: The profound electron deficiency created by the combined withdrawing effects makes this molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) . The positions most activated for nucleophilic attack are those ortho and para to the strongest electron-withdrawing group (the nitro group), namely C2, C4, and C6. The presence of good leaving groups (Br⁻, F⁻) at two of these activated positions (C2 and C3, which is ortho to the nitro group's influence at C4 and C2 respectively) further enhances its utility in SNAr reactions.
The diagram below visualizes the primary electronic forces at play.
Caption: Interplay of electronic effects in 2-bromo-3-fluoronitrobenzene.
Quantitative and Analytical Characterization
To move from qualitative description to quantitative analysis, we employ well-established physical organic chemistry tools and modern spectroscopic techniques.
Hammett and Taft Equations: Quantifying Substituent Effects
Linear free-energy relationships (LFERs) provide a powerful framework for quantifying substituent effects.
-
The Hammett Equation: This equation, log(K/K₀) = ρσ, relates the rate or equilibrium constant of a reaction for a substituted benzene derivative to that of the unsubstituted parent compound.[18][19][20] The substituent constant (σ) is a measure of the electronic effect of a substituent (positive values for electron-withdrawing, negative for electron-donating), while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.[18][21][22]
-
The Taft Equation: For systems with ortho substituents, steric effects become significant. The Taft equation, log(k/k₀) = ρσ + δEₛ, extends the Hammett principle by separating polar (σ*) and steric (Eₛ) parameters.[23][24][25]
The table below summarizes the relevant substituent constants, illustrating the strong electron-withdrawing nature of the nitro group and the dual character of the halogens.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Taft Polar Constant (σ*) | Taft Steric Constant (Eₛ) |
| -NO₂ | +0.71 | +0.78 | +0.65 | -2.52 |
| -Br | +0.39 | +0.23 | +0.45 | -1.16 |
| -F | +0.34 | +0.06 | +0.52 | -0.46 |
| Data compiled from established physical organic chemistry sources. |
Experimental Protocol: ¹⁹F NMR Spectroscopy as an Electronic Probe
The ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making ¹⁹F NMR spectroscopy a powerful tool for probing substituent effects.[26][27] The chemical shift of the fluorine atom in 2-bromo-3-fluoronitrobenzene will be directly influenced by the through-bond and through-space electronic contributions of the adjacent bromo and nitro groups.
Objective: To measure the ¹⁹F chemical shift of 2-bromo-3-fluoronitrobenzene and compare it to a reference compound (e.g., fluorobenzene) to qualitatively assess the net electronic effect of the -Br and -NO₂ substituents.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of 2-bromo-3-fluoronitrobenzene and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) for precise referencing.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.
-
Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum. Key parameters include:
-
Spectral Width: ~250 ppm (to cover the typical range of organofluorine compounds)
-
Pulse Angle: 30-45° (to ensure quantitative signal intensity if needed, though not critical for chemical shift determination)
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise)
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Reference the spectrum to the internal standard.
-
The resulting chemical shift provides a direct measure of the electronic shielding/deshielding at the fluorine nucleus. A downfield shift (higher ppm value) relative to fluorobenzene would indicate a net deshielding effect, consistent with the strong electron-withdrawing nature of the neighboring substituents.[26]
-
Computational Workflow: Mapping the Electrostatic Potential
Density Functional Theory (DFT) calculations offer unparalleled insight into molecular electronic structure.[28][29] An electrostatic potential (ESP) map can visually represent the electron distribution.
Caption: A typical DFT workflow for analyzing molecular electronics.
This analysis would reveal regions of positive potential (electron-poor, blue/green) around the aromatic ring, particularly near the nitro group, confirming its susceptibility to nucleophilic attack.
Synthetic Utility in Drug Development
The unique electronic and structural features of 2-bromo-3-fluoronitrobenzene make it a highly sought-after building block in pharmaceutical research.[2]
-
Fluorine Incorporation: The inclusion of fluorine is a common strategy in drug design to enhance metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.[2][3][30]
-
Versatile Functional Handles: The bromo and nitro groups are not merely electronic modulators; they are versatile synthetic handles.
-
The bromo group is an excellent participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile construction of complex carbon-carbon and carbon-heteroatom bonds.
-
The nitro group can be easily reduced to a primary amine (-NH₂), which serves as a key precursor for the synthesis of amides, sulfonamides, and a vast array of nitrogen-containing heterocycles that are ubiquitous in pharmaceuticals.[2][31]
-
This dual functionality allows for a divergent synthetic approach, enabling the rapid creation of compound libraries for screening and lead optimization.
Conclusion
2-Bromo-3-fluoronitrobenzene is a molecule defined by a powerful convergence of electronic effects. The overwhelming electron-withdrawing character, dominated by the nitro group and reinforced by the inductive effects of the halogens, renders the aromatic ring highly electron-deficient. This deactivation towards electrophiles is precisely what makes it a potent substrate for nucleophilic substitution, a cornerstone of modern synthetic strategy. The strategic placement of three distinct functional groups—each with a specific role in modulating electronics and enabling subsequent chemical transformations—cements its status as a high-value intermediate for researchers dedicated to the rational design of next-generation pharmaceuticals and functional materials.
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Methodological & Application
Application Notes and Protocols: 2-Bromo-3-fluoronitrobenzene as a Pharmaceutical Intermediate
Introduction
In the landscape of modern pharmaceutical research and drug development, the strategic selection of chemical intermediates is a critical determinant of synthetic efficiency and the ultimate success of a drug candidate. 2-Bromo-3-fluoronitrobenzene has emerged as a highly valuable and versatile building block in medicinal chemistry.[1] Its utility is derived from a unique trifecta of functional groups: a bromine atom, a fluorine atom, and a nitro group, all strategically positioned on a benzene ring.[2][3] This arrangement provides a powerful toolkit for synthetic chemists, enabling a wide range of chemical transformations crucial for the construction of complex molecular architectures found in many contemporary therapeutic agents.[3][4]
The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring, influencing its reactivity in various transformations.[1] The bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.[3][5] Concurrently, the fluorine atom can modulate key physicochemical properties of the final drug molecule, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3] Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a diverse array of nitrogen-containing heterocycles and other bioactive scaffolds prevalent in pharmaceutical compounds.[3][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols involving 2-Bromo-3-fluoronitrobenzene as a key pharmaceutical intermediate.
Physicochemical Properties of 2-Bromo-3-fluoronitrobenzene
| Property | Value | Reference(s) |
| CAS Number | 59255-94-6 | [7] |
| Molecular Formula | C₆H₃BrFNO₂ | [8][9] |
| Molecular Weight | 219.996 g/mol | [9][10] |
| Appearance | Colorless crystal or light yellow solid | [8] |
| Melting Point | 55-58 °C | [8] |
| Boiling Point | 225-226 °C | [8] |
| Purity | ≥97-99% | [4][9] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | [8] |
Synthetic Utility and Key Transformations
The strategic arrangement of the bromo, fluoro, and nitro functionalities on the benzene ring makes 2-Bromo-3-fluoronitrobenzene a versatile substrate for several key organic transformations that are cornerstones of pharmaceutical synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom makes 2-Bromo-3-fluoronitrobenzene an excellent candidate for palladium-catalyzed cross-coupling reactions, which are indispensable tools for the formation of C-C and C-N bonds in drug discovery.[3][5]
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[11][12] This reaction is widely used to synthesize biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.[13][14]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-3-fluoronitrobenzene with an arylboronic acid.
Materials:
-
2-Bromo-3-fluoronitrobenzene
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene/Water (or another suitable solvent system)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-Bromo-3-fluoronitrobenzene (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq)).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[15] An inert atmosphere prevents catalyst degradation and ensures catalytic activity throughout the reaction.
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[16]
-
Ligand: The phosphine ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination.[17]
Caption: Workflow for Suzuki-Miyaura Coupling.
b) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[17][18] This reaction is of paramount importance in pharmaceutical synthesis, as the aniline and related N-aryl moieties are present in a vast number of bioactive molecules.[19]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of 2-Bromo-3-fluoronitrobenzene with a primary or secondary amine.
Materials:
-
2-Bromo-3-fluoronitrobenzene
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., BINAP, XPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Celite
Procedure:
-
In an oven-dried, round-bottom flask, add the palladium catalyst (e.g., Pd(OAc)₂ (0.01-0.05 eq)), the phosphine ligand (0.02-0.10 eq), and the base (e.g., NaOtBu (1.4 eq)).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen).
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Add 2-Bromo-3-fluoronitrobenzene (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.[17]
-
Transfer the filtrate to a separatory funnel and wash with water and brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[17]
Causality Behind Experimental Choices:
-
Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex, which is a key intermediate in the catalytic cycle.[17]
-
Bulky, Electron-Rich Ligands: Ligands such as BINAP or XPhos are often used to promote the reductive elimination step, which forms the C-N bond, and to stabilize the palladium catalyst.[18]
-
Anhydrous Conditions: The reagents, particularly the base, are sensitive to moisture. Anhydrous conditions are necessary to prevent quenching of the base and deactivation of the catalyst.
Caption: Workflow for Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SₙAr)
The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, making SₙAr reactions a viable synthetic strategy. While the fluorine atom is generally a better leaving group than bromine in SₙAr reactions, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the SₙAr reaction of 2-Bromo-3-fluoronitrobenzene with a generic nucleophile.
Materials:
-
2-Bromo-3-fluoronitrobenzene
-
Nucleophile (e.g., an alcohol, thiol, or amine)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., DMF, DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nucleophile (1.1 eq) in a polar aprotic solvent, add the base (1.5 eq) at room temperature or 0 °C.
-
Stir the mixture for a short period to generate the nucleophilic species.
-
Add a solution of 2-Bromo-3-fluoronitrobenzene (1.0 eq) in the same solvent.
-
Heat the reaction mixture to the appropriate temperature and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Polar Aprotic Solvent: Solvents like DMF and DMSO are excellent for SₙAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.
-
Electron-Withdrawing Group: The nitro group is essential for activating the ring to nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[20]
Reduction of the Nitro Group
The nitro group of 2-Bromo-3-fluoronitrobenzene can be readily reduced to an amino group, yielding 2-bromo-3-fluoroaniline.[6] This transformation is a crucial step in many synthetic pathways, as the resulting aniline is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other pharmaceutical targets.
Protocol 4: Reduction of the Nitro Group using Nickel Chloride and Sodium Borohydride
This protocol details the reduction of 2-Bromo-3-fluoronitrobenzene to 2-bromo-3-fluoroaniline.[6]
Materials:
-
2-Bromo-3-fluoronitrobenzene
-
Methanol
-
Nickel(II) chloride (NiCl₂)
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Bromo-3-fluoronitrobenzene (1.0 g, 4.55 mmol) in methanol (50 mL) in a round-bottom flask and cool to 0 °C in an ice bath.[6]
-
Sequentially add nickel(II) chloride (2.0 eq) and sodium borohydride (3.1 eq) portion-wise, maintaining the temperature at 0 °C.[6]
-
After the addition is complete, stir the reaction mixture at 0 °C for 5 minutes.[6]
-
Quench the reaction by the addition of water (20 mL).[6]
-
Extract the mixture with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-bromo-3-fluoroaniline.[6]
Alternative Reduction Method: Catalytic hydrogenation using Raney nickel or palladium on carbon is also a highly effective method for this transformation, often providing excellent yields.[6]
Safety and Handling
2-Bromo-3-fluoronitrobenzene is a chemical that requires careful handling.[8] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][21] It may also cause respiratory irritation.[7][22]
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.[23]
-
Use in a well-ventilated area or under a chemical fume hood.[23]
Handling and Storage:
-
Avoid inhalation, ingestion, and skin contact.[8]
-
Store in a tightly closed container in a dry, well-ventilated place.[23]
In case of accidental contact or inhalation, seek immediate medical attention.[8]
Conclusion
2-Bromo-3-fluoronitrobenzene is a strategically important intermediate in pharmaceutical synthesis, offering a versatile platform for the construction of complex and highly functionalized molecules. Its unique combination of reactive sites allows for a broad range of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and nitro group reduction. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the efficient and effective utilization of this key building block in the synthesis of novel therapeutic agents.
References
-
ChemBK. (2024, April 9). 2-Bromo-1-fluoro-3-nitrobenzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-1-fluoro-3-nitrobenzene: Your Key Organic Synthesis Intermediate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Crucial Role of 2-Bromo-1-fluoro-3-nitrobenzene in Modern Chemical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 24). 1-Bromo-2-fluoro-3-nitrobenzene: Your Key Pharmaceutical Intermediate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-fluoro-3-nitrobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-5-fluoronitrobenzene in Modern Organic Synthesis. Retrieved from [Link]
-
AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet - 5-Bromo-2-fluoronitrobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]
-
National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Application Note & Protocol: Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-fluoronitrobenzene
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific insights for performing Suzuki-Miyaura cross-coupling reactions with 2-bromo-3-fluoronitrobenzene. This substrate is a valuable building block in medicinal chemistry and materials science, and its successful coupling is crucial for the synthesis of complex molecular architectures. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, discusses key optimization parameters, and offers a troubleshooting guide to address common challenges. The content is designed for researchers, scientists, and drug development professionals seeking to employ this powerful C-C bond-forming reaction with a challenging, electronically deactivated substrate.
Introduction: The Significance of 2-Bromo-3-fluoronitrobenzene in Synthesis
2-Bromo-3-fluoronitrobenzene is a key synthetic intermediate due to the orthogonal reactivity of its functional groups. The nitro group is a strong electron-withdrawing group, which can be a precursor for an amino group, while the bromo and fluoro substituents offer sites for further functionalization. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis for its broad functional group tolerance and mild reaction conditions.[1][2] The coupling of 2-bromo-3-fluoronitrobenzene via the Suzuki reaction opens avenues to a diverse range of substituted fluoronitrobenzene derivatives, which are precursors to novel pharmaceutical agents and functional materials.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3-fluoronitrobenzene to form a palladium(II) complex. This is often the rate-determining step.[1] The electron-withdrawing nitro and fluoro groups on the aromatic ring can influence the rate of this step.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[5][6]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[3][4]
Causality Behind Experimental Choices:
The presence of the strongly electron-withdrawing nitro group in 2-bromo-3-fluoronitrobenzene deactivates the aryl bromide towards oxidative addition.[7] Therefore, the choice of a suitable palladium catalyst and ligand is critical to overcome this challenge. Electron-rich and bulky phosphine ligands are often employed to enhance the electron density on the palladium center, thereby promoting the oxidative addition step.[6][8][9]
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of 2-bromo-3-fluoronitrobenzene with an arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) |
| 2-Bromo-3-fluoronitrobenzene | >98% | Sigma-Aldrich |
| Arylboronic Acid | >97% | Combi-Blocks |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.98% | Strem Chemicals |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics |
| Deionized Water | High Purity | In-house |
| Ethyl Acetate | ACS Grade | VWR |
| Brine (saturated NaCl solution) | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) | >97% | EMD Millipore |
| Celite® | Sigma-Aldrich | |
| Argon or Nitrogen Gas | High Purity | Airgas |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) line with manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-fluoronitrobenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe. The solvent should be degassed prior to use by bubbling with argon for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10] Wash the pad with additional ethyl acetate (3 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.[10]
Visualization of the Experimental Workflow
Caption: Logical relationship of parameters for optimizing the Suzuki coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere. | Use a fresh batch of palladium catalyst and ligand; Ensure solvents are anhydrous and degassed; Thoroughly evacuate and backfill the reaction vessel with inert gas. |
| Protodeborylation of Boronic Acid | Presence of excess water; Harsh basic conditions; Prolonged reaction time at high temperature. | Use anhydrous conditions with a base like K₃PO₄; Use a more stable boronic ester (e.g., pinacol ester); Reduce reaction time by using a more active catalyst. [11] |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Ensure thorough degassing of solvents and an inert reaction atmosphere; Screen different bases to facilitate transmetalation. [12] |
| Formation of Side Products | Reaction temperature is too high; Incorrect stoichiometry. | Lower the reaction temperature and monitor the reaction closely; Ensure accurate measurement of all reagents. |
Conclusion
The Suzuki-Miyaura coupling of 2-bromo-3-fluoronitrobenzene is a powerful method for the synthesis of valuable chemical intermediates. By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters—particularly the catalyst, ligand, and base—high yields of the desired biaryl products can be achieved. This guide provides a robust starting protocol and a framework for troubleshooting, enabling researchers to confidently apply this methodology in their synthetic endeavors.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry - ACS Publications. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
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- 12. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-3-fluoronitrobenzene
Introduction: Navigating Regioselectivity in Polyhalogenated Nitroaromatics
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic rings.[1] This powerful transformation is particularly crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The substrate, 2-bromo-3-fluoronitrobenzene, presents a compelling case study in the principles of SNAr, offering a nuanced interplay between leaving group ability and the directing effects of the activating nitro group. This document provides a detailed guide for researchers, scientists, and drug development professionals on the mechanistic rationale and practical execution of SNAr reactions on this specific substrate. We will delve into the factors governing regioselectivity and provide robust protocols for reactions with common classes of nucleophiles.
The presence of two different halogen substituents, bromine and fluorine, ortho and meta to a strongly electron-withdrawing nitro group, respectively, raises a critical question of regioselectivity. While fluoride is generally a more facile leaving group than bromide in SNAr reactions due to the higher electronegativity of fluorine which enhances the electrophilicity of the attached carbon, the position of the activating group is paramount.[2] The reaction proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3] The stability of this intermediate is the key determinant of the reaction pathway.
Mechanistic Insights: The Decisive Role of the Meisenheimer Complex
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[4] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, but only when the nitro group is positioned ortho or para to the site of attack.[2][3]
In 2-bromo-3-fluoronitrobenzene, the nitro group is ortho to the bromine atom and meta to the fluorine atom. This arrangement has profound implications for the stability of the possible Meisenheimer intermediates:
-
Attack at the Bromo-Substituted Carbon (C2): Nucleophilic attack at the carbon bearing the bromine atom allows for direct resonance delocalization of the negative charge onto the ortho-nitro group. This results in a significantly stabilized Meisenheimer complex.
-
Attack at the Fluoro-Substituted Carbon (C3): When the nucleophile attacks the carbon attached to the fluorine, the nitro group is in a meta position relative to the developing negative charge. Consequently, direct resonance stabilization by the nitro group is not possible, leading to a much less stable intermediate.
Therefore, despite the general leaving group trend, the reaction is overwhelmingly directed by the superior stabilization of the Meisenheimer complex formed upon attack at the 2-position. This leads to the selective displacement of the bromide ion.
Caption: Regioselectivity in the SNAr of 2-bromo-3-fluoronitrobenzene.
Experimental Protocols
The following protocols are designed as robust starting points for the SNAr of 2-bromo-3-fluoronitrobenzene with various nucleophiles. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
General Considerations:
-
Solvents: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are typically used to facilitate the formation of the charged Meisenheimer complex.
-
Bases: A non-nucleophilic base is often required to deprotonate the nucleophile (in the case of amines and thiols) or to neutralize the generated acid (HBr). Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH) for less acidic nucleophiles.
-
Inert Atmosphere: To prevent side reactions with atmospheric moisture and oxygen, it is advisable to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon), particularly when using strong bases like NaH.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This procedure outlines the synthesis of 2-(piperidin-1-yl)-3-fluoronitrobenzene.
Caption: General workflow for the amination reaction.
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| 2-Bromo-3-fluoronitrobenzene | 1.0 eq (220 mg) | Starting material |
| Piperidine | 1.2 eq (102 mg, 0.12 mL) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.0 eq (276 mg) | Base |
| Anhydrous Dimethylformamide (DMF) | 5 mL | Solvent |
| Ethyl Acetate (EtOAc) | As needed | For extraction |
| Water (deionized) | As needed | For workup |
| Brine | As needed | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying agent |
| Silica Gel | As needed | For chromatography |
| Round-bottom flask, condenser, stirrer | - | Standard laboratory glassware |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-fluoronitrobenzene (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add piperidine (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol details the synthesis of 3-fluoro-2-methoxynitrobenzene.
Caption: General workflow for the alkoxylation reaction.
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| 2-Bromo-3-fluoronitrobenzene | 1.0 eq (220 mg) | Starting material |
| Sodium Methoxide (NaOMe), 25% in MeOH | 1.2 eq (0.26 mL) | Nucleophile solution |
| Anhydrous Methanol (MeOH) | 10 mL | Solvent |
| Dichloromethane (DCM) | As needed | For extraction |
| Dilute Hydrochloric Acid (e.g., 1M HCl) | As needed | For neutralization |
| Water (deionized) | As needed | For workup |
| Brine | As needed | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | Drying agent |
| Silica Gel | As needed | For chromatography |
| Round-bottom flask, condenser, stirrer | - | Standard laboratory glassware |
Procedure:
-
In a round-bottom flask under an inert atmosphere, add a solution of 2-bromo-3-fluoronitrobenzene (1.0 eq) in anhydrous methanol (5 mL).
-
To this solution, add sodium methoxide solution (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with dilute HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by flash column chromatography.
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This procedure describes the synthesis of 3-fluoro-2-(phenylthio)nitrobenzene.
Caption: General workflow for the thiolation reaction.
Materials:
| Reagent/Material | Quantity (for 1 mmol scale) | Notes |
| 2-Bromo-3-fluoronitrobenzene | 1.0 eq (220 mg) | Starting material |
| Thiophenol | 1.1 eq (121 mg, 0.11 mL) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 1.5 eq (207 mg) | Base |
| Anhydrous Dimethylformamide (DMF) | 5 mL | Solvent |
| Ethyl Acetate (EtOAc) | As needed | For extraction |
| Water (deionized) | As needed | For workup |
| Brine | As needed | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying agent |
| Silica Gel | As needed | For chromatography |
| Round-bottom flask, stirrer | - | Standard laboratory glassware |
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous DMF (2 mL).
-
Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 15-20 minutes to form the thiolate.
-
Add a solution of 2-bromo-3-fluoronitrobenzene (1.0 eq) in anhydrous DMF (3 mL) to the thiolate solution.
-
Stir the reaction at room temperature. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.
-
Monitor the reaction progress by TLC.
-
Once complete, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Perspectives
The nucleophilic aromatic substitution on 2-bromo-3-fluoronitrobenzene serves as an excellent illustration of the principles governing regioselectivity in SNAr reactions. The stabilization of the Meisenheimer intermediate by the ortho-nitro group is the dominant factor, leading to the selective displacement of the bromide substituent. The protocols provided herein offer reliable methods for the synthesis of a variety of 2-substituted-3-fluoronitrobenzene derivatives, which are valuable intermediates in medicinal chemistry and materials science. Further investigations could explore a broader range of nucleophiles and the application of these products in the synthesis of complex molecular architectures.
References
-
Jain, N., et al. (2012). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. RSC Advances, 2(24), 9173-9176. [Link]
-
Chemistry LibreTexts. (2023, October 30). 3.7: Nucleophilic Aromatic Substitution. [Link]
-
Khan Academy. Nucleophilic aromatic substitution I. [Link]
-
Britannica. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Sandford, G., et al. (2020). Diethyl 2-fluoromalonate ester as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. Beilstein Journal of Organic Chemistry, 16, 2136–2144. [Link]
-
Tanimori, S., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(3), 1499–1506. [Link]
Sources
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Yield Synthesis of 2-Bromo-3-fluoroaniline
A Guide for Researchers in Medicinal Chemistry and Materials Science
Abstract
This document provides a detailed guide for the synthesis of 2-bromo-3-fluoroaniline, a critical building block in the development of novel pharmaceuticals and advanced organic materials.[1] The protocol focuses on the efficient reduction of the precursor, 2-bromo-3-fluoronitrobenzene. We present two robust and validated methods: catalytic hydrogenation using Raney® Nickel and a classic metal-mediated reduction using tin(II) chloride. This guide offers a comprehensive analysis of the reaction mechanisms, a comparative overview of the methodologies, step-by-step experimental protocols, and essential safety considerations to ensure reliable and safe execution in a research setting.
Introduction: The Significance of 2-Bromo-3-fluoroaniline
Substituted anilines are cornerstone intermediates in organic synthesis. Specifically, the unique electronic properties imparted by bromine and fluorine atoms make 2-bromo-3-fluoroaniline a highly valuable synthon. Its structural motif is incorporated into a wide array of molecules, including agrochemicals, dyes, and, most notably, active pharmaceutical ingredients (APIs). The selective synthesis of this compound with high purity and yield is therefore a critical step in many drug discovery and development pipelines.
The most common and direct route to 2-bromo-3-fluoroaniline is the chemical reduction of its nitro precursor, 2-bromo-3-fluoronitrobenzene. This transformation, while conceptually simple, requires careful selection of reagents and conditions to achieve high selectivity and avoid undesirable side reactions, such as dehalogenation.
Reaction Overview and Mechanistic Insights
The fundamental transformation involves the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). This process requires a total of six electrons and six protons.
Overall Reaction:
The mechanism proceeds through several intermediates, primarily the nitroso (-NO) and hydroxylamine (-NHOH) species.[2][3] Suppressing side reactions, such as the condensation of these intermediates to form azo or azoxy compounds, is crucial for achieving a high yield of the desired aniline.[2]
Mechanism Pathways:
-
Catalytic Hydrogenation: In this method, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Raney Ni, Pd/C, Pt). The catalyst facilitates the stepwise addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group until the amine is formed. Raney Nickel is often preferred for substrates containing aromatic halides, as it can minimize the competing hydrodehalogenation side reaction that is more common with palladium-based catalysts.[4]
-
Dissolving Metal Reduction (e.g., SnCl₂/HCl): This classic method relies on a metal acting as a single-electron donor in an acidic medium.[2][3] Tin(II) chloride (SnCl₂) is a mild and effective reagent for this purpose.[4] The mechanism involves a series of proton-coupled electron transfers. The acidic environment protonates the oxygen atoms of the nitro group, facilitating their removal as water, while the tin is oxidized from Sn(II) to Sn(IV).[2]
Below is a generalized workflow for the synthesis.
Sources
Application of 2-Bromo-3-fluoronitrobenzene in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Building Blocks in Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a paradigm shift in the molecular design of pesticides. Among the most impactful strategies is the incorporation of fluorine atoms into the molecular scaffold of active ingredients. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to enhanced biological activity and a more favorable toxicological profile.
2-Bromo-3-fluoronitrobenzene has emerged as a key building block in this endeavor. Its trifunctionalized aromatic ring, featuring a nitro group, a fluorine atom, and a bromine atom, offers a versatile platform for a wide range of chemical transformations. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many agrochemicals. The bromine and fluorine atoms provide distinct handles for further functionalization, including cross-coupling reactions and additional substitutions. This application note will provide a detailed exploration of the synthetic utility of 2-Bromo-3-fluoronitrobenzene in the context of modern agrochemical development, with a focus on the synthesis of a potent herbicidal agent.
Core Application: Synthesis of Phenylpyrazole Herbicides
Phenylpyrazole herbicides are a significant class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. The strategic placement of substituents on the phenyl ring is critical for the efficacy and selectivity of these herbicides. 2-Bromo-3-fluoronitrobenzene serves as an excellent starting material for the synthesis of highly substituted phenylpyrazole herbicides, such as 4-chloro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole, which has demonstrated significant herbicidal activity.[1]
The following sections will detail a plausible and scientifically grounded synthetic pathway from 2-Bromo-3-fluoronitrobenzene to a key intermediate for this class of herbicides, providing step-by-step protocols and explaining the rationale behind the chosen synthetic strategies.
Synthetic Workflow Overview
The overall strategy involves a multi-step synthesis to construct the highly substituted phenylhydrazine intermediate required for the formation of the pyrazole ring. This pathway leverages the inherent reactivity of 2-Bromo-3-fluoronitrobenzene to introduce the necessary functional groups in a controlled manner.
Caption: Synthetic pathway from 2-Bromo-3-fluoronitrobenzene to a herbicidal phenylpyrazole.
Detailed Protocols and Methodologies
Part 1: Synthesis of 4-Chloro-2-fluoro-5-nitrophenylhydrazine
This section outlines the synthesis of the key phenylhydrazine intermediate from 2-Bromo-3-fluoronitrobenzene.
The initial step involves the selective displacement of the bromine atom with a methoxy group. The nitro group strongly activates the para position to the fluorine and ortho to the bromine for nucleophilic attack. While both halogens are potential leaving groups, the carbon-bromine bond is weaker and more readily cleaved than the carbon-fluorine bond, allowing for selective substitution under controlled conditions.
Protocol 1: Synthesis of 2-Methoxy-1-fluoro-3-nitrobenzene
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 2-Bromo-3-fluoronitrobenzene | 1.0 | 220.00 g/mol | 22.0 g (0.1 mol) |
| Sodium Methoxide | 1.2 | 54.02 g/mol | 6.48 g (0.12 mol) |
| Methanol (anhydrous) | - | 32.04 g/mol | 200 mL |
Procedure:
-
To a stirred solution of sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-Bromo-3-fluoronitrobenzene portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with 1 M hydrochloric acid until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-Methoxy-1-fluoro-3-nitrobenzene.
Expected Yield: 85-95%
Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry.
The next step is the regioselective chlorination of the aromatic ring. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The position para to the methoxy group is the most activated and sterically accessible, leading to the desired chlorinated product.
Protocol 2: Synthesis of 4-Chloro-2-methoxy-1-fluoro-5-nitrobenzene
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 2-Methoxy-1-fluoro-3-nitrobenzene | 1.0 | 171.12 g/mol | 17.1 g (0.1 mol) |
| N-Chlorosuccinimide (NCS) | 1.1 | 133.53 g/mol | 14.7 g (0.11 mol) |
| Acetic Acid | - | 60.05 g/mol | 150 mL |
Procedure:
-
Dissolve 2-Methoxy-1-fluoro-3-nitrobenzene in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the solution while maintaining the temperature at 20-25 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into ice-cold water (500 mL) with vigorous stirring.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 4-Chloro-2-methoxy-1-fluoro-5-nitrobenzene.
Expected Yield: 80-90%
Characterization: The product can be characterized by melting point, 1H NMR, 13C NMR, and mass spectrometry.
The nitro group is now reduced to an amine, which is a precursor to the hydrazine functionality. A variety of reducing agents can be used for this transformation, with iron powder in acidic medium being a cost-effective and efficient choice for industrial applications.
Protocol 3: Synthesis of 4-Chloro-2-fluoro-5-methoxyaniline
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 4-Chloro-2-methoxy-1-fluoro-5-nitrobenzene | 1.0 | 205.57 g/mol | 20.6 g (0.1 mol) |
| Iron Powder | 3.0 | 55.84 g/mol | 16.8 g (0.3 mol) |
| Acetic Acid | - | 60.05 g/mol | 100 mL |
| Ethanol | - | 46.07 g/mol | 100 mL |
Procedure:
-
In a round-bottom flask, create a slurry of iron powder in a mixture of ethanol and acetic acid.
-
Heat the slurry to 70-80 °C with vigorous stirring.
-
Add a solution of 4-Chloro-2-methoxy-1-fluoro-5-nitrobenzene in ethanol dropwise to the hot slurry.
-
After the addition is complete, maintain the reaction at reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude aniline, which can often be used in the next step without further purification.
Expected Yield: >90%
Characterization: The product can be characterized by 1H NMR and mass spectrometry.
The final step in the synthesis of the key intermediate is the conversion of the aniline to a hydrazine. This is typically achieved through a two-step process: diazotization of the aniline to form a diazonium salt, followed by reduction of the diazonium salt to the corresponding hydrazine.
Protocol 4: Synthesis of 4-Chloro-2-fluoro-5-methoxyphenylhydrazine
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 4-Chloro-2-fluoro-5-methoxyaniline | 1.0 | 175.59 g/mol | 17.6 g (0.1 mol) |
| Sodium Nitrite | 1.1 | 69.00 g/mol | 7.6 g (0.11 mol) |
| Hydrochloric Acid (conc.) | 3.0 | 36.46 g/mol | 25 mL (approx. 0.3 mol) |
| Stannous Chloride Dihydrate | 2.5 | 225.65 g/mol | 56.4 g (0.25 mol) |
Procedure:
-
Diazotization:
-
Suspend 4-Chloro-2-fluoro-5-methoxyaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution until a precipitate forms.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to obtain the crude hydrazine.
-
Expected Yield: 60-70%
Characterization: The hydrazine can be characterized by 1H NMR and mass spectrometry. It is often used immediately in the subsequent pyrazole synthesis due to its potential instability.
Part 2: Phenylpyrazole Ring Formation
With the key phenylhydrazine intermediate in hand, the final step is the construction of the pyrazole ring. This is typically achieved by condensation with a 1,3-dicarbonyl compound or a related synthon. For the target herbicide, a reaction with a trifluoromethylated diketone would be required.
Caption: Formation of the herbicidal phenylpyrazole via condensation.
Protocol 5: Synthesis of a Herbicidal Phenylpyrazole
A detailed protocol for this specific step would require knowledge of the exact 1,3-dicarbonyl precursor, which is often proprietary. However, a general procedure is provided below.
General Procedure:
-
Dissolve the 4-Chloro-2-fluoro-5-nitrophenylhydrazine intermediate in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of the appropriate trifluoromethylated 1,3-dicarbonyl compound.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final herbicidal phenylpyrazole.
Conclusion and Future Perspectives
2-Bromo-3-fluoronitrobenzene is a highly valuable and versatile building block for the synthesis of complex and highly functionalized agrochemicals. Its unique substitution pattern allows for a range of selective chemical transformations, making it an ideal starting material for the construction of novel herbicides and fungicides. The detailed synthetic protocols provided in this application note demonstrate a practical and efficient pathway to a key intermediate for a class of potent phenylpyrazole herbicides. As the demand for more sophisticated and effective crop protection solutions continues to grow, the importance of strategically designed building blocks like 2-Bromo-3-fluoronitrobenzene in the agrochemical industry is set to increase. Further research into novel transformations of this intermediate will undoubtedly lead to the discovery of new generations of agrochemicals with improved performance and environmental profiles.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 2-Bromo-1-fluoro-3-nitrobenzene in Agrochemical and Dye Synthesis. Retrieved from [Link]
-
Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved from [Link]
-
Synthesis and Herbicidal Activity of 5-Arylmethoxy Phenylpyrazole Derivatives. (2025, August 7). Chinese Journal of Pesticide Science. Retrieved from [Link]
- Wang, M., Qu, S., Ji, M., Qi, Z., & Li, X. (2018). Synthesis and fungicidal activity of 2-pyridinecarboxamide cyclohexylsulfonamides. Chinese Journal of Pesticide Science, 20(2), 209-216.
- Preparation method for 2-bromo-3-fluorobenzoic acid. (2014). Google Patents.
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Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-fluoronitrobenzene
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-3-fluoronitrobenzene as a key electrophilic substrate. This versatile building block, characterized by its electron-deficient aromatic ring, is an excellent candidate for a range of powerful bond-forming methodologies. We present detailed application notes, field-proven protocols, and mechanistic insights for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The content is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this substrate for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of 2-Bromo-3-fluoronitrobenzene
Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative impact of these reactions.[2]
The substrate, 2-Bromo-3-fluoronitrobenzene, is a strategically valuable building block for several reasons:
-
Electronic Activation: The presence of two strong electron-withdrawing groups (nitro and fluoro) renders the C-Br bond highly susceptible to oxidative addition by a Pd(0) catalyst, which is the crucial first step in most cross-coupling catalytic cycles.[3]
-
Synthetic Handles: The molecule possesses three distinct functional sites: the reactive C-Br bond for coupling, a nitro group that can be readily reduced to an amine for subsequent derivatization, and a fluorine atom.[4]
-
Fluorine's Role: The incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[5]
This guide will detail the application of this substrate in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation to biaryls, the Buchwald-Hartwig amination for C-N bond formation to substituted anilines, and the Sonogashira coupling for C-C bond formation to arylalkynes.[6][7][8]
Core Mechanistic Principles: The Palladium Catalytic Cycle
A foundational understanding of the catalytic cycle is essential for rational protocol design and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a Pd(0)/Pd(II) cycle involving three key elementary steps: Oxidative Addition, Transmetalation (or its equivalent), and Reductive Elimination.[9][10]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of ancillary ligands (L) and the base are not passive components; they are critical control elements that dictate the reaction's success.
-
Role of Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, enhance its solubility, and critically modulate its reactivity.[11] Electron-rich, bulky ligands generally accelerate both the oxidative addition and the final reductive elimination step, leading to higher catalyst turnover.[11][12]
-
Role of the Base: The base plays a multifaceted role depending on the specific reaction. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[13][14] In Buchwald-Hartwig aminations, it deprotonates the amine to form the palladium-amido complex.[15]
Application & Protocols
Suzuki-Miyaura Coupling: Synthesis of 3-Fluoro-2-nitrobiphenyls
The Suzuki-Miyaura reaction is an exceptionally versatile method for constructing C(sp²)-C(sp²) bonds, making it a cornerstone for synthesizing biaryl compounds.[16][17] The coupling of 2-Bromo-3-fluoronitrobenzene with various arylboronic acids provides direct access to functionalized 3-fluoro-2-nitrobiphenyls, which are valuable precursors in materials science and medicinal chemistry.
Causality Behind Experimental Choices:
-
Catalyst System: For an electron-deficient substrate like this, standard catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with triphenylphosphine can be effective. However, for more challenging or sterically hindered boronic acids, using a more robust catalyst system like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is recommended. The dppf ligand's rigidity and electron-donating nature stabilize reactive intermediates.
-
Base Selection: The base is critical for activating the boronic acid.[13] An aqueous solution of an inorganic base like K₂CO₃ or K₃PO₄ is often optimal. K₃PO₄ is a stronger base and can be effective in more difficult couplings. Cs₂CO₃ is highly effective but more expensive and is typically reserved for reactions that fail with other bases.[13]
-
Solvent: A two-phase solvent system, such as toluene/water or 1,4-dioxane/water, is common. This facilitates the interaction of the organic-soluble catalyst and substrate with the water-soluble inorganic base and boronate species.[3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Est. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 90-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 92-97 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 85-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 80-88 |
digraph "Suzuki_Workflow" { graph [rankdir="LR", label="Experimental Workflow for Suzuki-Miyaura Coupling", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes setup [label="1. Reagent Setup\n- Add Ar-Br, Boronic Acid,\nBase, Catalyst to flask\n- Seal with septum"]; inert [label="2. Inert Atmosphere\n- Evacuate and backfill\n with N₂ or Ar (3x)"]; solvent [label="3. Solvent Addition\n- Add degassed solvent\n via syringe"]; reaction [label="4. Reaction\n- Heat to specified temp\n with stirring\n- Monitor by TLC/LC-MS"]; workup [label="5. Aqueous Workup\n- Cool to RT\n- Dilute with EtOAc\n- Wash with H₂O, brine"]; purify [label="6. Purification\n- Dry (Na₂SO₄)\n- Concentrate in vacuo\n- Column Chromatography"];
// Edges setup -> inert -> solvent -> reaction -> workup -> purify; }
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 3-Fluoro-2-nitro-1,1'-biphenyl
-
Reagent Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-fluoronitrobenzene (220 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%).
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas a 4:1 mixture of toluene and water by bubbling nitrogen through it for 20 minutes. Add 10 mL of this degassed solvent mixture to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5-10% ethyl acetate in hexanes) to afford the title compound as a solid.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-3-fluoro-2-nitroanilines
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation of immense importance in the pharmaceutical industry.[7][18] Applying this reaction to 2-Bromo-3-fluoronitrobenzene allows for the direct synthesis of diverse N-substituted 3-fluoro-2-nitroanilines.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly sensitive to ligand choice. Simple phosphine ligands are generally ineffective. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XantPhos, RuPhos, JohnPhos) are required.[15] These ligands promote the difficult reductive elimination step that forms the C-N bond and prevent catalyst decomposition pathways.[7] Using pre-formed palladium G3 or G4 precatalysts incorporating these ligands often improves reproducibility.
-
Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective base. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) can be used, though it may require higher temperatures or longer reaction times.[19]
-
Solvent: Anhydrous, non-protic polar solvents such as toluene, 1,4-dioxane, or tert-butanol are standard choices. The reaction must be run under strictly anhydrous and anaerobic conditions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Pd Precatalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Est. Yield (%) |
| Morpholine | XPhos Pd G3 (2) | XPhos | NaOtBu (1.4) | Toluene | 100 | 90-96 |
| Aniline | RuPhos Pd G3 (2) | RuPhos | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 85-92 |
| n-Hexylamine | XPhos Pd G3 (2) | XPhos | NaOtBu (1.4) | Toluene | 100 | 88-94 |
| Benzophenone Imine | BrettPhos Pd G3 (1.5) | BrettPhos | NaOtBu (1.5) | t-BuOH | 90 | 80-87 |
Detailed Protocol: Synthesis of 4-(3-Fluoro-2-nitrophenyl)morpholine
-
Reagent Preparation: In a glovebox, add XPhos Pd G3 precatalyst (17 mg, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 equiv.) to a dry screw-cap vial equipped with a stir bar.
-
Substrate Addition: Remove the vial from the glovebox. Add 2-Bromo-3-fluoronitrobenzene (220 mg, 1.0 mmol, 1.0 equiv.). Seal the vial with a PTFE-lined cap.
-
Inerting and Reagent Addition: Evacuate and backfill the vial with argon three times. Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Place the vial in a preheated heating block at 100 °C and stir for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield the desired product.
Sonogashira Coupling: Synthesis of 1-(3-Fluoro-2-nitrophenyl)alkynes
The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, producing arylalkynes that are key intermediates in the synthesis of polymers, natural products, and pharmaceuticals.[8][20]
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) source and a copper(I) salt, typically CuI.[21] The palladium catalyst undergoes the main oxidative addition/reductive elimination cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate.[20]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and acts as a solvent or co-solvent.[20]
-
Anaerobic Conditions: It is critical to perform the reaction under strictly oxygen-free conditions. Oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to undesired side products and reduced yield.[8]
Table 3: Representative Conditions for Sonogashira Coupling
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Est. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 60 | 85-93 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | DIPA | DIPA/Toluene | 70 | 80-88 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | Et₃N | THF | 50 | 90-95 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (1) | Et₃N | DMF | RT | 75-85 |
Detailed Protocol: Synthesis of 1-((3-Fluoro-2-nitrophenyl)ethynyl)benzene
-
Reagent Preparation: To a dry Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 2 mg, 0.01 mmol, 1 mol%).
-
Inerting the System: Seal the flask, evacuate, and backfill with argon (3x).
-
Solvent and Substrate Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 3 mL). Stir to dissolve the catalysts. Add 2-Bromo-3-fluoronitrobenzene (220 mg, 1.0 mmol, 1.0 equiv.) followed by phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction Execution: Stir the mixture at 60 °C for 3-5 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (30 mL) and filter through a pad of Celite® to remove salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (eluting with 2-5% ethyl acetate in hexanes) to obtain the arylalkyne product.
General Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Impure reagents/solvents; Inappropriate base/ligand. | Use a fresh catalyst or precatalyst; Ensure proper degassing and inerting technique; Use anhydrous solvents; Screen alternative bases and ligands. |
| Side Product Formation | Suzuki: Protodeborylation of boronic acid. Sonogashira: Glaser homocoupling. General: Catalyst decomposition. | Use a stronger base or different solvent system; Ensure strict anaerobic conditions for Sonogashira; Use a more robust ligand. |
| Difficult Purification | Unreacted starting materials; Catalyst residues. | Ensure reaction goes to completion; Filter through Celite® or a dedicated palladium scavenger resin before chromatography. |
Safety and Handling
-
2-Bromo-3-fluoronitrobenzene: Handle as a potentially toxic and irritant compound.
-
Palladium Catalysts: Can be toxic and are precious metals. Avoid inhalation of dust.
-
Phosphine Ligands: Many are air-sensitive and have a strong, unpleasant odor. Handle in a glovebox or under an inert atmosphere.
-
Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Strong amine bases are corrosive and flammable.
-
Solvents: Toluene, dioxane, and THF are flammable and have associated health risks.
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
2-Bromo-3-fluoronitrobenzene is a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. Its electronic properties facilitate robust and high-yielding transformations in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and principles outlined in this guide provide a solid foundation for researchers to construct diverse and complex molecular libraries, enabling further discovery in medicinal chemistry, materials science, and beyond.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- The Role of Phosphine Ligands in Palladium Catalysis. (Vendor Publication).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry (ACS Publications).
- Exploring 3-Fluoro-2-Nitropyridine: Properties, Applications, and Manufacturing. (Vendor Publication).
- Cross-coupling reaction. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- 3-Fluoro-4-nitroaniline synthesis. ChemicalBook.
- Sonogashira Coupling. NROChemistry.
- Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Google Patents.
- Buchwald–Hartwig amination. Wikipedia.
- Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3-fluoro-6-methylpyridine. Benchchem.
- Role of a base in Suzuki-Miyaura reaction. ResearchGate.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Sonogashira Coupling. Chemistry LibreTexts.
- 3-Fluoro-2-nitroaniline. Lead Sciences.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH.
- Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. Benchchem.
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- 6. chem.libretexts.org [chem.libretexts.org]
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Application Notes & Protocols: A Researcher's Guide to the Reduction of 2-Bromo-3-fluoronitrobenzene
Introduction: Strategic Synthesis of 2-Bromo-3-fluoroaniline
The transformation of aromatic nitro compounds into their corresponding anilines is a foundational reaction in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and dyes.[1][2] The target molecule of this guide, 2-Bromo-3-fluoroaniline, is a valuable pharmaceutical intermediate, with its unique substitution pattern making it a key building block in the development of various therapeutic agents.[3]
The reduction of 2-Bromo-3-fluoronitrobenzene, however, is not without its challenges. The primary consideration is chemoselectivity. The reducing agent must selectively act on the nitro group without affecting the bromine or fluorine substituents on the aromatic ring. Cleavage of the carbon-halogen bond, a common side reaction known as hydrodehalogenation, can significantly reduce the yield of the desired product.[4][5]
This document provides a comprehensive overview of field-proven methods for this specific transformation. We will explore the causality behind the selection of different reduction protocols, offer detailed, step-by-step procedures, and discuss the necessary safety precautions and analytical validations.
Foundational Safety & Hazard Management
A rigorous commitment to safety is paramount. Both the starting material and the product, as well as the reagents used, possess specific hazards that must be managed through proper laboratory practice and personal protective equipment (PPE).
Hazard Profile:
| Compound | CAS Number | Primary Hazards | Handling Precautions |
| 2-Bromo-3-fluoronitrobenzene | N/A | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6] | Handle in a well-ventilated chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[6][7] Avoid formation of dust and aerosols.[7] |
| 2-Bromo-3-fluoroaniline | 111721-75-6 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8][9] | Handle in a well-ventilated chemical fume hood. Wear appropriate protective gloves, clothing, and eye/face protection.[8][9] Store in a tightly closed container in a dry, cool place.[9] |
| **Tin(II) Chloride (SnCl₂) ** | 7772-99-8 | Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects. | Handle with extreme care. Wear acid-resistant gloves, a lab coat, and a face shield. Ensure an eyewash station is immediately accessible. Quenching reactions can be exothermic.[10] |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | Toxic if swallowed. Causes severe skin burns and eye damage. In contact with water, releases flammable gases. | Handle in a moisture-free environment. Add portion-wise to reaction mixtures to control gas evolution and exotherms. Store in a cool, dry place away from acids and water. |
| Raney Nickel | 7440-02-0 | Highly flammable solid. May ignite spontaneously in air. Causes skin irritation and may cause an allergic skin reaction. Suspected of causing cancer. | Handle as a slurry in water or ethanol to prevent ignition. Never allow the catalyst to dry in the air. Use non-sparking tools.[4] |
General Laboratory Practices:
-
All manipulations should be performed within a certified chemical fume hood.
-
PPE, including a flame-retardant lab coat, safety goggles, and appropriate gloves, must be worn at all times.
-
Contaminated clothing should be removed and washed before reuse.[6]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]
Method Selection: Rationale and Mechanistic Considerations
The choice of reducing agent is critical for achieving high yield and purity. Several methods are viable, each with distinct advantages and disadvantages. The key is to select a system that is potent enough to reduce the nitro group but mild enough to preserve the C-Br bond.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro reduction.[1][4]
-
Palladium on Carbon (Pd/C): While highly effective for nitro reductions, Pd/C is often too aggressive for substrates containing aryl bromides, frequently causing hydrodebromination.[4]
-
Raney Nickel: This catalyst is often a superior choice when dehalogenation is a concern, offering a better balance of reactivity and selectivity for halogenated nitroaromatics.[4]
-
Platinum-based Catalysts: Certain platinum catalysts, such as Platinum(IV) oxide or specialized supported catalysts like Pt/γ-Fe₂O₃, have shown excellent selectivity in suppressing hydrodehalogenation.[1][5]
Metal-in-Acid Reductions
This classic approach involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in an acidic medium.[1][4] The mechanism proceeds through a series of single-electron transfers from the metal to the nitro group, with protons supplied by the acid.[11][12]
-
Tin (Sn) or Tin(II) Chloride (SnCl₂): This is a very mild and reliable method for reducing nitro groups in the presence of other reducible functionalities, including halogens.[4][10][11] The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the aniline.[11][12] A key drawback is the generation of tin-based waste, which can complicate purification.[10]
-
Iron (Fe): Iron powder in the presence of an acid like acetic acid or hydrochloric acid is an economical and effective alternative.[4] It is generally considered a "greener" option than tin.[13]
Metal Hydride-Based Reductions
While powerful hydrides like LiAlH₄ are generally unsuitable for aromatic nitro compounds (often leading to azo products), other systems offer excellent utility.[1][4]
-
Sodium Borohydride (NaBH₄) with a Catalyst: NaBH₄ alone is typically not strong enough to reduce a nitro group. However, in the presence of a transition metal salt like Nickel(II) Chloride (NiCl₂), its reducing power is significantly enhanced, providing an effective and often rapid method for this transformation at mild temperatures.[14]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.
Protocol 1: Reduction using Nickel Chloride and Sodium Borohydride
This method is advantageous due to its mild conditions (0 °C to room temperature) and rapid reaction times.
Workflow Diagram:
Caption: Workflow for NiCl₂/NaBH₄ Reduction.
Materials & Equipment:
-
2-Bromo-3-fluoronitrobenzene
-
Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
TLC plates (silica gel), developing chamber, UV lamp
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-fluoronitrobenzene (1.0 g, ~4.5 mmol, 1.0 equiv) and NiCl₂·6H₂O (~2.1 g, ~9.0 mmol, 2.0 equiv) in methanol (45 mL).
-
Cool the resulting green solution to 0 °C in an ice-water bath.
-
Slowly, and in small portions, add sodium borohydride (NaBH₄) (~0.51 g, ~13.5 mmol, 3.0 equiv) to the stirred solution over 15-20 minutes. Caution: Gas evolution (H₂) will occur. The solution will turn black as nickel boride precipitates.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature.[14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Carefully quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).[14]
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.[14]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel if necessary to obtain pure 2-bromo-3-fluoroaniline. An approximate yield of 70% can be expected.[14]
Protocol 2: Reduction using Tin(II) Chloride
This classic method is highly reliable for preserving the halogen substituents. The workup requires careful neutralization to handle the tin salts.
General Reaction Mechanism:
Caption: Stepwise Reduction of a Nitro Group.
Materials & Equipment:
-
2-Bromo-3-fluoronitrobenzene
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution (e.g., 3-6 M)
-
Standard glassware for reflux and extraction
Procedure:
-
To a solution of 2-bromo-3-fluoronitrobenzene (1.0 g, ~4.5 mmol, 1.0 equiv) in ethanol (20 mL), add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (~5.1 g, ~22.5 mmol, 5.0 equiv).
-
Heat the mixture to reflux (approx. 78 °C) and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove most of the ethanol.
-
Cool the residue in an ice bath and slowly add a 3 M NaOH solution until the mixture is strongly basic (pH > 10). This will precipitate tin hydroxides. Caution: This neutralization is exothermic.
-
Extract the aqueous slurry with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired aniline.
Product Characterization and Data Summary
The identity and purity of the synthesized 2-Bromo-3-fluoroaniline (M.W. 190.01 g/mol ) should be confirmed using standard analytical techniques.[14]
Expected Analytical Data:
-
Appearance: Off-white to light yellow solid or crystalline material.[3]
-
¹H NMR (400 MHz, CDCl₃): δ ~7.05 (m, 1H), ~6.52 (m, 1H), ~4.22 (br s, 2H, -NH₂).[14] The broad singlet for the amine protons is characteristic. The other two signals correspond to the aromatic protons, showing complex splitting due to H-H and H-F coupling.
-
IR Spectroscopy: Look for characteristic N-H stretching bands (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Comparative Overview of Protocols:
| Parameter | Protocol 1 (NiCl₂/NaBH₄) | Protocol 2 (SnCl₂/HCl) |
| Primary Reagents | NiCl₂, NaBH₄ | SnCl₂·2H₂O, Acid/Base |
| Solvent | Methanol | Ethanol / Ethyl Acetate |
| Temperature | 0 °C to Room Temp. | Reflux (~78 °C) |
| Reaction Time | < 1 hour | 1 - 3 hours |
| Pros | Very fast, mild conditions | Highly reliable, good chemoselectivity for halogens, inexpensive metal salt[4][10] |
| Cons | Requires careful portion-wise addition of NaBH₄ | Stoichiometric heavy metal waste, difficult work-up due to tin salts, higher temperatures[10] |
| Typical Yield | ~70%[14] | 70-90% |
Conclusion
The reduction of 2-Bromo-3-fluoronitrobenzene to 2-Bromo-3-fluoroaniline can be achieved efficiently through several well-established methods. The NiCl₂/NaBH₄ system offers a rapid and mild approach, making it highly attractive for laboratory-scale synthesis. For larger scales or when cost is a primary driver, the classic SnCl₂ reduction remains a robust and reliable option, provided the challenges of the work-up are addressed. The choice of protocol should be guided by the specific requirements of the researcher, including scale, available equipment, and tolerance for particular reagents and waste streams. In all cases, strict adherence to safety protocols is essential for a successful and safe experimental outcome.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]
-
WIPO Patentscope. (2023). Preparation method of 2-bromo-6-fluoroaniline. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
- Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 7(4), 2533–2538.
-
LookChem. (n.d.). Cas 111721-75-6, 2-Bromo-3-fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US3148217A - Catalytic hydrogenation of halonitrobenzene compounds.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
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AZoM. (2016). Catalytic Hydrogenation Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Reduction of nitro compound using protection group. Retrieved from [Link]
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ResearchGate. (2025). Selective hydrogenation of bromonitrobenzenes over Pt/γ-Fe2O3. Retrieved from [Link]
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Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
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Application Note: 2-Bromo-3-fluoronitrobenzene as a Strategic Precursor in Heterocyclic Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds are of paramount importance. The incorporation of fluorine atoms into molecular scaffolds can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The strategic selection of starting materials is therefore critical to the efficient synthesis of these complex molecules. 2-Bromo-3-fluoronitrobenzene has emerged as a uniquely versatile building block, offering a trifecta of reactive sites that can be manipulated with high selectivity to construct a diverse array of heterocyclic systems.[2]
This guide provides an in-depth analysis of the reactivity of 2-bromo-3-fluoronitrobenzene and details its application in the synthesis of medicinally relevant heterocyclic cores, including benzimidazoles and quinoxalines. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Reactivity Analysis
The synthetic utility of 2-bromo-3-fluoronitrobenzene stems from the distinct electronic nature and reactivity of its three functional groups arranged on the aromatic ring.
| Property | Value |
| CAS Number | 886762-70-5 |
| Molecular Formula | C₆H₃BrFNO₂ |
| Molecular Weight | 220.00 g/mol |
| Appearance | Varies (typically a solid or oil) |
| Solubility | Soluble in common organic solvents (e.g., EtOAc, DCM, THF, DMF) |
The interplay of these groups governs the molecule's reactivity:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[3] Crucially, it serves as a masked amino group, which can be revealed by chemical reduction, providing a key nucleophilic center for intramolecular cyclization reactions.
-
The Bromine Atom (-Br): Positioned meta to the nitro group, the C-Br bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][4] This allows for the introduction of a wide variety of carbon and nitrogen-based substituents.
-
The Fluorine Atom (-F): Located ortho to the nitro group, the C-F bond is highly activated towards SNAr.[3][5] The extreme electronegativity of fluorine makes the attached carbon highly electrophilic, and the adjacent nitro group can effectively stabilize the negative charge in the Meisenheimer complex intermediate.[6] This often allows for the selective displacement of fluorine over bromine by nucleophiles.
This differential reactivity enables a strategy of orthogonal functionalization , where the bromine and fluorine atoms can be addressed in separate, non-interfering reaction steps to build molecular complexity.
Caption: Reactivity map of 2-bromo-3-fluoronitrobenzene.
Application I: Synthesis of Benzimidazole Scaffolds
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4] A common route to their synthesis involves the cyclization of an o-phenylenediamine derivative with a one-carbon electrophile. 2-Bromo-3-fluoronitrobenzene is an ideal precursor for creating substituted o-phenylenediamines.
Synthetic Strategy: The overall strategy involves two key transformations:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, yielding 2-bromo-3-fluoroaniline.
-
Palladium-Catalyzed Cyclization: This aniline derivative then undergoes a palladium-catalyzed intramolecular reaction, often with an aldehyde, to form the benzimidazole ring system. This process combines reduction and cyclization efficiently.[7]
Caption: Workflow for Palladium-Catalyzed Benzimidazole Synthesis.
Protocol 1: One-Pot Synthesis of 2-Substituted-7-bromo-6-fluorobenzimidazoles
This protocol adapts a palladium-catalyzed hydrogen transfer methodology for the direct synthesis of benzimidazoles from a nitroaromatic precursor and an aldehyde.[7][8]
Materials:
-
2-Bromo-3-fluoronitrobenzene
-
Substituted aldehyde (e.g., benzaldehyde)
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄) or Sodium borohydride (NaBH₄) as a hydrogen source
-
Ethanol (EtOH), absolute
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-3-fluoronitrobenzene (1.0 mmol, 220 mg) and the desired aldehyde (1.2 mmol).
-
Catalyst and Solvent: Add 10% Pd/C (10 mol%, ~106 mg) to the flask. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add absolute ethanol (20 mL).
-
Hydrogen Source Addition: While stirring vigorously, add ammonium formate (5.0 mmol, 315 mg) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the initial rate of hydrogen gas evolution from the decomposition of ammonium formate, ensuring a safer and more controlled reaction.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with ethanol (2 x 10 mL). Expertise Note: The Celite prevents the fine palladium particles from passing through the filter paper and contaminating the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-substituted-7-bromo-6-fluorobenzimidazole.
Application II: Synthesis of Quinoxaline Derivatives
Quinoxalines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and antiviral properties.[9] The most classic and reliable method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10][11]
Synthetic Strategy:
-
Nitro Group Reduction: 2-Bromo-3-fluoronitrobenzene is reduced to 2-bromo-3-fluoroaniline.
-
Second Amine Installation: To create the required o-phenylenediamine, the bromine atom can be substituted with an amine source via a Buchwald-Hartwig amination, or a second nitro group can be introduced and subsequently reduced. For simplicity, we will focus on the initial reduction as the key step. The resulting 2-bromo-3-fluoroaniline can then be carried forward. (For this note, we will assume the subsequent conversion to the diamine is achieved). Let's start from the key intermediate: 3-Bromo-4-fluoro-1,2-phenylenediamine .
-
Condensation and Cyclization: The diamine is condensed with a 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl) to form the quinoxaline ring.[12]
Protocol 2: Synthesis of 6-Bromo-7-fluoroquinoxaline
This protocol describes the final condensation step to form the quinoxaline core.
Materials:
-
3-Bromo-4-fluoro-1,2-phenylenediamine (1.0 mmol, 205 mg)
-
Glyoxal (40% solution in water, 1.1 mmol, ~0.16 mL)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolution: Dissolve 3-bromo-4-fluoro-1,2-phenylenediamine in ethanol (15 mL) in a 50 mL round-bottom flask.
-
Reagent Addition: Add the 40% aqueous solution of glyoxal dropwise to the stirred solution at room temperature. Causality Note: Acetic acid can be used as a solvent or co-solvent to catalyze the condensation by protonating the carbonyl oxygen, making it more electrophilic.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting diamine is consumed.
-
Isolation:
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
If a precipitate has formed, collect it by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into cold water (50 mL) and stir. The product will often precipitate and can be collected by filtration.
-
-
Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-bromo-7-fluoroquinoxaline.
References
-
Title: The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions.[7][8] Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.[9] Source: Current Organic Synthesis URL: [Link]
-
Title: The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research.[1] Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]
-
Title: Product Class 15: Quinoxalines.[10] Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations URL: [Link]
-
Title: Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition.[4] Source: Molecules (via PMC) URL: [Link]
-
Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.[12] Source: College of Chemistry and Chemical Engineering, Jiangxi Normal University (Review) URL: [Link]
-
Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.[3] Source: Molecules (via PMC) URL: [Link]
-
Title: Nucleophilic Aromatic Substitution.[5] Source: YouTube (Professor Dave Explains) URL: [Link]
-
Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[11] Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL: [Link]
-
Title: Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene.[2] Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]
-
Title: Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.[6] Source: Chemistry Stack Exchange URL: [Link]
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Application Notes and Protocols: Leveraging 2-Bromo-3-fluoronitrobenzene for the Synthesis of Novel Kinase Inhibitors in Cancer Research
Introduction: The Strategic Advantage of 2-Bromo-3-fluoronitrobenzene in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of cancer progression.[1] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.[2] The discovery and development of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles remain a high priority in medicinal chemistry. The selection of the initial building block is a critical determinant of success in this endeavor.
2-Bromo-3-fluoronitrobenzene has emerged as a highly valuable and versatile starting material for the synthesis of innovative kinase inhibitors.[3] Its unique trifunctionalized aromatic core offers a strategic platform for medicinal chemists to rapidly generate diverse compound libraries and explore structure-activity relationships (SAR). The key attributes of this molecule include:
-
Orthogonally Reactive Sites: The bromine atom, nitro group, and fluorine atom provide distinct reactive handles that can be addressed sequentially. The bromine is ideal for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.[3]
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of the final compound.[3]
-
Versatile Amino Group Precursor: The nitro group is readily reduced to an aniline, which can then be further functionalized to introduce key pharmacophoric elements or to form heterocyclic ring systems common in kinase inhibitors.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-bromo-3-fluoronitrobenzene in the synthesis and evaluation of novel kinase inhibitors. We will detail synthetic protocols, biological evaluation methodologies, and provide insights into the rationale behind experimental design.
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
The strategic functionalization of 2-bromo-3-fluoronitrobenzene allows for a modular approach to building kinase inhibitors. A general synthetic workflow is outlined below, which leverages well-established and robust chemical transformations.
Sources
Application Notes and Protocols: Strategic Synthesis of Novel API Scaffolds Utilizing 2-Bromo-3-fluoronitrobenzene
Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the versatile functionalization of aromatic scaffolds are paramount for the development of novel Active Pharmaceutical Ingredients (APIs).[1][2] 2-Bromo-3-fluoronitrobenzene has emerged as a highly valuable and versatile building block in this endeavor. Its unique trifunctional nature—a nucleophilic aromatic substitution-activating nitro group, a readily displaceable fluorine atom, and a bromine atom amenable to a host of cross-coupling reactions—provides a rich platform for the synthesis of complex, highly substituted aromatic compounds.[3] This guide provides an in-depth exploration of synthetic routes to novel API precursors, leveraging the distinct reactivity of 2-Bromo-3-fluoronitrobenzene. We will delve into the mechanistic rationale behind key transformations and furnish detailed protocols for researchers, scientists, and drug development professionals.
The Strategic Advantage of 2-Bromo-3-fluoronitrobenzene in API Synthesis
The judicious arrangement of the bromo, fluoro, and nitro substituents on the benzene ring imparts a predictable and hierarchical reactivity profile to 2-Bromo-3-fluoronitrobenzene. This allows for a stepwise and controlled elaboration of the molecular framework, a critical aspect in the multi-step synthesis of complex APIs.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic attack, primarily at the positions ortho and para to it. This renders the fluorine atom at the 3-position susceptible to displacement by a variety of nucleophiles, including amines and alcohols. This reaction is often the first step in building molecular complexity.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position serves as an excellent handle for a suite of palladium-catalyzed cross-coupling reactions. These transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are cornerstones of modern C-C and C-N bond formation, enabling the introduction of diverse aryl, alkynyl, and amino moieties.
-
Reduction of the Nitro Group: The nitro group, after serving its role as an activating group for SNAr, can be readily reduced to an amino group. This transformation opens up a plethora of synthetic possibilities, including the formation of heterocyclic rings, such as benzimidazoles, or further functionalization through amide bond formation or reductive amination.
The following diagram illustrates the key reactive sites and their potential transformations:
Caption: Key synthetic transformations of 2-Bromo-3-fluoronitrobenzene.
Synthetic Pathways and Protocols
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The SNAr reaction on 2-Bromo-3-fluoronitrobenzene preferentially occurs at the fluorine-bearing carbon due to the strong activation by the ortho-nitro group. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.[4] The exceptional electronegativity of fluorine facilitates the initial nucleophilic attack and its ability to act as a good leaving group in this context drives the reaction forward.
Protocol 1: SNAr with an Amine Nucleophile
This protocol describes the reaction of 2-Bromo-3-fluoronitrobenzene with a primary or secondary amine.
Materials:
-
2-Bromo-3-fluoronitrobenzene
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-Bromo-3-fluoronitrobenzene (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.[5]
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).[5]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-fluoronitrobenzene | Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 |
| 2-Bromo-3-fluoronitrobenzene | Benzylamine | Et₃N | DMSO | 60 | 6 | 88 |
| 2-Bromo-3-fluoronitrobenzene | 4-Methylaniline | K₂CO₃ | DMF | 100 | 8 | 85 |
Table 1: Representative conditions for SNAr reactions with amines.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The C-Br bond in the product from the SNAr reaction is now primed for palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
a) Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the aryl bromide and an organoboron species.[6]
Protocol 2: Suzuki-Miyaura Coupling
Materials:
-
2-Substituted-3-aminonitrobenzene derivative (from Protocol 1)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2M Aqueous sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a three-necked round-bottom flask equipped with a condenser and nitrogen inlet, add the aryl bromide (1.0 eq), the arylboronic acid (1.1 eq), and n-propanol.[7]
-
Stir the mixture for 15 minutes to allow for dissolution.
-
To the solution, add palladium acetate (0.003 eq), triphenylphosphine (0.01 eq), and 2M aqueous sodium carbonate (1.3 eq).[7]
-
Heat the solution at reflux under a nitrogen atmosphere for 1-2 hours, monitoring by TLC.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
b) Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group for further transformations in API synthesis.[1]
Protocol 3: Sonogashira Coupling
Materials:
-
Aryl bromide substrate
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
To a solution of the aryl halide (1.0 eq) in THF, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).[1]
-
Stir the reaction at room temperature for 3 hours.
-
Dilute with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify by flash column chromatography.
c) Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for constructing C-N bonds, particularly when SNAr reactions are not feasible.[8]
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
Aryl bromide substrate
-
Aniline or other amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
In a dry Schlenk tube, add the aryl bromide (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).[9]
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the mixture at 80-110 °C, monitoring by TLC.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂/PPh₃ | Na₂CO₃ | n-Propanol/H₂O | Reflux |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Diisopropylamine | THF | RT |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 |
Table 2: Typical conditions for palladium-catalyzed cross-coupling reactions.
Reduction of the Nitro Group to an Amine
The final key transformation is the selective reduction of the nitro group to an amine, which opens up avenues for further derivatization or cyclization reactions.
Protocol 5: Selective Nitro Group Reduction
Materials:
-
Nitroaromatic compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% Aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve the nitroaromatic compound (1 eq) in absolute ethanol.
-
Add SnCl₂·2H₂O (5 eq) to the solution.[10]
-
Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere for 30-60 minutes, monitoring by TLC.[10]
-
Once the reaction is complete, cool to room temperature and pour into ice.
-
Carefully basify the mixture with 5% aqueous NaHCO₃ to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude aniline derivative.
Application in the Synthesis of API Scaffolds: Towards Venetoclax and Kinase Inhibitors
The synthetic strategies outlined above are directly applicable to the construction of complex molecular scaffolds found in numerous APIs. For instance, the core of the BCL-2 inhibitor Venetoclax features a substituted aniline moiety that can be conceptually derived from a nitroaromatic precursor.[5][11] The synthesis of Venetoclax and its intermediates often involves the coupling of a substituted aniline with a carboxylic acid, a transformation that can be readily performed on the products derived from the reduction of nitroarenes.[6]
Caption: General workflow for the synthesis of API scaffolds.
Furthermore, the ability to introduce diverse substituents via cross-coupling reactions makes 2-Bromo-3-fluoronitrobenzene an ideal starting material for the synthesis of libraries of potential kinase inhibitors .[12] Many kinase inhibitors feature a heterocyclic core, such as a benzimidazole, which can be readily synthesized from the ortho-amino-substituted anilines generated through the described synthetic sequence.[13][14]
Conclusion
2-Bromo-3-fluoronitrobenzene stands out as a strategic and versatile building block for the synthesis of novel API candidates. Its well-defined and sequential reactivity allows for the controlled and efficient construction of complex molecular architectures. The protocols and synthetic strategies detailed in these application notes provide a robust framework for researchers in drug discovery and development to harness the full potential of this valuable intermediate. The ability to perform selective transformations at each of the three functional groups opens up a vast chemical space for the exploration of new therapeutic agents.
References
- NROChemistry. Sonogashira Coupling. NROChemistry. Accessed January 11, 2026.
- Pharmaceutical Technology. GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. Accessed January 11, 2026.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem. Accessed January 11, 2026.
- Benchchem. selective reduction of nitro group without affecting other functional groups. Benchchem. Accessed January 11, 2026.
- Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Accessed January 11, 2026.
- ChemBK. 2-Bromo-1-fluoro-3-nitrobenzene. ChemBK. Accessed January 11, 2026.
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem. Accessed January 11, 2026.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Accessed January 11, 2026.
- European Patent Office. PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN.
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem. Accessed January 11, 2026.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Accessed January 11, 2026.
- Semantic Scholar. Facile and Selective Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/Al2O3. Semantic Scholar. Accessed January 11, 2026.
- Journal of Drug Delivery and Therapeutics. Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. Accessed January 11, 2026.
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Application Notes & Protocols: 2-Bromo-3-fluoronitrobenzene as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 2-Bromo-3-fluoronitrobenzene
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-3-fluoronitrobenzene, a trifunctionalized benzene derivative, has emerged as a powerhouse intermediate for researchers, scientists, and drug development professionals. Its unique electronic and steric properties, arising from the ortho-bromo, meta-fluoro, and nitro substituents, provide a versatile handle for a suite of high-value chemical transformations. This guide delves into the nuanced reactivity of 2-Bromo-3-fluoronitrobenzene, offering detailed protocols and mechanistic insights for its application in key synthetic methodologies.
The strategic placement of the three functional groups on the aromatic ring dictates the regioselectivity of subsequent reactions. The potent electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr), while the bromo and fluoro substituents serve as distinct leaving groups and reactive sites for various cross-coupling reactions.[1][2] This inherent reactivity makes 2-Bromo-3-fluoronitrobenzene a critical precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and materials.[1][2]
Physicochemical Properties of 2-Bromo-3-fluoronitrobenzene [3]
| Property | Value |
| CAS Number | 59255-94-6 |
| Molecular Formula | C₆H₃BrFNO₂ |
| Molecular Weight | 220.00 g/mol |
| Appearance | Colorless crystal or light yellow solid |
| Melting Point | 55-58 °C |
| Boiling Point | 225-226 °C |
| Solubility | Slightly soluble in water, soluble in organic solvents such as ethanol, ether, and dichloromethane. |
Core Applications & Synthetic Protocols
The utility of 2-Bromo-3-fluoronitrobenzene is best illustrated through its application in several cornerstone reactions of modern organic chemistry. This section provides detailed protocols for three such transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[4][5] In the context of 2-Bromo-3-fluoronitrobenzene, the C-Br bond is preferentially cleaved over the C-F bond under standard palladium catalysis, allowing for the selective introduction of a new aryl or vinyl substituent at the 2-position.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The higher reactivity of the C-Br bond compared to the C-F bond in the oxidative addition step with a Pd(0) catalyst is the basis for the observed regioselectivity.
Experimental Protocol: Synthesis of 3-Fluoro-2-nitro-1,1'-biphenyl
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-3-fluoronitrobenzene with phenylboronic acid.
Materials:
-
2-Bromo-3-fluoronitrobenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-fluoronitrobenzene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-fluoro-2-nitro-1,1'-biphenyl.
Data Presentation: Scope of the Suzuki-Miyaura Coupling with 2-Bromo-3-fluoronitrobenzene
| Boronic Acid | Product | Typical Yield |
| Phenylboronic acid | 3-Fluoro-2-nitro-1,1'-biphenyl | 85-95% |
| 4-Methoxyphenylboronic acid | 3-Fluoro-4'-methoxy-2-nitro-1,1'-biphenyl | 80-90% |
| Thiophene-2-boronic acid | 2-(3-Fluoro-2-nitrophenyl)thiophene | 75-85% |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of 2-Bromo-3-fluoronitrobenzene.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[6][7] This reaction is a cornerstone in medicinal chemistry due to its broad substrate scope and functional group tolerance.[7] Similar to the Suzuki coupling, the C-Br bond of 2-Bromo-3-fluoronitrobenzene is the more reactive site for this transformation.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6][8]
Experimental Protocol: Synthesis of N-Benzyl-3-fluoro-2-nitroaniline
This protocol provides a general method for the Buchwald-Hartwig amination of 2-Bromo-3-fluoronitrobenzene with benzylamine.
Materials:
-
2-Bromo-3-fluoronitrobenzene (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
Xantphos (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add 2-Bromo-3-fluoronitrobenzene and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and benzylamine via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield N-benzyl-3-fluoro-2-nitroaniline.
Data Presentation: Versatility of the Buchwald-Hartwig Amination
| Amine | Product | Typical Yield |
| Benzylamine | N-Benzyl-3-fluoro-2-nitroaniline | 80-90% |
| Morpholine | 4-(3-Fluoro-2-nitrophenyl)morpholine | 85-95% |
| Aniline | N-(3-Fluoro-2-nitrophenyl)aniline | 70-80% |
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr): Harnessing the Activating Power of the Nitro Group
Nucleophilic aromatic substitution is a fundamental reaction for the modification of electron-deficient aromatic rings.[9][10] The strong electron-withdrawing nitro group in 2-Bromo-3-fluoronitrobenzene activates the ring for nucleophilic attack, particularly at the positions ortho and para to it.[10] In this substrate, the fluorine atom at the 3-position is meta to the nitro group and is therefore less activated towards substitution compared to the bromine at the 2-position.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[11][12] The stability of this anionic intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups.[9]
Experimental Protocol: Synthesis of 2-Methoxy-3-fluoronitrobenzene
This protocol describes a general procedure for the SNAr reaction of 2-Bromo-3-fluoronitrobenzene with sodium methoxide.
Materials:
-
2-Bromo-3-fluoronitrobenzene (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous methanol
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve 2-Bromo-3-fluoronitrobenzene in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium methoxide portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-3-fluoronitrobenzene.
Data Presentation: Regioselectivity in SNAr Reactions
| Nucleophile | Product | Typical Yield |
| Sodium methoxide | 2-Methoxy-3-fluoronitrobenzene | 90-98% |
| Sodium ethoxide | 2-Ethoxy-3-fluoronitrobenzene | 88-95% |
| Potassium thiophenoxide | 3-Fluoro-2-(phenylthio)nitrobenzene | 85-92% |
Visualization: SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Further Synthetic Transformations: The Versatile Nitro Group
A significant advantage of using 2-Bromo-3-fluoronitrobenzene as a building block is the synthetic versatility of the nitro group. Following the initial coupling or substitution reactions, the nitro group can be readily reduced to an amine, opening up a vast array of further functionalization possibilities.[13]
Typical Reduction Protocol: Synthesis of 2-Substituted-3-fluoroaniline
Materials:
-
Substituted 3-fluoro-2-nitrobenzene derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of the substituted 3-fluoro-2-nitrobenzene derivative in ethanol, add SnCl₂·2H₂O.
-
Carefully add concentrated HCl and heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aniline derivative can be purified by column chromatography if necessary.
Conclusion: A Multifaceted Building Block for Innovation
2-Bromo-3-fluoronitrobenzene stands out as a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for selective and high-yielding transformations through a variety of modern synthetic methods. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this remarkable compound in their pursuit of novel molecules with significant applications in medicine, agriculture, and materials science. The ability to perform sequential, regioselective reactions, coupled with the synthetic flexibility of the nitro group, ensures that 2-Bromo-3-fluoronitrobenzene will continue to be a key component in the synthetic chemist's toolbox.
References
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2-Bromo-1-fluoro-3-nitrobenzene - ChemBK. (2024). Retrieved from [Link]
-
The Role of 2-Bromo-5-fluoronitrobenzene in Modern Organic Synthesis. (n.d.). Retrieved from [Link]
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Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Fluoronitrobenzene Series. (n.d.). Sparrow Chemical. Retrieved from [Link]
-
Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). (n.d.). ResearchGate. Retrieved from [Link]
-
In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? (2020). Chemistry Stack Exchange. Retrieved from [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. Retrieved from [Link]
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Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Nucleophilic Aromatic Substitution EXPLAINED! (2025). YouTube. Retrieved from [Link]
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Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025). ResearchGate. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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The role of fluorine in medicinal chemistry. (n.d.). PubMed. Retrieved from [Link]
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Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
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Suzuki reaction. (2024). In Wikipedia. Retrieved from [Link]
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Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. (n.d.). Study.com. Retrieved from [Link]
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CAS 58534-94-4 2-Fluoro-3-bromonitrobenzene. (n.d.). Pharmacy Research. Retrieved from [Link]
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Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Dyes and Advanced Materials
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Art and Science of Molecular Construction
The synthesis of novel organic and inorganic molecules lies at the heart of innovation across nearly every scientific discipline. From the vibrant hues that color our world to the intricate architectures of advanced materials enabling next-generation technologies, the principles of chemical synthesis provide the foundational tools for progress. This guide offers an in-depth exploration of the synthetic methodologies for two distinct yet equally significant classes of compounds: azo dyes and metal-organic frameworks (MOFs).
Azo dyes, characterized by the functional group (-N=N-), represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and even biomedical imaging and drug delivery.[1][2][3] Their synthesis, primarily through diazotization and coupling reactions, is a cornerstone of organic chemistry.[1][4]
On the other hand, metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[5][6] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them prime candidates for advanced applications such as gas storage, catalysis, and targeted drug delivery.[7][8][9]
This document provides not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring that researchers can not only replicate these methods but also adapt and innovate upon them.
Part 1: Synthesis of an Azo Dye - Orange II
Azo dyes are a major class of organic compounds that are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] This extended conjugated system is responsible for their vibrant colors.[1] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and is a robust and versatile two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][4]
Chemical Principles and Reaction Mechanism
The synthesis of Orange II involves the diazotization of sulfanilic acid, followed by its coupling with 2-naphthol.
-
Diazotization: A primary aromatic amine, sulfanilic acid, is converted into a diazonium salt. This is achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a cold aqueous mineral acid like hydrochloric acid (HCl).[1][10] The mineral acid reacts with sodium nitrite to generate nitrous acid (HONO) in situ, which then forms the electrophilic nitrosonium ion (NO⁺).[1][10][11] The nucleophilic nitrogen atom of the amine attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the aryldiazonium ion is formed.[4][10] This reaction is highly temperature-sensitive and must be conducted at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing.[1][12]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, 2-naphthol, which acts as the coupling agent.[4][11] The diazonium ion attacks the activated aromatic ring of the 2-naphthol, typically at the position para to the activating group, in an electrophilic aromatic substitution reaction to form the azo-linked product, Orange II.[4]
Caption: Reaction scheme for the synthesis of Orange II.
Experimental Protocol: Synthesis of Orange II
This protocol is adapted from established laboratory procedures for the synthesis of azo dyes.[13][14]
Materials and Reagents:
-
Sulfanilic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Deionized water
-
Ice
Procedure:
Part A: Diazotization of Sulfanilic Acid
-
In a 100 mL beaker (Beaker A), dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water. Warm the mixture gently to obtain a clear solution.
-
In a separate small beaker (Beaker B), dissolve 0.20 g of sodium nitrite in 1 mL of water.
-
Cool Beaker A in an ice-water bath.
-
To a third beaker (Beaker C), add approximately 0.5 mL of concentrated HCl and place it in the ice-water bath.
-
Once Beaker A is cold, add the sodium nitrite solution from Beaker B to it.
-
Slowly, and with constant stirring, add the mixture from Beaker A to the cold HCl in Beaker C. A white precipitate of the diazonium salt should form. Keep this mixture in the ice-water bath.
Part B: Azo Coupling
-
In a 50 mL beaker, dissolve 0.38 g of 2-naphthol in 2 mL of 2.5 M NaOH solution.
-
Slowly, and with continuous stirring, add the cold diazonium salt suspension from Part A to the 2-naphthol solution. A brightly colored orange-red precipitate of Orange II will form immediately.
-
Continue to stir the reaction mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.[1]
Part C: Isolation and Purification
-
Heat the reaction mixture gently until it begins to boil.
-
Add 1 g of NaCl and continue heating until it dissolves. This "salting out" process decreases the solubility of the dye in the aqueous solution, promoting its precipitation.[1]
-
Allow the mixture to cool to room temperature, then chill it in an ice-water bath for 15 minutes.
-
Collect the solid product by vacuum filtration and wash it with a small amount of saturated NaCl solution.
-
Air-dry the solid product.
Characterization of Orange II
| Technique | Expected Result |
| Visual Appearance | Orange-red solid powder. |
| UV-Vis Spectroscopy | The λmax in a suitable solvent (e.g., water or ethanol) should be in the visible region, characteristic of the extended conjugation. |
| Infrared (IR) Spectroscopy | Presence of characteristic peaks for the azo group (-N=N-), sulfonic acid group (-SO₃H), and hydroxyl group (-OH). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene and benzene rings. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][17][18]
-
Handle concentrated hydrochloric acid and sodium hydroxide with care in a fume hood.[13]
-
Azo dyes are intensely colored and can stain skin and clothing.
-
Avoid inhaling the dust of the reagents and the final product by wearing a dust mask.[15][16]
-
Dispose of all chemical waste according to institutional guidelines.[15]
Part 2: Synthesis of a Metal-Organic Framework - A Zirconium-Based MOF
Metal-organic frameworks (MOFs) are a class of crystalline materials with a porous structure formed by the self-assembly of metal ions or clusters and organic linkers.[5][6] Their high surface area, tunable porosity, and chemical versatility make them promising materials for a wide range of applications, including drug delivery.[7][9][19][20] The solvothermal synthesis method is one of the most common techniques for producing high-quality, crystalline MOFs.[5][21][22]
Chemical Principles and Synthetic Strategy
The synthesis of a zirconium-based MOF, such as UiO-66, typically involves the reaction of a zirconium salt (e.g., zirconium(IV) chloride) with a dicarboxylic acid linker (e.g., terephthalic acid) in a high-boiling point solvent like N,N-dimethylformamide (DMF) under elevated temperature and pressure.[23][24] The choice of solvent is crucial as it influences the solubility of the precursors and the thermodynamics of the reaction.[6] The reaction is carried out in a sealed vessel, often a Teflon-lined stainless-steel autoclave, to maintain the necessary pressure.[5][22] The elevated temperature facilitates the dissolution of the reactants and promotes the crystallization of the thermodynamically stable MOF structure.[21][22]
Caption: General workflow for the solvothermal synthesis of a MOF.
Experimental Protocol: Synthesis of a Zirconium-Based MOF
This protocol is a generalized procedure based on the synthesis of zirconium-based MOFs.[23][24][25]
Materials and Reagents:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (or 2-aminoterephthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Preparation of Precursor Solution: In the Teflon liner of an autoclave, dissolve the metal salt (e.g., ZrCl₄) in the solvent (e.g., 40 mL of DMF). Stir the mixture until the salt is fully dissolved.[24]
-
Addition of Organic Linker: While continuously stirring, add the organic linker (e.g., terephthalic acid or 2-aminoterephthalic acid) to the solution.[24]
-
Solvothermal Reaction: Securely seal the Teflon liner in the stainless-steel autoclave. Place the autoclave in a laboratory oven and heat it to the desired reaction temperature (e.g., 120 °C) for a specified duration (e.g., 2 to 48 hours).[22][24]
-
Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the resulting solid product by filtration or centrifugation.[22]
-
Washing and Purification: Wash the collected solid multiple times with fresh DMF and then with ethanol to remove any unreacted starting materials and residual solvent. Centrifugation can be used to separate the solid product from the washing solvent.[5]
-
Activation: Dry the purified MOF powder under vacuum or in an oven at a moderate temperature (e.g., 60-120 °C) to remove the bulk solvent. For applications requiring high porosity, a further activation step under high vacuum at an elevated temperature (e.g., 150-250 °C) is necessary to remove solvent molecules trapped within the pores.[22]
Characterization of the Synthesized MOF
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and identify the phase of the synthesized MOF. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the surface area (BET analysis) and pore volume of the activated MOF. |
| Infrared (IR) Spectroscopy | To confirm the coordination of the organic linker to the metal centers. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][26]
-
DMF is a skin and respiratory irritant; avoid direct contact and inhalation.
-
The solvothermal reaction is carried out under high pressure and temperature; ensure the autoclave is properly sealed and handled with care.
-
Allow the autoclave to cool completely before opening to avoid sudden pressure release.
Conclusion
The synthetic protocols detailed in this guide for an azo dye and a metal-organic framework serve as a gateway to the vast and exciting fields of dye chemistry and advanced materials science. A thorough understanding of the underlying chemical principles and meticulous attention to experimental detail are paramount for successful synthesis and innovation. The ability to create novel molecules with tailored properties will continue to drive advancements in medicine, materials, and beyond.
References
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023, November 28). protocols.io.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-fluoronitrobenzene Substitutions
Welcome to the technical support center for 2-Bromo-3-fluoronitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing nucleophilic aromatic substitution (SNAr) reactions, troubleshooting common issues, and understanding the mechanistic principles that govern success.
Core Principles: Understanding the Reactivity of 2-Bromo-3-fluoronitrobenzene
The key to successfully employing 2-Bromo-3-fluoronitrobenzene lies in understanding its unique electronic and structural features. The molecule is primed for nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group, which stabilizes the key reaction intermediate.
The SNAr Mechanism and the Meisenheimer Complex
The SNAr reaction is a two-step process:
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (a halogen in this case). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
The stability of the Meisenheimer complex is the single most critical factor determining the reaction's feasibility and rate. Electron-withdrawing groups, particularly those positioned ortho or para to the site of attack, are essential as they delocalize the negative charge of the intermediate through resonance.[3][4][5]
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with this substrate.
Q1: Which halogen is preferentially substituted, the bromine at C2 or the fluorine at C3?
A1: The bromine at the C2 position is overwhelmingly the preferred site of substitution. This is not due to the C-Br bond being weaker than the C-F bond, but rather due to the powerful directing effect of the nitro group.
-
Electronic Justification: The nitro group is at the C1 position, making it ortho to the bromine (C2) and meta to the fluorine (C3). For an SNAr reaction to proceed efficiently, the negative charge of the Meisenheimer intermediate must be stabilized by the electron-withdrawing group. This stabilization is only possible through resonance when the group is ortho or para to the site of attack.[2][4] An attack at the C3 position would place the nitro group meta to the developing negative charge, offering no resonance stabilization, thus making this pathway kinetically unfavorable.
Q2: What are the best general starting conditions for a substitution reaction on this substrate?
A2: A robust starting point for most nucleophiles (e.g., primary/secondary amines, alkoxides) is as follows:
-
Substrate: 2-Bromo-3-fluoronitrobenzene (1.0 equiv)
-
Nucleophile: 1.1 - 1.5 equivalents
-
Base (if required): K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv) for acidic nucleophiles like phenols or some amines.
-
Solvent: A polar, aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).
-
Temperature: Start at room temperature and gently heat to 60-80 °C if the reaction is sluggish. Monitor progress by TLC or LCMS.
Q3: My reaction is very slow or not proceeding at all. What is the first thing I should check?
A3: The first parameter to investigate is temperature. Many SNAr reactions require thermal energy to overcome the activation barrier of the initial nucleophilic attack. If room temperature shows no conversion after several hours, gradually increase the temperature to 80-100 °C. If the reaction still fails, consult the detailed troubleshooting guide below, focusing on solvent and base choice.
Q4: I am seeing the formation of dark-colored impurities in my reaction. What is causing this?
A4: Dark coloration, especially at elevated temperatures in solvents like DMF or DMSO, often indicates decomposition. This can be caused by excessively high temperatures (>120 °C), prolonged reaction times, or the use of a base that is too strong or incompatible. It is crucial to monitor the reaction to identify the point at which the product is maximized and starting material is consumed, without allowing it to sit at high temperatures for extended periods, which can promote side reactions.
Troubleshooting and Optimization Guide
This guide provides a systematic approach to overcoming common experimental hurdles.
Issue 1: Low or No Product Yield
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| Insufficient Thermal Energy | The initial nucleophilic attack is the rate-determining step and has a significant activation energy. Many SNAr reactions are slow or do not proceed at ambient temperature. | Gradually increase the reaction temperature in 20 °C increments, from room temperature up to 100 °C. Monitor by TLC/LCMS at each stage. Forcing conditions beyond 120 °C should be a last resort as decomposition risk increases. |
| Incorrect Solvent Choice | Polar aprotic solvents (DMF, DMSO, NMP) are ideal because they solvate the cation of the nucleophile's counter-ion but poorly solvate the anion (the nucleophile itself). This leaves the nucleophile "naked" and more reactive.[6][7][8] Protic solvents (e.g., ethanol, water) will hydrogen-bond with the nucleophile, creating a solvent cage that significantly reduces its reactivity.[7] | If using a solvent like THF or MeCN with poor results, switch to DMF or DMSO. Ensure the solvent is anhydrous, as water can protonate and deactivate the nucleophile, especially if a strong base is used. |
| Incomplete Deprotonation of Nucleophile | For nucleophiles with an acidic proton (phenols, thiols, some N-H bonds), an appropriate base is required to generate the more potent anionic nucleophile. The base must be strong enough to deprotonate the nucleophile completely (pKa of base's conjugate acid should be > pKa of nucleophile). | For phenols or thiols, K₂CO₃ is often insufficient. Use a stronger base like NaH or KOtBu in an anhydrous solvent like THF or DMF. Protocol: Suspend NaH (1.2 equiv) in anhydrous DMF under N₂. Add the nucleophile (1.1 equiv) dropwise at 0 °C. Stir for 30 min, then add the 2-Bromo-3-fluoronitrobenzene (1.0 equiv) and allow to warm to RT or heat as needed.[9] |
| Poor Nucleophile Reactivity | Sterically hindered nucleophiles may struggle to attack the aromatic ring. Very weak nucleophiles (e.g., water, acetate) will not react without significant activation. | For hindered nucleophiles, higher temperatures are almost always required. If the nucleophile is inherently weak, it may not be suitable for this reaction without catalysis (which falls outside the standard SNAr mechanism). |
Issue 2: Formation of Side Products or Decomposition
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| Thermal Decomposition | The nitro group makes the ring electron-deficient and susceptible to degradation pathways at high temperatures, especially in the presence of a strong base or nucleophile. Solvents like DMF can also decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile. | Determine the lowest effective temperature for the reaction. If the reaction proceeds at 80 °C, do not heat to 120 °C. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged heating. |
| Competing Reactions | While substitution at C2 is strongly favored, highly reactive nucleophiles under forcing conditions might lead to minor isomers or other side reactions. If the nucleophile has multiple reactive sites, this can also lead to a mixture of products. | Use the mildest conditions possible (lower temperature, less reactive base) that still afford a reasonable reaction rate. If the nucleophile is the issue, consider using a protecting group strategy to block alternative reactive sites. |
Validated Experimental Protocol: Synthesis of 2-(Cyclohexylamino)-3-fluoronitrobenzene
This protocol serves as a reliable starting point for the substitution with a secondary amine nucleophile.
Apparatus:
-
A round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
An inert atmosphere (Nitrogen or Argon) is recommended, especially if using anhydrous solvents.
Reagents:
-
2-Bromo-3-fluoronitrobenzene (1.0 mmol, 220 mg)
-
Cyclohexylamine (1.2 mmol, 119 mg, 137 µL)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 345 mg)
-
Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To the round-bottom flask, add 2-Bromo-3-fluoronitrobenzene, potassium carbonate, and DMF.
-
Begin stirring the suspension.
-
Add the cyclohexylamine dropwise via syringe at room temperature.
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS every 2-4 hours. (Typical mobile phase: 10-20% Ethyl Acetate in Hexanes).
-
Once the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with Ethyl Acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
References
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- Solvent Effects in Nucleophilic Substitution.Chemistry LibreTexts.
- Specific and non-specific solvent effects on aromatic nucleophilic substitution.
- Solvent effects on aromatic nucleophilic substitutions. Part 3.Journal of the Chemical Society, Perkin Transactions 2.
- How Do Aromatic Nitro Compounds React with Nucleophiles?
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?Chemistry Stack Exchange.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
- Nucleophilic Arom
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.Chemistry Stack Exchange.
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Technical Support Center: Synthesis of 2-Bromo-3-fluoronitrobenzene
Welcome to the technical support center for the synthesis of 2-Bromo-3-fluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we provide in-depth, field-proven insights and practical solutions to ensure the successful synthesis and purification of your target compound.
Section 1: Understanding the Synthetic Landscape and Common Byproducts
The synthesis of 2-Bromo-3-fluoronitrobenzene is primarily achieved through two common routes: the electrophilic nitration of 1-bromo-2-fluorobenzene and the Sandmeyer reaction of 3-fluoro-2-nitroaniline. Each pathway presents a unique set of challenges, particularly concerning the formation of undesired byproducts. This section will delve into the specifics of these impurities and the rationale behind their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when synthesizing 2-Bromo-3-fluoronitrobenzene via nitration of 1-bromo-2-fluorobenzene?
A1: The electrophilic nitration of 1-bromo-2-fluorobenzene is a classic example of regioselectivity in aromatic chemistry. The primary byproducts are positional isomers of the desired product. The bromo and fluoro substituents are both ortho-, para-directing groups, which means they direct the incoming nitro group to specific positions on the benzene ring.[1][2] This results in a mixture of isomers.
The main isomeric byproducts you can expect are:
-
1-Bromo-2-fluoro-4-nitrobenzene
-
1-Bromo-2-fluoro-6-nitrobenzene
-
Dinitrated byproducts: Under forcing reaction conditions (e.g., high temperature or excess nitrating agent), dinitration can occur, leading to compounds like 1-bromo-2-fluoro-4,6-dinitrotoluene.
Q2: What factors influence the ratio of these isomeric byproducts in the nitration reaction?
A2: The ratio of isomeric products is primarily governed by the electronic and steric effects of the bromo and fluoro substituents. Both are deactivating groups, but they direct incoming electrophiles to the ortho and para positions. The fluorine atom has a strong para-directing effect. The interplay of these directing effects determines the final isomer distribution. Reaction temperature can also influence the selectivity, with higher temperatures sometimes favoring the formation of different isomer ratios.[3]
Q3: What are the common byproducts when using the Sandmeyer reaction route starting from 3-fluoro-2-nitroaniline?
A3: The Sandmeyer reaction, which involves the diazotization of an aniline followed by displacement with a halide, is a powerful tool but is also susceptible to several side reactions.[4][5] When synthesizing 2-Bromo-3-fluoronitrobenzene from 3-fluoro-2-nitroaniline, you may encounter the following byproducts:
-
3-Fluoro-2-nitrophenol: This forms if the diazonium salt intermediate reacts with water, which can happen if the reaction temperature is not kept sufficiently low (ideally 0-5 °C).[6]
-
Biaryl compounds: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.[4][7]
-
Azo compounds: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds (including the starting aniline) in a process called azo coupling, leading to brightly colored azo dyes.[8][9][10][11] This is more likely if the reaction is not sufficiently acidic.
Section 2: Troubleshooting and Mitigation Strategies
This section provides practical troubleshooting guides for common issues encountered during the synthesis of 2-Bromo-3-fluoronitrobenzene, with a focus on minimizing byproduct formation.
Troubleshooting Guide: Nitration of 1-Bromo-2-fluorobenzene
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-Bromo-3-fluoronitrobenzene isomer. | Suboptimal reaction temperature. | Maintain a low reaction temperature (typically 0-10 °C) to improve regioselectivity. |
| Incorrect ratio of nitrating agents. | Use a carefully controlled stoichiometry of nitric and sulfuric acids. | |
| High percentage of dinitrated byproducts. | Reaction temperature is too high. | Strictly control the temperature and ensure efficient cooling. |
| Excess nitrating agent. | Use a slight excess of the nitrating agent, but avoid a large excess. | |
| Prolonged reaction time. | Monitor the reaction progress by TLC or GC and quench it once the starting material is consumed. | |
| Difficult separation of isomers. | Similar polarities of the isomers. | Employ high-performance column chromatography or fractional recrystallization with carefully selected solvent systems. |
Troubleshooting Guide: Sandmeyer Reaction of 3-fluoro-2-nitroaniline
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of 3-Fluoro-2-nitrophenol. | Diazonium salt decomposition due to elevated temperature. | Maintain the reaction temperature strictly between 0-5 °C during diazotization and the subsequent Sandmeyer reaction.[6] |
| Reaction with water. | Use anhydrous solvents and reagents where possible. | |
| Presence of colored impurities (azo compounds). | Incomplete diazotization or reaction with unreacted aniline. | Ensure complete diazotization by testing for excess nitrous acid with starch-iodide paper. Maintain a sufficiently acidic environment. |
| Formation of biaryl byproducts. | Inherent to the radical mechanism of the Sandmeyer reaction. | Optimize the concentration of the copper(I) catalyst and the reaction temperature to favor the desired substitution over radical coupling. |
| Low overall yield. | Incomplete diazotization. | Ensure the aniline is fully dissolved and the addition of sodium nitrite is slow and controlled. |
| Premature decomposition of the diazonium salt. | Use the diazonium salt solution immediately after its preparation. |
Section 3: Analytical and Purification Protocols
Accurate identification and effective removal of byproducts are crucial for obtaining pure 2-Bromo-3-fluoronitrobenzene. This section provides detailed protocols for analysis and purification.
Analytical Methods for Byproduct Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating the isomeric byproducts based on their boiling points and polarities.[12][13] The mass spectrometer provides fragmentation patterns that can help in identifying the different isomers and other byproducts.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for the structural elucidation of the desired product and its byproducts.[17][18][19][20] The chemical shifts and coupling constants will be distinct for each isomer.
| Compound | Expected 1H NMR Chemical Shift Ranges (ppm) | Expected 19F NMR Chemical Shift Ranges (ppm) |
| Aromatic Protons | 7.0 - 8.5 | -110 to -140 (relative to CFCl3) |
Note: Specific chemical shifts will vary depending on the solvent and the specific isomer.
Purification Protocols
Protocol 1: Recrystallization for Isomer Separation
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successfully separating isomers.
-
Solvent Screening: Test the solubility of the crude product in various solvents at room and elevated temperatures. Ideal solvents are those in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles. Common solvents to screen include ethanol, methanol, hexane, and mixtures like hexane/ethyl acetate.[21][22]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Column Chromatography for Purification
Column chromatography is highly effective for separating compounds with similar polarities, such as isomers.[23][24][25][26]
-
Stationary Phase: Silica gel is the most common stationary phase for this type of separation.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system (mobile phase). A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The ideal mobile phase should give a good separation of the spots on the TLC plate, with the desired product having an Rf value of approximately 0.2-0.4.
-
Column Packing and Elution:
-
Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.
-
Load the crude product onto the top of the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Section 4: Visualizing Reaction Pathways and Troubleshooting
To provide a clearer understanding of the chemical processes and decision-making during troubleshooting, the following diagrams have been generated using Graphviz.
Diagram 1: Synthetic Routes to 2-Bromo-3-fluoronitrobenzene
Caption: Synthetic pathways to 2-Bromo-3-fluoronitrobenzene.
Diagram 2: Troubleshooting Workflow for Low Yield in Nitration
Caption: Troubleshooting workflow for low yield in nitration.
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
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Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
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Sandmeyer reaction - Wikipedia. [Link]
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Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. (2025). ScienceDirect. [Link]
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17.3: Reactions involving arenediazonium salts - Chemistry LibreTexts. (2020). [Link]
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Diazotization Reactions of Heterocyclic Compounds and Their Azo Coupling Reactions (A Mini-Review) | Request PDF - ResearchGate. [Link]
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Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - ResearchGate. [Link]
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Regioselectivity in the Nitration of Dialkoxybenzenes - UBC Chemistry |. (2025). [Link]
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Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. [Link]
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- 26. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 2-Bromo-3-fluoronitrobenzene
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the purification of 2-Bromo-3-fluoronitrobenzene (CAS: 59255-94-6). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate and require methodologies to achieve high purity standards. As a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of 2-Bromo-3-fluoronitrobenzene is paramount to ensure predictable reaction outcomes and minimize downstream complications.[1][2]
This guide moves beyond simple protocols, offering a troubleshooting framework in a direct question-and-answer format to address the specific challenges you may encounter during purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Assessment & Impurity Profile
Q1: What are the target physical properties of pure 2-Bromo-3-fluoronitrobenzene?
A1: Establishing a purity benchmark is the first critical step. Your purified compound should ideally be a colorless to light yellow solid.[3] Significant deviation in color (e.g., dark brown or orange) suggests the presence of persistent impurities. Key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless crystal or light yellow solid | [3] |
| Molecular Formula | C₆H₃BrFNO₂ | [4] |
| Molecular Weight | ~220.00 g/mol | [4] |
| Melting Point | 42.0 - 44.0 °C (recrystallized from ethyl acetate/hexane) | [3] |
| Boiling Point | ~222.3 °C (Predicted) | [3] |
| Solubility | Soluble in ethanol, ether, dichloromethane; slightly soluble in water. | [3] |
A sharp melting point within the specified range is a strong indicator of high purity. A broad or depressed melting range suggests the presence of contaminants.
Q2: What are the most common impurities I should expect in my crude 2-Bromo-3-fluoronitrobenzene?
A2: The impurity profile is almost always a direct consequence of the synthesis method. The most common route is the electrophilic nitration of 2-bromo-3-fluorobenzene.[3] Based on this, you should anticipate the following impurities:
-
Unreacted Starting Material: Residual 2-bromo-3-fluorobenzene.
-
Regioisomers: The nitration of a substituted benzene ring can produce isomeric products. Due to the directing effects of the bromo and fluoro groups, you may find other isomers of bromo-fluoro-nitrobenzene. These are often the most challenging impurities to remove due to their very similar polarities and physical properties.[5]
-
Residual Acids: Traces of nitric acid and any acid catalyst (e.g., sulfuric acid) used during the nitration step.
-
By-products of Decomposition: Nitroaromatic compounds can be susceptible to degradation under harsh reaction or workup conditions.
Section 2: Selecting the Right Purification Strategy
Q3: How do I choose the best purification method: Recrystallization, Column Chromatography, or Distillation?
A3: The optimal technique depends on the nature and quantity of both your target compound and its impurities. The following workflow provides a logical decision-making process.
Caption: Decision workflow for purifying 2-Bromo-3-fluoronitrobenzene.
-
Start with Recrystallization: As the target compound is a solid, recrystallization is the most efficient and scalable first choice. It is excellent for removing small amounts of impurities that have different solubility profiles.
-
Use Column Chromatography for Difficult Separations: If recrystallization fails to remove impurities, particularly regioisomers with similar solubility, column chromatography is the next logical step.[6] This technique separates compounds based on differences in their interaction with a stationary phase (e.g., silica gel).[7]
-
Consider Distillation for Specific Cases: Given the compound's boiling point of ~222 °C, vacuum distillation can be effective, especially on a larger scale, for removing non-volatile baseline impurities or separating from components with a significantly different boiling point.[8][9]
Section 3: Troubleshooting Recrystallization
Q4: My compound "oils out" during recrystallization instead of forming crystals. What's wrong and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem, especially when the boiling point of the solvent is higher than the melting point of the solute, or when significant impurities are present, causing melting point depression.[10]
Causality & Solutions:
-
Solution is Too Concentrated or Cooling is Too Rapid: The solution is supersaturated to a point where the solute precipitates faster than it can form an ordered crystal lattice.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to decrease saturation. Allow the solution to cool much more slowly. Insulating the flask can help.[10]
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at lower temperatures.
-
Solution: You may need to switch to a solvent system where the compound has lower solubility when cold. A two-solvent system (e.g., ethyl acetate/hexane) is often effective. Dissolve the crude product in a minimum of the "good" solvent (ethyl acetate) and slowly add the "poor" solvent (hexane) at an elevated temperature until turbidity persists. Then, add a drop of the "good" solvent to clarify and allow to cool slowly.[11]
-
Q5: I'm not getting any crystals to form, even after the solution has cooled. What should I do?
A5: Crystal formation requires nucleation. If the solution is clear after cooling, it is likely either unsaturated or nucleation has not been initiated.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for crystal growth.[10]
-
Seed Crystal: Add a tiny crystal of the pure compound to the solution. This provides a template for crystallization.[10]
-
-
Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, repeat the slow cooling and nucleation steps.[10]
-
Drastic Cooling: As a last resort, place the flask in an ice bath. This can sometimes shock the system into producing crystals, although they may be smaller and less pure than those formed by slow cooling.
Q6: My final yield after recrystallization is very low. How can I improve it?
A6: Low yield is typically caused by using too much solvent, premature crystallization, or physical loss during transfers.
Optimization Strategies:
-
Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at high temperature. Using excessive solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
-
Recover a Second Crop: After filtering your first crop of crystals, concentrate the mother liquor by boiling off some solvent and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals.
Section 4: Troubleshooting Column Chromatography
Q7: How do I select the right eluent (solvent system) for separating my compound from its isomers?
A7: The key is to find a solvent system that provides a good separation of spots on a Thin Layer Chromatography (TLC) plate. For halogenated nitroaromatic compounds, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[6]
Step-by-Step Protocol for Eluent Selection:
-
Prepare a Sample: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane).
-
Spot a TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Test Solvent Systems: Develop the plate in a series of chambers with different solvent ratios (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).
-
Analyze the Results: The ideal solvent system will move your target compound to an Rf (retention factor) value of 0.25-0.35 . Crucially, you should aim for the largest possible separation (ΔRf) between your product spot and the closest impurity spot.[6] An excellent separation on TLC is a prerequisite for a successful column.[12]
Q8: My compound and a major impurity have very similar Rf values on TLC. How can I improve the separation?
A8: This is a common challenge, especially with isomers.[5]
-
Try Different Solvents: Switching one of the eluent components can alter the selectivity. For example, if Hexane/Ethyl Acetate doesn't work, try Hexane/Dichloromethane or Toluene/Ethyl Acetate. Different solvents interact with your compounds and the silica in unique ways.
-
Use a Less Polar Eluent: A less polar (weaker) solvent system will cause all compounds to move more slowly down the column, which can exaggerate small differences in polarity and improve separation. This will, however, require more solvent and time.
-
Consider Preparative HPLC: If flash chromatography on silica gel fails, the polarity difference between the isomers may be too small to resolve effectively. Reversed-phase preparative High-Performance Liquid Chromatography (HPLC) separates compounds based on hydrophobicity and is often successful at separating close-eluting isomers.[5][13]
Q9: My compound appears to be degrading or streaking on the silica gel. What can I do?
A9: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. Streaking on a TLC plate is a classic sign of this issue.[12]
-
Deactivate the Silica: You can neutralize the silica gel by preparing your eluent with a small amount (0.5-1%) of a basic additive like triethylamine. Before running the column, flush the packed silica with this solvent mixture to neutralize the stationary phase.[14]
-
Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether, such as alumina (which is available in neutral, acidic, or basic forms) or Florisil.[12]
References
-
2-Bromo-1-fluoro-3-nitrobenzene - ChemBK . (2024). ChemBK. [Link]
-
2-Bromo-1-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 18373474 - PubChem . (n.d.). PubChem. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester . (n.d.). University of Rochester. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester . (n.d.). University of Rochester. [Link]
-
Troubleshooting - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]
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Purification & Separation | Chromatography | HPLC | CDMO - PharmaCompass.com . (n.d.). PharmaCompass. [Link]
-
The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective . (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
- Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents. (2014).
- Preparation of 2-fluoronitrobenzene - Google Patents. (1978).
-
How can I purify two different-substituted aromatic compounds? - ResearchGate . (2019). ResearchGate. [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder . (n.d.). University of Colorado Boulder. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . (n.d.). PharmaTech. [Link]
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Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester . (n.d.). University of Rochester. [Link]
-
column chromatography & purification of organic compounds - YouTube . (2021). YouTube. [Link]
-
The Crucial Role of 2-Bromo-1-fluoro-3-nitrobenzene in Modern Chemical Synthesis . (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]
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- 14. Purification [chem.rochester.edu]
How to avoid dehalogenation in 2-Bromo-3-fluoronitrobenzene reactions
A Guide to Navigating its Reactivity and Suppressing Dehalogenation
Welcome to the technical support center for 2-bromo-3-fluoronitrobenzene. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered when using this versatile but sensitive building block. Its unique electronic properties—driven by the potent, electron-withdrawing nitro group and two distinct halogens—make it highly valuable in synthesis, but also susceptible to undesired side reactions, most notably dehalogenation.
This resource moves beyond simple protocols to explain the mechanistic rationale behind common failures and provides field-proven strategies to ensure your reactions are successful, reproducible, and high-yielding.
Frequently Asked Questions (FAQs): The Fundamentals of Dehalogenation
Q1: Why is 2-bromo-3-fluoronitrobenzene so prone to dehalogenation, particularly debromination?
A1: The susceptibility of 2-bromo-3-fluoronitrobenzene to dehalogenation stems from a combination of factors:
-
Electronic Activation: The powerful electron-withdrawing nitro (-NO₂) group makes the aromatic ring electron-deficient. This electronic pull increases the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions, which is the desired first step.[1][2] However, it also makes the entire aryl-palladium intermediate more susceptible to competing side reactions.
-
Bond Strength Hierarchy: The carbon-halogen bond strength follows the order C-F > C-Cl > C-Br > C-I. The C-Br bond is significantly weaker than the C-F bond, making it the primary site for both desired oxidative addition and undesired cleavage.[3]
-
Formation of Palladium-Hydride Species (Pd-H): The most common pathway for dehalogenation (specifically, hydrodehalogenation) involves the formation of a palladium-hydride species.[3][4] This highly reactive intermediate can reductively eliminate with the aryl group to form the de-brominated product (3-fluoronitrobenzene) instead of the desired cross-coupled product.
Q2: What are the primary sources of the hydride (H⁻) in a typical cross-coupling reaction?
A2: Palladium-hydride species can form through several pathways, often involving common reagents and even trace impurities:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can react with palladium complexes to generate Pd-H.
-
Solvents: Protic solvents (e.g., alcohols) or even ethereal solvents like THF can act as hydride sources, sometimes through β-hydride elimination from solvent-derived intermediates.[4][5]
-
Water: Trace amounts of water in the reaction mixture are a common and often overlooked source of hydrogen for hydrodehalogenation.[6]
-
Organoboron Reagents: In Suzuki couplings, the boronic acid or its esters can sometimes contribute to Pd-H formation.[5]
Q3: I see both debromination and defluorination. Is this expected?
A3: While debromination is far more common due to the weaker C-Br bond, defluorination can occur under harsh conditions. High temperatures, very strong bases, or highly active catalysts can sometimes lead to the cleavage of the more robust C-F bond. If you observe significant defluorination, it's a strong indicator that your reaction conditions are too aggressive.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are primary applications for this substrate. However, they are also where dehalogenation is most frequently observed.
Core Problem: The Pd-H Interception Pathway
The central challenge is that the desired catalytic cycle is intercepted by a competing dehalogenation cycle.
Q&A: Suzuki-Miyaura Coupling
Q: My Suzuki reaction is clean but slow, and forcing it with heat leads to significant debromination. What's the first thing I should change?
A: This is a classic dilemma. The goal is to accelerate the desired reductive elimination step so it outcompetes the dehalogenation pathway.
-
Primary Solution: Ligand Choice. Switch to a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or P(t-Bu)₃ are designed to accelerate reductive elimination.[7] This often allows the reaction to proceed at a lower temperature, further suppressing the dehalogenation side reaction.
-
Secondary Solution: Base Selection. If you are using a strong base like NaOH or NaOtBu, switch to a milder inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that are less likely to generate Pd-H species.[7]
Q: I'm seeing a lot of homocoupling of my boronic acid alongside the dehalogenated starting material. How do I fix this?
A: This suggests potential issues with oxygen contamination and/or inefficient transmetalation.
-
Ensure Rigorous Inert Conditions: Degas your solvents thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes.[3] Oxygen can promote boronic acid homocoupling.
-
Use a Boronic Ester: Consider converting your boronic acid to a more stable pinacol ester (a Bpin ester). Boronic acids can be unstable, whereas their ester counterparts often lead to cleaner reactions and can sometimes improve outcomes.[8]
-
Solvent System: Ensure your solvent system (e.g., dioxane/water or toluene/water) adequately dissolves all reagents, especially the base, to facilitate efficient transmetalation.[9]
| Parameter | Standard Protocol (Prone to Dehalogenation) | Optimized Protocol (Suppresses Dehalogenation) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ or a pre-catalyst | Pre-catalysts ensure efficient generation of the active Pd(0) species.[3] |
| Ligand | PPh₃ | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate reductive elimination.[7] |
| Base | NaOtBu, NaOH | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder bases reduce the formation of Pd-H species.[7] |
| Solvent | THF/Water | Toluene/Water, Dioxane/Water | Toluene is often less problematic than ethereal solvents for this side reaction.[8] |
| Temperature | 100-110 °C | 60-80 °C | Lower temperatures disfavor the dehalogenation pathway.[7] |
Q&A: Buchwald-Hartwig Amination
Q: I am attempting to couple a primary amine with 2-bromo-3-fluoronitrobenzene, but the main product is 3-fluoronitrobenzene. My base is NaOtBu. What should I do?
A: This is a very common issue. The combination of an electron-deficient aryl halide and a strong base like NaOtBu is a perfect recipe for hydrodehalogenation.
-
Switch the Base: The most critical change is the base. Switch from NaOtBu to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). While the reaction may be slower, it will be significantly cleaner.
-
Ligand Optimization: Bidentate phosphine ligands like BINAP or DPPF were early developments that improved reaction rates.[10] More modern, sterically hindered biaryl phosphine ligands (the "Buchwald ligands") are often even more effective at promoting the desired C-N bond formation over dehalogenation.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can provide more consistent results and ensure the active catalytic species is formed efficiently, which can sometimes minimize side reactions.
Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nitro group activates the aromatic ring for SNAr, making it a viable alternative to cross-coupling for certain transformations. Here, the key challenge is regioselectivity, not dehalogenation.
Core Problem: Site of Nucleophilic Attack
A nucleophile can potentially attack the carbon bearing the bromine or the carbon bearing the fluorine. The outcome is determined by the stability of the intermediate Meisenheimer complex.
Q: I want to displace the bromine atom using SNAr, but my nucleophile keeps replacing the fluorine atom. Why is this happening and can I reverse it?
A: This regioselectivity is governed by electronic effects.
-
Mechanistic Rationale: In an SₙAr reaction, the rate-determining step is typically the formation of the negatively charged Meisenheimer complex.[2][11] When the nucleophile attacks the fluorine-bearing carbon (C3), the resulting negative charge is located on the bromine-bearing carbon (C2), which is ortho to the nitro group. This allows the negative charge to be delocalized onto the nitro group through resonance, creating a highly stabilized intermediate.[12] Conversely, attack at the bromine-bearing carbon (C2) places the negative charge at C3, which is meta to the nitro group and cannot be stabilized by resonance.
-
Reversing Selectivity: It is extremely difficult to reverse this inherent electronic preference in an SₙAr reaction. If you need to functionalize the C-Br position, a palladium-catalyzed cross-coupling reaction is the correct and most reliable strategy. SₙAr is the method of choice for selectively functionalizing the C-F position in this molecule.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is a robust starting point for coupling an arylboronic acid with 2-bromo-3-fluoronitrobenzene.
Materials:
-
2-Bromo-3-fluoronitrobenzene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.045 equiv, 4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Toluene and Water (e.g., 5:1 v/v), thoroughly degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-bromo-3-fluoronitrobenzene, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add the Pd₂(dba)₃ and SPhos, and backfill with Argon.
-
Add the degassed toluene to the Schlenk flask, followed by the degassed water, via syringe.
-
Add the catalyst/ligand mixture to the flask under a positive pressure of Argon.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Troubleshooting Workflow
When encountering dehalogenation, a systematic approach is key. Use the following decision tree to guide your optimization.
References
-
Orbach, M. et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
-
Gensch, T. et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. Available at: [Link]
-
Navarro, O. et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
-
Viciu, M. S. et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Frontier, A. (2026). My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. Available at: [Link]
-
Bevan, C. W. L., & Bye, G. C. (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Journal of the Chemical Society. Available at: [Link]
-
Sci-Hub. (n.d.). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. Sci-Hub. Available at: [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Mistry, H. et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Available at: [Link]
-
Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Chemistry Stack Exchange. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Vapourtec Flow Chemistry. Available at: [Link]
-
Sci-Hub. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. Available at: [Link]
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Technical Support Center: Troubleshooting Low Yields in 2-Bromo-3-fluoronitrobenzene Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding palladium-catalyzed cross-coupling reactions involving 2-Bromo-3-fluoronitrobenzene. This substrate, while a valuable building block, presents unique challenges due to its specific electronic and steric properties. This document is designed to help you diagnose and resolve issues leading to low product yields.
Section 1: Diagnosing Low or No Product Conversion
Low or nonexistent yield is the most common issue encountered. The problem often lies in a suboptimal combination of catalyst, base, or reaction conditions that fail to overcome the inherent reactivity challenges of the substrate.
Q1: My reaction with 2-Bromo-3-fluoronitrobenzene has failed or resulted in very low yield. Where should I start my investigation?
A1: A failed reaction with this substrate typically points to one of four key areas: the catalyst system, the reaction conditions, the quality of the reagents, or competing side reactions. The electronic nature of 2-Bromo-3-fluoronitrobenzene is complex; the nitro group is strongly electron-withdrawing, which should facilitate the oxidative addition step, the first and often rate-limiting step in the catalytic cycle.[1] However, the molecule also presents significant steric hindrance from the ortho-bromo and ortho-fluoro substituents, which can impede the catalyst's approach.
Here is a logical workflow for troubleshooting:
Caption: A workflow diagram for troubleshooting low yields.
Start by critically evaluating your catalyst choice, then move to reaction conditions and reagent integrity. If these seem correct, the issue likely lies with competing side reactions that are consuming your starting materials.
Q2: How do the electronic and steric properties of 2-Bromo-3-fluoronitrobenzene influence the choice of catalyst and ligand?
A2: This is the most critical question. The substrate's structure necessitates a carefully selected catalyst system. While the electron-withdrawing nitro group activates the C-Br bond towards oxidative addition, the steric bulk from the adjacent fluorine and bromine atoms can counteract this effect.[2]
-
The Challenge: The primary hurdle is often the oxidative addition step. For this to occur, the palladium catalyst must access the C-Br bond. Steric hindrance can make this difficult.[3]
-
Ligand Selection: To overcome this, bulky and highly electron-rich phosphine ligands are required. These ligands serve two purposes:
-
Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for oxidative addition.
-
Their strong electron-donating ability increases the electron density on the palladium center, making it more nucleophilic and accelerating its insertion into the C-Br bond.[3][4]
-
-
Recommended Ligands: The "Buchwald ligands" are the industry standard for such challenging couplings. For sterically hindered and electron-deficient substrates, consider ligands such as XPhos , SPhos , or RuPhos .[4] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties.[4] Traditional ligands like PPh₃ are often ineffective for this type of substrate.[5]
Caption: Electronic and steric factors of the substrate.
Q3: What is the best practice for selecting a base for my coupling reaction?
A3: The base is not merely a spectator; it is critical for the transmetalation step of most cross-coupling reactions (like Suzuki and Buchwald-Hartwig). Its role is to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction) to facilitate the transfer of the organic group to the palladium center.
-
Strength and Solubility: For challenging substrates, stronger bases are often required.[4] However, the base must be soluble enough in the reaction medium to be effective. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu).[4][6]
-
Compatibility: Be mindful of base-sensitive functional groups on your coupling partner. For example, KOtBu is a very strong base that can be incompatible with esters or other sensitive groups.[7] In such cases, K₃PO₄ or Cs₂CO₃ are generally safer choices.[8][9]
-
Anhydrous vs. Aqueous: For Suzuki reactions, anhydrous conditions using K₃PO₄ can be beneficial if you are observing significant protodeboronation (see Section 2).[8] However, for many Suzuki couplings, a small amount of water is necessary to dissolve the base and facilitate the reaction.[6][10]
Q4: How critical is solvent choice, and what are the best options?
A4: Solvent choice is crucial. It affects the solubility of all components (substrate, catalyst, base) and can influence the stability and activity of the catalytic species.
-
Recommended Solvents: Aprotic, non-polar or polar aprotic solvents are generally preferred. For sterically demanding couplings, solvents like 1,4-dioxane or toluene are excellent starting points.[4] N-methylpyrrolidone (NMP) has also been shown to be effective for reactions where both coupling partners are electron-poor.[11]
-
Degassing is Mandatory: All cross-coupling reactions catalyzed by Pd(0) are sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted side reactions like the homocoupling of boronic acids.[12] Therefore, all solvents must be rigorously degassed before use by methods such as sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[13]
Section 2: Identifying and Mitigating Side Reactions
If your starting material is being consumed but the desired product yield is still low, one or more side reactions are likely the culprit.
Q6: I'm observing significant homocoupling of my boronic acid (in a Suzuki reaction). How can I prevent this?
A6: Homocoupling (the formation of a biaryl product from two molecules of the boronic acid) is a common side reaction, often exacerbated by the presence of oxygen.[9][12]
-
Ensure Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. Ensure all reagents and solvents are properly degassed and that the reaction is maintained under a positive pressure of argon or nitrogen throughout.[12]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.[12]
-
Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are often more stable and less prone to homocoupling than the free boronic acids.[3]
Q7: I suspect protodeboronation is consuming my boronic acid. What are the signs and solutions?
A7: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a frequent cause of low yields, especially with electron-rich or heteroaromatic boronic acids.[3][9]
-
Signs: The primary sign is the formation of the arene (Ar-H) corresponding to your boronic acid (Ar-B(OH)₂). This can be detected by GC-MS or NMR analysis of the crude reaction mixture.
-
Solutions:
-
Use Anhydrous Conditions: Excess water can promote this side reaction. Ensure your solvents are dry and consider using an anhydrous base like K₃PO₄.[3][8]
-
Switch to Boronic Esters: As with homocoupling, boronic esters (e.g., pinacol esters) are significantly less prone to protodeboronation.[3]
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation. Weaker bases like K₃PO₄ or CsF are often better choices.[3]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80 °C instead of 110 °C).[3]
-
Q8: Can the nitro group on my substrate be reduced during the reaction?
A8: Yes, reduction of the nitro group to an amino group or other reduced forms is a potential side reaction, although it is less common under standard cross-coupling conditions than issues with the coupling itself. Certain phosphine ligands, especially at elevated temperatures, can act as reducing agents. If you observe byproducts where the nitro group has been altered, consider the following:
-
Use a More Robust Ligand: Biaryl phosphine ligands (XPhos, SPhos) and NHC ligands are generally more stable and less likely to cause reduction than simpler phosphines.
-
Lower Reaction Temperature: High temperatures can promote undesired side reactions.
-
Avoid certain reducing agents: If your protocol involves additives, ensure none are known to reduce nitroarenes. For example, some hydrogen sources used in other reactions could interfere.[14]
Section 3: Reaction-Specific FAQs
Suzuki-Miyaura Coupling
-
Q: What is a good starting point for a Suzuki reaction with 2-Bromo-3-fluoronitrobenzene?
-
A: Try Pd₂(dba)₃ (1-2 mol%), SPhos (2-4 mol%), and K₃PO₄ (2-3 equivalents) in degassed dioxane or toluene at 80-100 °C.[15]
-
Buchwald-Hartwig Amination
-
Q: What catalyst system is recommended for coupling an amine?
Sonogashira Coupling
-
Q: What are the key considerations for a Sonogashira reaction?
-
A: The classic Sonogashira coupling uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[17][18][19] An amine base, such as triethylamine or diisopropylamine, is typically used and can sometimes serve as the solvent.[19] Rigorous exclusion of oxygen is critical to prevent alkyne homocoupling (Glaser coupling).
-
Heck Coupling
-
Q: Can I perform a Heck reaction with this substrate?
-
A: Yes. The Heck reaction couples the aryl bromide with an alkene.[20][21] Typical conditions involve a palladium source like Pd(OAc)₂, often with a phosphine ligand, and a hindered amine base like triethylamine.[20][21] The electron-deficient nature of the substrate is generally favorable for the Heck reaction.
-
Section 4: Methodological Protocols & Data
Table 1: Recommended Starting Conditions for Coupling Reactions
| Coupling Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane | 80–100 |
| Buchwald-Hartwig | XPhos Pd G3 (2.0) | (Internal) | NaOtBu (1.5) | Toluene | 90–110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2.0) | CuI (1.0) | Et₃N (3.0) | THF / Et₃N | 25–60 |
| Heck | Pd(OAc)₂ (2.0) | P(o-tol)₃ (4.0) | Et₃N (2.0) | DMF or Acetonitrile | 80–120 |
Note: These are starting points. Optimization is almost always necessary.
Protocol 1: General Procedure for a Trial Suzuki Coupling Reaction
This protocol outlines a robust setup for a small-scale test reaction.
Materials:
-
2-Bromo-3-fluoronitrobenzene (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2–1.5 eq)
-
Pd₂(dba)₃ (0.015 eq)
-
SPhos (0.03 eq)
-
K₃PO₄ (finely ground, dried) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Preparation: Add the K₃PO₄ to a flame-dried reaction vial or flask equipped with a magnetic stir bar. Heat the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add 2-Bromo-3-fluoronitrobenzene, the boronic acid partner, Pd₂(dba)₃, and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.[22] A typical method would be to spot on a TLC plate against the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and characterize by NMR and MS to confirm structure and purity.[23][24]
Caption: A simplified cross-coupling catalytic cycle.
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (n.d.). National Institutes of Health.
- Duan, Z., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
- Duan, Z., et al. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed.
- Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. (n.d.). RUA.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). Wordpress.
- How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
- Heck reaction. (n.d.). Wikipedia.
- Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition.
- Heck Coupling. (n.d.). NROChemistry.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Sultan, D. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Cross-Coupling Chemistry. (n.d.).
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate.
- Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-nitrobenzoic Acid Derivatives.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Sonogashira Coupling. (n.d.). NROChemistry.
- NMR Reaction Monitoring Robust to Spectral Distortions. (n.d.). National Institutes of Health.
- BenchChem. (n.d.). Technical Support Center: Analytical Techniques for Monitoring 2-Bromoethylamine Reaction Progress.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- Some observations concerning steric hindrance and the effects of substituents on the ortho : para ratio in aromatic substitution. (n.d.). Journal of the Chemical Society (Resumed).
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Managing side reactions during the nitration of 2-bromo-3-fluorobenzene
Welcome to the technical support center for the nitration of halogenated benzene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with the electrophilic nitration of 2-bromo-3-fluorobenzene. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you manage side reactions, improve regioselectivity, and ensure the success and safety of your experiments.
Core Concepts: Understanding the Reaction Landscape
The nitration of 2-bromo-3-fluorobenzene is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[2][3][4][5] This electrophile is then attacked by the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[4][6] Aromaticity is subsequently restored by the loss of a proton, yielding the final nitroaromatic product.[2][7][8]
The primary challenge in this specific reaction lies in controlling the position of the incoming nitro group. This is governed by the directing effects of the two existing halogen substituents, bromo and fluoro groups.
Directing Effects of Halogen Substituents:
Halogens are a unique class of substituents in SEAr reactions. They are considered deactivating groups, meaning they make the aromatic ring less reactive than benzene itself.[9][10] This is due to their strong electron-withdrawing inductive effect (-I effect) owing to their high electronegativity.[11][12][13]
However, despite being deactivators, halogens are ortho, para-directors.[14][15][16][17] This is because they can donate a lone pair of electrons into the aromatic ring through resonance (+R or +M effect). This electron donation preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions.[11][16][18] The interplay between the stronger deactivating inductive effect and the weaker directing resonance effect is the key to understanding the reaction's outcome.[11][16]
In 2-bromo-3-fluorobenzene, the directing effects of both halogens must be considered simultaneously.
| Position for Nitration | Relation to Bromo (at C2) | Relation to Fluoro (at C3) | Combined Effect Assessment |
| C4 | meta | ortho | Favorable: Directed ortho by fluorine. |
| C5 | meta | meta | Unfavorable: meta to both deactivating groups. |
| C6 | para | meta | Favorable: Directed para by bromine. |
| C1 | ortho | meta | Less Favorable: Directed ortho by bromine but subject to significant steric hindrance. |
Therefore, the reaction is expected to yield a mixture of isomers, primarily 2-bromo-3-fluoro-6-nitrobenzene (para to Br) and 2-bromo-3-fluoro-4-nitrobenzene (ortho to F). Managing the ratio of these products and preventing unwanted side reactions is the central goal.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of 2-bromo-3-fluorobenzene in a direct question-and-answer format.
❓ Question 1: My reaction is producing a complex mixture of isomers with low regioselectivity. How can I favor the formation of a single, desired product?
Answer: Achieving high regioselectivity is challenging due to the competing directing effects of the bromo and fluoro groups. However, you can significantly influence the isomer distribution by carefully controlling the reaction parameters.
Causality: The formation of multiple isomers is an inherent outcome of the substrate's structure. The activation energies for the formation of the different arenium ion intermediates leading to the C4 and C6 isomers are often very similar.
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Action: Maintain a low and constant temperature, typically between 0 °C and 5 °C, using an ice-salt bath.
-
Reasoning: Electrophilic aromatic substitutions are often more selective at lower temperatures. Higher temperatures provide more energy to overcome the small activation energy differences between competing pathways, leading to a less selective, more thermodynamically controlled product mixture.[3]
-
-
Modify the Nitrating Agent:
-
Action: Instead of the highly aggressive HNO₃/H₂SO₄ mixture, consider a milder nitrating system. Options include:
-
Acetyl nitrate (CH₃COONO₂): Prepared in situ from nitric acid and acetic anhydride. It is a less aggressive electrophile and can improve selectivity.
-
Dinitrogen pentoxide (N₂O₅) in an inert solvent (e.g., dichloromethane): This system avoids strongly acidic conditions, which can sometimes alter selectivity.
-
-
Reasoning: The reactivity of the electrophile plays a role. A less reactive electrophile will be more sensitive to the subtle differences in electron density at the various positions on the ring, leading to greater selectivity.
-
-
Employ Shape-Selective Catalysis:
-
Action: Investigate the use of solid acid catalysts, such as zeolites (e.g., H-ZSM-5).[19][20]
-
Reasoning: Zeolites have a porous structure with well-defined channel sizes. The reaction occurs within these pores, and steric constraints can favor the formation of the less bulky isomer (often the para isomer) that fits more easily within the catalyst's framework. This is known as shape-selective catalysis.[19]
-
❓ Question 2: I'm observing significant dinitration, which is complicating my purification process. How can I prevent the formation of these byproducts?
Answer: Dinitration occurs when the initially formed mononitrated product undergoes a second nitration. Although the first nitro group is strongly deactivating, forcing conditions can lead to this unwanted side reaction.[5]
Causality: Dinitration is favored by an excess of the nitrating agent, elevated temperatures, and prolonged reaction times.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Action: Use a precise molar equivalent of nitric acid relative to your 2-bromo-3-fluorobenzene substrate (ideally a 1:1 to 1.05:1 ratio).
-
Reasoning: Limiting the amount of the electrophile ensures there is not a large excess available to react with the product after the starting material has been consumed.
-
-
Maintain Low Temperature and Slow Addition:
-
Action: Perform the reaction at low temperatures (0-5 °C). Add the nitrating agent dropwise and slowly to the solution of the substrate.[21]
-
Reasoning: The nitration reaction is highly exothermic. Slow addition and external cooling prevent temperature spikes that dramatically accelerate the rate of both the primary and secondary nitration reactions.[21]
-
-
Monitor Reaction Progress:
-
Action: Track the disappearance of the starting material using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reasoning: Once the starting material is consumed, the reaction should be quenched immediately by pouring it onto crushed ice. This prevents the mononitrated product from being exposed to the nitrating conditions for an extended period, minimizing the chance of dinitration.[22]
-
Caption: The dual electronic effects of halogens on electrophilic aromatic substitution.
Q: Can I use other catalysts besides sulfuric acid? A: Yes. While sulfuric acid is the standard Brønsted acid catalyst used to generate the nitronium ion, other strong acids can be used. Furthermore, as mentioned in the troubleshooting guide, solid acid catalysts like zeolites or acidic resins (e.g., Nafion-H) are being explored for "greener" and more selective nitrations. [19][20]These can simplify workup procedures and, in some cases, enhance selectivity for a particular isomer.
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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SimpleChemConcepts. (2018). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. SimpleChemConcepts. [Link]
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Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]
-
JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Journal of Visualized Experiments. [Link]
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Chemistry Steps. (n.d.). Nitration of Benzene. Chemistry Steps. [Link]
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Chemistry LibreTexts. (2022). 7.5: Directing Effects. Chemistry LibreTexts. [Link]
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Stack Exchange. (2013). Why are halogens ortho para directing even though deactivating?. Chemistry Stack Exchange. [Link]
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Chemistry LibreTexts. (2015). Directing Effects. Chemistry LibreTexts. [Link]
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Longdom Publishing. (2021). A Report on Directing Effects on Organic Chemistry. Organic Chemistry: Current Research. [Link]
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ChemBK. (2024). 2-Bromo-1-fluoro-3-nitrobenzene. ChemBK. [Link]
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JoVE. (2023). Video: ortho–para-Directing Deactivators: Halogens. Journal of Visualized Experiments. [Link]
-
Master Organic Chemistry. (2018). Why are halogens ortho-, para- directors?. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2021). Electrophilic Aromatic Substitution: Halogens are Deactivating but ortho-/para-directing. YouTube. [Link]
-
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PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. National Center for Biotechnology Information. [Link]
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-
UW-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. University of Wisconsin-Madison. [Link]
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-
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Savita Pall and Chemistry. (n.d.). Nitration of Bromobenzene. SavitaPall.com. [Link]
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-
PubChem. (n.d.). 2-Bromo-1-fluoro-3-nitrobenzene. National Center for Biotechnology Information. [Link]
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-
Quora. (2018). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?. Quora. [Link]
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. BYJU'S. [Link]
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Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]
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Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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ResearchGate. (2025). (PDF) para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. ResearchGate. [Link]
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The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. [Link]
-
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Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4. YouTube. [Link]
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- 22. stmarys-ca.edu [stmarys-ca.edu]
Technical Support Center: Regioselectivity in Reactions of 2-Bromo-3-fluoronitrobenzene
Welcome to the technical support guide for 2-Bromo-3-fluoronitrobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective control in reactions involving this versatile but challenging substrate.[1][2] Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.
Understanding the Electronic Landscape of 2-Bromo-3-fluoronitrobenzene
The key to controlling regioselectivity lies in understanding the electronic and steric factors at play. 2-Bromo-3-fluoronitrobenzene possesses three distinct substituents that exert powerful, and sometimes competing, directing effects on the aromatic ring.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[3] It activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack.
-
Halogens (-Br, -F): Both bromine and fluorine are electron-withdrawing via induction but electron-donating via resonance. Their primary influence in the context of this molecule is activating the ring for SNAr and providing sites for metal-catalyzed cross-coupling. The high electronegativity of fluorine makes the C-F bond a better leaving group in many SNAr reactions, while the C-Br bond is typically more reactive in palladium-catalyzed oxidative addition steps.[4][5]
This interplay creates a nuanced reactivity map, which we can exploit to achieve the desired regiochemical outcome.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common challenges and questions in a practical, Q&A format, categorized by reaction type.
Category 1: Nucleophilic Aromatic Substitution (SNAr)
Question 1: I am trying to displace a halogen with an oxygen or nitrogen nucleophile. Which halogen will be replaced, the bromine or the fluorine?
Answer: In a typical SNAr reaction on 2-bromo-3-fluoronitrobenzene, the fluorine at the C3 position is preferentially displaced.
-
Causality: The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[3] The nitro group at C1 strongly activates the ortho C2 and C6 positions and the para C4 position. However, the halogen at C3 is meta to the nitro group and not directly activated. Displacement occurs at C2 (bromine) or C3 (fluorine). The C-F bond is more polarized and fluorine is more electronegative, which better stabilizes the transition state and the intermediate formed upon nucleophilic attack at the C3 position, making it the kinetically favored site for substitution.[6][7]
Troubleshooting Poor Regioselectivity in SNAr:
| Issue | Potential Cause | Recommended Solution |
| Mixture of C-F and C-Br substitution | Reaction temperature is too high, overcoming the kinetic preference. | Lower the reaction temperature. Start at room temperature or 0 °C and slowly warm if necessary. Monitor by TLC/GC-MS to find the optimal temperature for selectivity. |
| Low overall conversion | Insufficient activation or weak nucleophile. | Use a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. Ensure a strong enough base (e.g., K₂CO₃, NaH) is used to deprotonate the nucleophile if necessary. |
| Side reactions (e.g., reduction of nitro group) | Nucleophile is also a reducing agent (e.g., some thiols). | Protect the nucleophile or choose alternative reagents. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. |
dot
Caption: Kinetic preference in SNAr reactions.
Category 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 2: I want to perform a Suzuki or Buchwald-Hartwig amination. Will the reaction occur at the C-Br or C-F bond?
Answer: For standard palladium-catalyzed cross-coupling reactions, the reaction will occur selectively at the C-Br bond .[8]
-
Causality: The catalytic cycle for these reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[9] The C-Br bond is significantly weaker and more readily undergoes oxidative addition than the very strong C-F bond.[4][5] This difference in bond dissociation energy provides a large kinetic window to achieve excellent selectivity. While C-F activation is possible, it typically requires specialized nickel catalysts or harsh reaction conditions that are not standard for Suzuki or Buchwald-Hartwig couplings.[10][11]
Troubleshooting Poor Performance in C-Br Selective Cross-Coupling:
| Issue | Potential Cause | Recommended Solution |
| No reaction or low yield | Catalyst poisoning or inactivity. | The nitro group can sometimes interfere. Use a robust, electron-rich, and sterically hindered phosphine ligand (e.g., RuPhos, SPhos, XantPhos) which can promote the reaction and stabilize the catalyst.[12][13] Ensure reagents (boronic acid/ester, amine) are pure and the solvent is rigorously degassed. |
| Homocoupling of boronic acid | Premature transmetalation or slow reductive elimination. | Lower the catalyst loading. Ensure the base is added portion-wise or is not overly strong for the chosen conditions. KF is often a mild and effective base for Suzuki couplings.[9] |
| Dehalogenation (loss of Br) | Side reaction promoted by base and/or solvent. | Use a non-protic solvent. If using an alcohol solvent, switch to a non-coordinating one like toluene or dioxane. Consider a milder base like K₃PO₄ or Cs₂CO₃. |
dot
Sources
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]
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- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Safe Disposal of 2-Bromo-3-fluoronitrobenzene Waste
A Guide for Researchers and Drug Development Professionals
Disclaimer: This document is intended as a technical support guide for trained professionals in a controlled laboratory setting. 2-Bromo-3-fluoronitrobenzene is a hazardous chemical. All handling, storage, and disposal procedures must be conducted in strict accordance with the Safety Data Sheet (SDS), institutional safety policies, and all applicable local, regional, and national regulations. The primary and most highly recommended method of disposal is through a licensed hazardous waste management company.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the safe management of waste streams containing 2-Bromo-3-fluoronitrobenzene.
Q1: What are the primary chemical properties and hazards of 2-Bromo-3-fluoronitrobenzene that I should be aware of for disposal?
A1: Understanding the compound's characteristics is critical for safe handling. 2-Bromo-3-fluoronitrobenzene (C₆H₃BrFNO₂) is a halogenated nitroaromatic compound.[1] Key properties and hazards include:
-
Physical State: Typically a colorless crystal or light yellow solid at room temperature.[1]
-
Toxicity: This class of compounds is hazardous. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5] It is also known to cause serious skin and eye irritation.[2][3][5][6][7][8]
-
Reactivity & Stability: The compound is generally stable under normal storage conditions.[9] However, it is incompatible with strong oxidizing agents, strong bases, and amines.[6][7][9][10] Contact with these can lead to vigorous or hazardous reactions.
-
Hazardous Decomposition: In the event of a fire or thermal decomposition, it can release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (like hydrogen bromide), and gaseous hydrogen fluoride (HF).[7][8][9][10]
This hazard profile necessitates careful segregation and disposal to prevent dangerous reactions and environmental contamination.
Q2: How should I properly segregate and label waste containing 2-Bromo-3-fluoronitrobenzene?
A2: Proper segregation is a cornerstone of laboratory safety and compliant waste management. As a halogenated organic compound, 2-Bromo-3-fluoronitrobenzene waste must be kept separate from other waste streams.
Segregation Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically resistant container (e.g., glass or HDPE) for all waste containing 2-Bromo-3-fluoronitrobenzene.
-
Halogenated vs. Non-Halogenated: This waste must be collected in a container specifically for halogenated organic waste .[11] Do not mix it with non-halogenated organic solvents (like acetone, hexanes, methanol) or aqueous/inorganic wastes (acids, bases).[11]
-
Avoid Incompatibles: Ensure that strong oxidizing agents, bases, or other reactive chemicals are never added to this waste container.[6][9]
Labeling: Your waste container must be labeled clearly at all times. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "2-Bromo-3-fluoronitrobenzene " and any other components in the waste stream.
-
The approximate concentration or volume of each component.[11]
-
The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).
-
The date accumulation started.
Q3: What is the standard, authoritative method for the final disposal of this chemical waste?
A3: The universally accepted and required method for disposing of halogenated nitroaromatic compounds is through a licensed and approved hazardous waste disposal facility.[8][9] These facilities utilize high-temperature incineration with specialized scrubbers and afterburners to ensure the complete destruction of the compound and the safe neutralization of hazardous byproducts like hydrogen fluoride and hydrogen bromide.[12]
Under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are strictly regulated.[13][14] Attempting to dispose of this waste via drains or in regular trash is illegal and poses a significant danger to public health and the environment.[7][15] Always coordinate with your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal.
Q4: Is it possible to treat or neutralize small quantities of 2-Bromo-3-fluoronitrobenzene waste in the lab before disposal?
A4: This is a matter for expert consideration only and is not recommended as a standard procedure. While the scientific literature describes methods for the degradation of chlorinated nitroaromatic compounds (CNAs), these are typically complex research-level processes, not routine "neutralization" protocols.[16][17]
Methods such as chemical reduction (e.g., catalytic hydrogenation) can convert the nitro group to an amine and potentially remove the halogen, but these reactions require specialized equipment, catalysts, and a thorough understanding of the reaction mechanism and potential side products.[18] Other advanced techniques include microbial degradation and advanced oxidation processes, which are not feasible in a standard laboratory setting for waste treatment.[19][20]
Causality: The stability of the aromatic ring and the carbon-halogen bonds makes this compound resistant to simple chemical degradation.[16] Improperly attempted neutralization could lead to incomplete reaction, the formation of other toxic intermediates, or an uncontrolled exothermic event. Therefore, for reasons of safety, compliance, and efficacy, professional disposal remains the only authoritative recommendation.
Troubleshooting & Emergency Response Guide
Q1: What is the correct procedure for a small, manageable spill of 2-Bromo-3-fluoronitrobenzene?
A1: For a small spill that you are trained and equipped to handle:
-
Alert & Isolate: Immediately alert personnel in the vicinity.[21] Restrict access to the spill area.
-
Assess: Ensure the spill does not pose a fire hazard and that ventilation is adequate (e.g., in a chemical fume hood).
-
PPE: Don appropriate Personal Protective Equipment (PPE), including double-nitrile gloves, a lab coat, and chemical splash goggles.[5]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[22][23] Start from the outside of the spill and work inwards to prevent it from spreading.[22]
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (check SDS for recommendations, often soap and water or a mild detergent solution), and place all cleaning materials (paper towels, etc.) into the same hazardous waste container.
-
Dispose & Report: Label the container as "Spill Debris containing 2-Bromo-3-fluoronitrobenzene" and dispose of it through your institution's EHS department. Report the incident to your supervisor.[21]
Q2: What defines a "major" spill, and what is the emergency response protocol?
A2: A spill is considered "major" if it involves any of the following:
-
A large quantity (e.g., more than ~100 mL, or as defined by your institution).
-
A spill outside of a containment area (like a fume hood).
-
A situation that creates a significant inhalation hazard.
-
A spill that presents a fire or explosion risk.
-
Any spill where you feel uncertain or unsafe to handle it.
Emergency Response Protocol:
-
EVACUATE: Immediately evacuate the immediate area.[22][23] If there is an inhalation hazard, evacuate the entire lab, closing the doors behind you.
-
ALERT: Notify others in the area to evacuate.
-
CALL FOR HELP: From a safe location, contact your institution's emergency number (e.g., 911 or campus police) and the EHS office.[24][25]
-
REPORT: Provide the following information:
-
Your name and location.
-
The name of the chemical spilled (2-Bromo-3-fluoronitrobenzene).
-
The estimated quantity.
-
Any known injuries or exposures.
-
-
ASSIST: Meet emergency responders at a safe location and provide any necessary information. Do not re-enter the area until it has been declared safe by trained professionals.
Q3: What should I do in case of personal exposure (skin/eye contact)?
A3: Act immediately.
-
Skin Contact: Remove all contaminated clothing immediately.[24] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9][24] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[9][24][25] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9] If they feel unwell or have difficulty breathing, seek immediate medical attention.
Protocols & Data
Protocol 1: Standard Waste Collection for Professional Disposal
This protocol outlines the mandatory procedure for accumulating waste containing 2-Bromo-3-fluoronitrobenzene.
-
Container Selection: Obtain a clean, dry, chemically compatible waste container with a secure screw cap. Ensure the container is appropriately sized for the expected waste volume to avoid prolonged storage.
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label. Fill in "2-Bromo-3-fluoronitrobenzene" and your lab/contact information.
-
Waste Accumulation:
-
Place the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.
-
Use a funnel for transferring liquid waste to prevent drips.
-
Keep the container closed at all times except when adding waste.
-
-
Content Log: Maintain a log sheet near the container. For each addition, record the date, volume, and the identity of any other chemicals being added to the same container.
-
Final Disposal Request: Once the container is full (up to ~80% capacity to allow for expansion) or you are finished with the process, seal it securely. Complete the hazardous waste label with final concentrations and submit a pickup request to your EHS department.
Material Incompatibility Table
To prevent hazardous reactions, never mix 2-Bromo-3-fluoronitrobenzene waste with the following materials.
| Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Nitric acid, Perchlorates, Permanganates, Peroxides | Violent exothermic reaction, risk of fire or explosion.[6][7][9] |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Can promote degradation or substitution reactions, potentially exothermic.[10] |
| Amines | Diethylamine, Triethylamine, Ammonia | Nucleophilic substitution reactions, which can be exothermic.[10] |
Visualizations & Workflows
Waste Management Decision Workflow
This diagram illustrates the logical flow for managing waste containing 2-Bromo-3-fluoronitrobenzene.
Caption: Emergency Spill Response Workflow.
References
- Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. (2024). MDPI.
- 2-Bromo-1-fluoro-3-nitrobenzene. (2024). ChemBK.
- 2-Bromo-6-fluoro-3-nitrobenzoic acid Safety D
- Safety Data Sheet for 4-Bromo-1-fluoro-2-nitrobenzene. Fisher Scientific.
- 2-Bromo-1-fluoro-3-nitrobenzene.
- Spill Control/Emergency Response. (2025). EHSO Manual.
- Safety Data Sheet for 3-Bromo-2-fluoronitrobenzene. (2021). Biosynth.
- Degradation of chlorinated nitroarom
- Hazardous Waste Segreg
- (PDF) Degradation of chlorinated nitroaromatic compounds. (2025).
- Process for the reduction of halo nitro aromatic compounds.
- Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile. (2024). Sigma-Aldrich.
- Safety D
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Safety Data Sheet for 1-Bromo-3-bromomethyl-2-fluorobenzene. (2023). Fisher Scientific.
- Safety Data Sheet for 2-Bromo-3-fluorobenzoic acid. (2025). Fisher Scientific.
- 1-Bromo-3-fluoro-2-nitrobenzene.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007).
- Emergency and Spill Response Procedures. Auburn University.
- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Safety Data Sheet for 5-Bromo-2-fluoronitrobenzene. (2025). Thermo Fisher Scientific.
- General Chemical Spill Procedures.
- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
- Safety Data Sheet for 2-Bromo-5-fluoronitrobenzene. AK Scientific, Inc.
- Hazardous Spill Reporting and Response Procedures. Austin Community College District Emergency Management.
- Safety Data Sheet for 2-Fluoronitrobenzene. (2025). Fisher Scientific.
- Safety Data Sheet for m-BROMONITROBENZENE. (2014). Santa Cruz Biotechnology.
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- 3. 1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2783152 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 14. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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- 16. Degradation of chlorinated nitroaromatic compounds - ProQuest [proquest.com]
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- 18. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Bromo-3-fluoronitrobenzene
Welcome to the technical support center for cross-coupling reactions involving 2-bromo-3-fluoronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this challenging substrate. The electron-withdrawing nature of the nitro and fluoro groups, combined with the steric hindrance, demands careful consideration of catalyst systems to achieve optimal results. This resource provides in-depth answers to common questions and troubleshooting strategies to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with 2-bromo-3-fluoronitrobenzene?
The primary challenges stem from the electronic properties and substitution pattern of the substrate:
-
Electron Deficiency: The presence of two strong electron-withdrawing groups (nitro and fluoro) significantly influences the reactivity of the aryl bromide. While this electron deficiency can facilitate the initial oxidative addition step in many palladium-catalyzed cycles, it can also increase the susceptibility to side reactions.[1][2]
-
Steric Hindrance: The ortho-fluoro substituent introduces steric bulk around the reactive C-Br bond, which can impede the approach of the catalyst and the coupling partner.
-
Reactivity of the Nitro Group: The nitro group itself can be a reactive handle. While the C-Br bond is the target for oxidative addition in typical cross-coupling reactions, under certain conditions, denitrative coupling (cleavage of the Ar-NO2 bond) can occur.[3][4] This is a developing area of research and requires specific catalyst systems, such as those employing bulky phosphine ligands like BrettPhos.[3][5]
-
Potential for Side Reactions: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) type reactions, especially with strong bases or nucleophiles. Additionally, dehalogenation (replacement of the bromine with a hydrogen) can be a competing pathway.[6]
Q2: Which type of palladium catalyst is a good starting point for Suzuki-Miyaura coupling with this substrate?
For Suzuki-Miyaura coupling of an electron-deficient aryl bromide like 2-bromo-3-fluoronitrobenzene, a catalyst system that promotes a high rate of oxidative addition is crucial.[1]
A robust starting point is a palladium(II) precatalyst, such as Pd(OAc)₂ , paired with a suitable phosphine ligand. Alternatively, a pre-formed Pd(0) complex like Pd(PPh₃)₄ can be used, though it may be more sensitive to air.[1] For more challenging couplings, pre-catalysts that readily form the active Pd(0) species are advantageous.[6]
Key Consideration: The choice of ligand is often more critical than the palladium source. Electron-rich and sterically bulky phosphine ligands are generally preferred as they enhance the rate of both oxidative addition and reductive elimination.[7]
Q3: How do I select the right ligand for my Suzuki-Miyaura reaction?
Ligand selection is paramount for a successful outcome. Here's a breakdown of common choices and their rationale:
| Ligand Type | Examples | Rationale & Use Cases |
| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos, P(t-Bu)₃ | These are often the "gold standard" for difficult couplings. Their steric bulk promotes reductive elimination, while their electron-donating ability facilitates oxidative addition.[6][7][8] They are excellent for coupling sterically hindered or electron-deficient substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong sigma-donors and can be more robust than some phosphine ligands, especially at higher temperatures. They have shown high activity in various cross-coupling reactions.[3][9] |
| Bidentate Phosphines | dppf, BINAP | These ligands can be effective and were among the first to show broad utility. They can help prevent the formation of inactive palladium dimers.[10] |
| Triphenylphosphine (PPh₃) | PPh₃ | While a classic ligand, it may be less effective for this challenging substrate compared to more modern, specialized ligands. However, it can be a cost-effective option for initial screening.[11] |
Recommendation: Start with a bulky monophosphine ligand like XPhos or SPhos . If issues persist, screening an NHC ligand could be beneficial.
Q4: What is the optimal base and solvent system for coupling with 2-bromo-3-fluoronitrobenzene?
The base and solvent play a crucial role in the transmetalation step and overall reaction success.
-
Bases: A common choice is an inorganic base.
-
K₂CO₃ or Cs₂CO₃: These are effective and widely used bases. Cs₂CO₃ is more soluble in organic solvents and can be particularly effective for difficult couplings.[1][6]
-
K₃PO₄: A strong base that is often successful when others fail.[6]
-
KF: A milder option that can be useful if your substrate is sensitive to stronger bases, though it might lead to slower reaction rates.[12]
-
-
Solvents: Aprotic solvents are generally preferred to minimize dehalogenation.[6]
-
Dioxane, Toluene, or THF: These are excellent choices for Suzuki-Miyaura reactions.[1][6]
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Toluene/H₂O) is often used to dissolve the inorganic base. However, the amount of water should be carefully controlled to avoid side reactions.[6]
-
Starting Point: A combination of K₂CO₃ or Cs₂CO₃ in dioxane/water or toluene/water is a reliable starting point.
Q5: I am observing significant dehalogenation of my starting material. What can I do to minimize this side reaction?
Dehalogenation is a common side reaction, especially with electron-deficient aryl halides. Here are some troubleshooting steps:
-
Optimize the Base: Strong alkoxide bases can be a source of hydrides, leading to dehalogenation. Switch to a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄.[6]
-
Change the Solvent: Alcohols can act as hydride sources. Use aprotic solvents like dioxane or toluene.[6]
-
Control Water Content: While some water is often necessary to dissolve the base, excess water can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, try varying the water-to-organic solvent ratio.[6]
-
Screen Ligands: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand. These can promote the desired cross-coupling pathway over dehalogenation.[6]
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature may disfavor the dehalogenation pathway.
Q6: Can I perform a Buchwald-Hartwig amination on 2-bromo-3-fluoronitrobenzene? Which catalyst system should I use?
Yes, Buchwald-Hartwig amination is a viable method for forming a C-N bond with this substrate.[10][13] Given the substrate's characteristics, a highly active catalyst system is required.
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is the standard approach.
-
Recommended Ligands:
-
Josiphos-type ligands (e.g., CyPF-tBu): These have shown high efficiency for the amination of heteroaryl and aryl halides.[14]
-
Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos): These are generally excellent for challenging aminations.
-
-
Base: A strong, non-nucleophilic base is typically used. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.[16]
Caution: The nitro group is incompatible with some strong bases like KOtBu under certain conditions.[15] Careful optimization of the base and reaction temperature is necessary.
Q7: Are other cross-coupling reactions like Heck, Sonogashira, or Hiyama feasible with this substrate?
Yes, other cross-coupling reactions are also possible, with careful selection of the catalyst and conditions.
-
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene.[17] Given the electron-deficient nature of 2-bromo-3-fluoronitrobenzene, it should be a reactive partner.[18] A standard catalyst system would be Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more specialized ligand, and a base such as Et₃N or NaOAc .[19]
-
Sonogashira Coupling: This reaction forms a C-C bond with a terminal alkyne.[18] A typical catalyst system involves a palladium source (e.g., PdCl₂(PPh₃)₂ ) and a copper(I) co-catalyst (e.g., CuI ) in the presence of an amine base like Et₃N or DBU .[18][20] Copper-free conditions are also possible with appropriate ligands.[21]
-
Hiyama Coupling: This involves coupling with an organosilane. The reaction is activated by a fluoride source, such as TBAF . A ligand-free system with Pd/C in refluxing toluene has been reported for electron-poor aryl halides.[22]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor solubility of reagents | - Use a pre-catalyst that readily forms active Pd(0).- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).- Incrementally increase the reaction temperature.- Screen different solvents or solvent mixtures to improve solubility.[12][23] |
| Formation of Homocoupled Byproduct (Biaryl of the Boronic Acid) | - Slow transmetalation- Degradation of the boronic acid | - Increase the reaction temperature to accelerate transmetalation.- Use a more active catalyst/ligand system.- Ensure high purity of the boronic acid.[12] |
| Incomplete Reaction, Stalls at Partial Conversion | - Catalyst deactivation- Insolubility of intermediates | - Increase catalyst loading.- Use a more robust ligand (e.g., an NHC).- Try a different solvent system that can better solubilize intermediates.[23] |
| Reaction is Not Reproducible | - Inconsistent quality of reagents or solvents- Inadequate degassing- Sensitivity to air or moisture | - Use fresh, high-purity reagents and anhydrous solvents.- Ensure thorough degassing of the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[23]- Maintain a strict inert atmosphere throughout the reaction setup and duration. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-3-fluoronitrobenzene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[24]
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[24]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[24]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane:water) via syringe.[24]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Catalyst System Selection
Caption: A decision-making workflow for selecting an initial catalyst system for various cross-coupling reactions.
References
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research. Retrieved January 11, 2026, from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. Retrieved January 11, 2026, from [Link]
-
The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science. Retrieved January 11, 2026, from [Link]
-
Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study. (2024). Organometallics. Retrieved January 11, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (n.d.). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 11, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved January 11, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved January 11, 2026, from [Link]
-
Cross-Coupling Reactions of Nitroarenes. (2021). PubMed. Retrieved January 11, 2026, from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved January 11, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions?. (2024). Reddit. Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (n.d.). iris.unina.it. Retrieved January 11, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved January 11, 2026, from [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved January 11, 2026, from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Cross-Coupling Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.org. Retrieved January 11, 2026, from [Link]
-
Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. (2023). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering. Retrieved January 11, 2026, from [Link]
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). MDPI. Retrieved January 11, 2026, from [Link]
-
Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
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- 22. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
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Monitoring the progress of 2-Bromo-3-fluoronitrobenzene reactions by TLC or LC-MS
<Technical Support Guide: Monitoring 2-Bromo-3-fluoronitrobenzene Reactions
Welcome to the technical support center for monitoring reactions involving 2-Bromo-3-fluoronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to ensure the successful tracking of your chemical transformations. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your analytical methods.
Foundational Knowledge: Understanding the Analyte
Before diving into monitoring techniques, it's crucial to understand the physicochemical properties of 2-Bromo-3-fluoronitrobenzene. It is a solid with a melting point between 55-58°C and is soluble in common organic solvents like ethanol, ether, and dichloromethane, but only slightly soluble in water.[1] Its structure, containing a nitro group and two different halogen atoms, makes it a valuable intermediate in organic synthesis, often used in reactions like nucleophilic aromatic substitutions.[1][2][3] The progress of these reactions is typically monitored by observing the consumption of the starting material and the formation of the product.
Thin-Layer Chromatography (TLC): Your First Line of Analysis
TLC is an indispensable tool for the rapid, qualitative monitoring of reactions.[4][5] It's fast, inexpensive, and provides immediate visual feedback on the progress of your reaction.
The "Why": Principles of TLC for this Application
For halogenated nitroaromatic compounds, silica gel is the standard stationary phase due to its polar nature.[6][7] The separation principle relies on the differential partitioning of the starting material and product(s) between the polar silica plate and the less polar mobile phase. As the reaction proceeds, you should observe the spot corresponding to the more non-polar starting material diminish, while a new, typically more polar, product spot appears and intensifies.
Step-by-Step Experimental Protocol for TLC Monitoring
-
Plate Selection : Start with standard analytical silica gel 60 F254 plates.[4] The fluorescent indicator (F254) allows for easy visualization of UV-active compounds like 2-Bromo-3-fluoronitrobenzene under a UV lamp at 254 nm.[8]
-
Solvent System Selection : The choice of eluent is critical.[9] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9][10]
-
Recommended Starting System : Hexane:Ethyl Acetate (9:1 v/v).[5]
-
Optimization : Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.8 for your spots.[9] If spots are too high (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If spots remain at the baseline (low Rf), increase the polarity by adding more ethyl acetate.[9][11]
-
-
Spotting the Plate :
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[5]
-
Prepare three lanes:
-
Lane 1 (Starting Material) : A dilute solution of 2-Bromo-3-fluoronitrobenzene.
-
Lane 2 (Co-spot) : Spot the starting material, and then on top of it, spot the reaction mixture. This is crucial for confirming if the starting material is consumed, especially if the product has a similar Rf.[12][13]
-
Lane 3 (Reaction Mixture) : A sample taken directly from your reaction.
-
-
-
Development : Place the plate in a developing chamber saturated with the mobile phase, ensuring the baseline is above the solvent level.[5] Allow the solvent front to travel up the plate.[13]
-
Visualization :
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). UV-active compounds will appear as dark spots.[8]
-
If necessary, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) for visualization, though UV is usually sufficient for these aromatic compounds.
-
TLC Workflow Diagram
Caption: A streamlined workflow for monitoring reactions using TLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Quantitative Insight
When you need more than just a qualitative snapshot, LC-MS provides quantitative data on the consumption of starting materials and the formation of products.[14]
The "Why": Principles of LC-MS for this Application
Reversed-phase liquid chromatography (RP-LC) is the most common technique for small molecule analysis.[15][16] In RP-LC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. More polar compounds will elute first, while less polar compounds are retained longer. Mass spectrometry provides highly sensitive and selective detection, allowing for the accurate quantification of your analyte and product(s) based on their mass-to-charge ratio (m/z).[17] For 2-Bromo-3-fluoronitrobenzene (C6H3BrFNO2), the expected monoisotopic mass is approximately 218.9331 Da.[18]
Step-by-Step Experimental Protocol for LC-MS Monitoring
-
Sample Preparation :
-
At designated time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol) to prevent further reaction.[5]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC system.
-
-
LC Conditions :
-
Column : A C18 column is a good starting point for reversed-phase separation.
-
Mobile Phase : A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to aid in ionization.
-
Gradient : A typical starting gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 1 - 5 µL.
-
-
MS Conditions :
-
Ionization Mode : Electrospray ionization (ESI) is commonly used for this type of molecule. Due to the electronegative nitro group, negative ion mode (ESI-) is often successful for nitroaromatic compounds.[19][20]
-
Data Acquisition :
-
Full Scan : To identify the m/z of all ions in a sample.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) : For quantitative analysis, monitor the specific m/z of your starting material and expected product for higher sensitivity and selectivity.[17]
-
-
LC-MS Workflow Diagram
Caption: A comprehensive workflow for quantitative reaction monitoring by LC-MS.
Troubleshooting Guide & FAQs
This section addresses common issues you may encounter during your analysis.
TLC Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Streaking Spots | - Sample is too concentrated (overloaded).[11][21][22] - Compound is highly polar or acidic/basic.[21][23] - Inappropriate solvent system.[24] | - Dilute your sample and re-spot.[11][22] - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase.[11][23] - Try a different solvent system with varying polarity.[24] |
| Spots Not Moving (Rf ≈ 0) | - Mobile phase is not polar enough.[11] | - Increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[9][11] |
| Spots at Solvent Front (Rf ≈ 1) | - Mobile phase is too polar.[11] | - Decrease the polarity of your mobile phase (e.g., decrease the percentage of ethyl acetate).[9][11] |
| No Spots Visible | - Compound is not UV-active or sample is too dilute.[11][23] - Compound evaporated from the plate.[11] | - Try a chemical stain for visualization. - Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11][23][24] |
| Crooked Solvent Front | - The edge of the TLC plate is touching the side of the chamber.[23][24] - The chamber is not properly saturated with solvent vapor. | - Ensure the plate is centered in the chamber and not touching the sides. - Place a piece of filter paper in the chamber to aid in saturation and allow it to equilibrate before running the plate. |
LC-MS Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload. - Column contamination or degradation.[25] - Incompatible injection solvent. | - Dilute your sample. - Wash the column or replace it if necessary. - Ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| No or Low Signal | - Poor ionization of the analyte. - Contamination in the ion source.[25] - Incorrect MS settings. | - Try switching ionization polarity (ESI+ vs. ESI-). - Clean the ion source. - Optimize MS parameters such as capillary voltage and gas flows. |
| High Background Noise | - Contaminated mobile phase or sample.[25] - Column bleed. | - Use high-purity solvents and freshly prepared mobile phases. - Flush the system. - Use a column with low bleed characteristics. |
| Retention Time Shifts | - Changes in mobile phase composition or pH.[25] - Column aging. - Fluctuations in column temperature. | - Prepare fresh mobile phase accurately. - Equilibrate the column thoroughly before each run. - Use a column oven to maintain a stable temperature. |
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different TLC plate?
-
A1: Yes, while silica is standard, other plates like alumina or reversed-phase (C18) plates are available.[26] However, for most applications involving 2-Bromo-3-fluoronitrobenzene, silica gel provides the best results.
-
-
Q2: My reaction involves a nucleophilic aromatic substitution. How will the polarity of my product compare to the starting material?
-
A2: It depends on the nucleophile. If you are substituting the bromine or fluorine with a more polar group (e.g., an amine or an alcohol), your product will likely be more polar than the starting material and have a lower Rf on a silica TLC plate.
-
-
Q3: Why is formic acid added to the LC-MS mobile phase?
-
A3: Formic acid serves two main purposes: it acidifies the mobile phase, which can improve peak shape for many compounds, and it provides a source of protons (H+) to facilitate ionization in positive ion mode (ESI+).
-
-
Q4: I don't have a standard for my product. Can I still use LC-MS to monitor the reaction?
-
A4: Yes, you can still monitor the reaction semi-quantitatively. By tracking the decrease in the peak area of your starting material and the increase in the peak area of your product (identified by its unique m/z in the full scan), you can determine the relative progress of the reaction. However, for accurate quantification, a standard curve with the purified product is necessary.[14]
-
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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TLC troubleshooting. ChemBAM. [Link]
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
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Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst (RSC Publishing). [Link]
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Monitoring Reactions by TLC. Washington State University. [Link]
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Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. ResearchGate. [Link]
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Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
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Determining a solvent system. University of York, Department of Chemistry. [Link]
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Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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2-Bromo-1-fluoro-3-nitrobenzene. PubChem. [Link]
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2.3B: Uses of TLC. Chemistry LibreTexts. [Link]
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Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. [Link]
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Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]
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Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
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Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Semantic Scholar. [Link]
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How To: Monitor by TLC. University of Rochester, Department of Chemistry. [Link]
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Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. [Link]
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Nucleophilic Aromatic Substitution. YouTube. [Link]
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The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]
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Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. chemconnections.org. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]
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Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA. [Link]
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What Is Reverse Phase Liquid Chromatography (RP-LC)? YouTube. [Link]
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- 26. silicycle.com [silicycle.com]
Challenges in the scale-up synthesis of 2-Bromo-3-fluoronitrobenzene derivatives
Introduction: The successful scale-up of 2-Bromo-3-fluoronitrobenzene, a critical intermediate in the pharmaceutical and agrochemical industries, presents a unique set of challenges that transition from manageable at the bench to formidable at the pilot and manufacturing scales.[1] This guide provides in-depth technical support, troubleshooting strategies, and validated protocols designed for researchers, process chemists, and drug development professionals. Our focus is on anticipating and resolving common issues related to regioselectivity, reaction control, by-product formation, and safety, ensuring a robust and scalable synthetic process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 2-Bromo-3-fluoronitrobenzene?
The most industrially viable route often involves the bromination of 3-fluoronitrobenzene. While other routes, such as those involving diazotization of an aniline precursor exist, they can be more complex to scale.[2] The direct bromination of 3-fluoronitrobenzene is a convergent approach, but it requires careful control due to the strongly deactivating nature of the nitro group.
Q2: Why is regioselectivity the primary challenge in this synthesis?
Regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho, para-director, while the nitro group is a strong deactivator and a meta-director. When brominating 3-fluoronitrobenzene, these effects align to direct the incoming bromine atom to the C2 position, which is ortho to the fluorine and meta to the nitro group. The primary challenge arises from preventing the formation of other isomers, which can occur if reaction conditions are not strictly controlled.[3]
Q3: My yield is consistently low during scale-up. What are the most likely culprits?
Low yield during scale-up can typically be attributed to three factors:
-
Incomplete Reaction: The deactivating effect of the nitro group makes the bromination step sluggish. Insufficient reaction time, inadequate temperature, or poor catalyst activity can lead to a high percentage of unreacted starting material.[4]
-
By-product Formation: Over-bromination or the formation of undesired regioisomers can significantly reduce the yield of the target molecule.
-
Mechanical Losses: During work-up and purification on a larger scale, issues like difficult phase separations, product precipitation in transfer lines, or inefficient extractions can lead to significant material loss.
Q4: I'm observing multiple isomeric impurities by GC/HPLC analysis. What are they and how can I minimize them?
The most common impurity is typically 4-Bromo-3-fluoronitrobenzene. Its formation is thermodynamically less favored but can occur, especially at elevated temperatures. Minimizing this impurity requires stringent temperature control during the bromination step. Another possibility is the presence of dibrominated species if an excess of the brominating agent is used or if local "hot spots" in the reactor drive the reaction further.[5]
Q5: What are the critical safety considerations when scaling up this process?
The primary safety concerns are:
-
Nitrating Agents: The use of fuming nitric acid and concentrated sulfuric acid is common in related syntheses. This mixture is highly corrosive and can cause runaway exothermic reactions if the addition rate or cooling is not properly managed.[6]
-
Bromine: Liquid bromine is highly toxic, corrosive, and volatile. Scale-up requires a closed-system for transfers and an efficient off-gas scrubbing system.[7]
-
Exothermic Reactions: Both nitration and bromination are exothermic. Heat removal becomes less efficient as the reactor volume increases (due to a lower surface-area-to-volume ratio). A robust cooling system and careful monitoring of the internal temperature are essential.
Section 2: Troubleshooting Guide by Synthesis Stage
Stage A: Bromination of 3-Fluoronitrobenzene
The electrophilic bromination of the deactivated 3-fluoronitrobenzene ring is often the most challenging step.
Caption: Key workflow for the bromination step.
| Observation | Potential Cause(s) | Recommended Corrective Actions & Scientific Rationale |
| Reaction is slow or stalls (High % of starting material remains) | 1. Insufficient Catalyst Activity: The iron catalyst may be passivated (oxidized). 2. Low Temperature: The activation energy for brominating a deactivated ring is high. 3. Poor Mixing: Inadequate agitation at scale leads to poor mass transfer between phases. | 1. Catalyst Activation: Use fresh, high-purity iron powder or filings. Consider pre-activation of the catalyst if necessary.[7] 2. Temperature Optimization: Gradually increase the reaction temperature in 5°C increments, carefully monitoring for by-product formation by IPC. Do not exceed 60°C to avoid isomer formation.[5] 3. Agitation Review: Ensure the stirrer design and speed are sufficient to maintain a homogeneous slurry. Baffles in the reactor can improve mixing efficiency. |
| Formation of >5% 4-Bromo-3-fluoronitrobenzene Isomer | 1. High Reaction Temperature: Elevated temperatures can overcome the kinetic barrier to form the thermodynamically less favorable isomer. 2. Extended Reaction Time: Holding the reaction at temperature for too long after completion can lead to isomerization. | 1. Implement Strict Temperature Control: Ensure the reactor's cooling jacket and control system can handle the exotherm. A slow, controlled addition of the brominating agent is critical.[5] 2. Define Reaction Endpoint: Use IPCs to determine the precise point at which the reaction is complete, then immediately proceed to the quench step. |
| Significant amounts of dibromo-impurities detected | 1. Excess Brominating Agent: Using too large an excess of bromine. 2. Poor Mixing / Local Hot Spots: Pockets of high bromine concentration or high temperature can drive a second bromination. | 1. Stoichiometry Control: Reduce the molar equivalents of bromine. A slight excess (e.g., 1.05-1.1 eq) is often sufficient. 2. Subsurface Addition: At scale, add the bromine below the surface of the reaction mixture near the agitator to ensure rapid dispersion and prevent localized high concentrations. |
Stage B: Work-up and Purification
Transitioning from lab-scale purification (e.g., column chromatography) to scalable methods (crystallization, distillation) is a major hurdle.
| Observation | Potential Cause(s) | Recommended Corrective Actions & Scientific Rationale |
| Persistent Emulsions During Aqueous Wash | 1. Fine Particulate Matter: Residual iron catalyst fines can stabilize emulsions. 2. Similar Densities: The density of the halogenated organic layer may be close to the aqueous layer. | 1. Filtration: Filter the reaction mixture after quenching but before phase separation to remove catalyst residues. 2. Brine Wash: Use a saturated sodium chloride solution for the final wash. This increases the density of the aqueous phase, aiding in a sharper phase split. |
| Low Purity After Crystallization | 1. Co-precipitation of Isomers: The desired product and isomeric impurities may have similar solubility profiles. 2. Inefficient Solvent System: The chosen solvent may not provide a sufficient purity upgrade. | 1. Solvent Screening: Screen a variety of solvent/anti-solvent systems (e.g., isopropanol/water, heptane/ethyl acetate) to maximize the solubility difference between the product and impurities. 2. Controlled Cooling Profile: Implement a slow cooling ramp during crystallization. A slower cooling rate allows for more selective crystal growth, excluding impurities from the lattice. |
| Product Darkens or Decomposes During Vacuum Distillation | 1. High Pot Temperature: The boiling point of the product may be high, requiring temperatures that induce thermal decomposition. 2. Presence of Acidic Residues: Trace amounts of HBr or H₂SO₄ can catalyze decomposition at high temperatures. | 1. Use High Vacuum: Employ a good vacuum pump (<1 mmHg) to lower the boiling point and reduce the required pot temperature.[7] 2. Neutralizing Wash: Ensure the crude product is thoroughly washed with a mild base (e.g., sodium bicarbonate solution) and water to remove all acidic residues before distillation. |
Section 3: Recommended Scale-Up Protocol & Workflow
This protocol details the bromination of 3-fluoronitrobenzene, a common and effective route.
Experimental Protocol: Synthesis of 2-Bromo-3-fluoronitrobenzene
Materials:
-
3-Fluoronitrobenzene (1.0 eq)
-
Iron Powder, <100 mesh (0.05 eq)
-
Bromine (1.05 eq)
-
Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
5% Sodium Bisulfite solution
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
Procedure:
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and addition funnel to a nitrogen atmosphere.
-
Charge Reagents: Charge the reactor with 3-fluoronitrobenzene, the chosen solvent, and iron powder.
-
Inerting: Purge the reactor headspace with nitrogen.
-
Heating: Begin agitation and heat the mixture to 40-45°C.
-
Bromine Addition: Add the bromine dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 50°C. The reaction is exothermic; maintain control via the reactor cooling jacket.
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 45-50°C. Monitor the reaction progress by taking samples periodically for GC or HPLC analysis until <2% of the starting material remains.
-
Quench: Cool the reaction mixture to 15-20°C. Slowly add the 5% sodium bisulfite solution to quench any unreacted bromine. The red/brown color of bromine should dissipate.
-
Work-up:
-
Transfer the mixture to a separation vessel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Separate the organic layer.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude product as an oil or low-melting solid.[8]
-
Purification: Purify the crude product by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Workflow: Isomeric Impurity
Caption: Decision tree for addressing isomeric impurities.
Section 4: Safety and Waste Management
Reagent Hazard Summary
| Reagent | Primary Hazards | Recommended PPE |
| Bromine | Highly Toxic (Inhalation), Severe Skin Burns, Oxidizer | Gas-tight goggles, face shield, rubber gloves, vapor respirator, chemical-resistant apron |
| Conc. Sulfuric Acid | Severe Skin Burns, Dehydrating Agent, Corrosive | Goggles, face shield, acid-resistant gloves and apron |
| Nitric Acid (Fuming) | Severe Skin Burns, Highly Toxic (Inhalation), Strong Oxidizer | Goggles, face shield, acid-resistant gloves and apron, work in a fume hood |
| Halogenated Solvents | Toxic, Suspected Carcinogen | Goggles, nitrile gloves, work in a well-ventilated area or fume hood |
Waste Management Protocol
Proper segregation and disposal of waste streams are critical for safety and environmental compliance.
-
Aqueous Acidic Waste: The aqueous layers from the work-up will be acidic and may contain dissolved bromine salts. Neutralize carefully with a suitable base (e.g., sodium carbonate or sodium hydroxide) before disposal according to local regulations.
-
Halogenated Organic Waste: All organic filtrates, distillation residues, and contaminated materials must be collected in a designated, labeled container for halogenated organic waste.[9] This waste stream typically requires high-temperature incineration for disposal.
-
Solid Waste: Used filter media and contaminated PPE should be disposed of as hazardous solid waste.
Spill Response Decision Tree
Caption: Decision workflow for chemical spills.[9]
References
-
Optimization of the reaction conditions for the synthesis of 2 and 3 . (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Preparation method for 2-bromo-3-fluorobenzoic acid. (2014). Google Patents.
- Preparation of 2-fluoronitrobenzene. (1978). Google Patents.
- A kind of preparation method of 3-bromo-2-fluoronitrobenzene. (2019). Google Patents.
-
Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F- . (n.d.). Preprints.org. Retrieved January 11, 2026, from [Link]
-
1-bromo-2-fluorobenzene . (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications, 2(1), 46-50. Retrieved January 11, 2026, from [Link]
-
Suggest the best reaction conditions for the synthesis shown below . (2025). Filo. Retrieved January 11, 2026, from [Link]
-
Literature/resources on reaction conditions optimization? . (2017). Reddit. Retrieved January 11, 2026, from [Link]
-
2-Bromo-3-fluoronitrobenzene . (n.d.). LookChem. Retrieved January 11, 2026, from [Link]
-
m-BROMONITROBENZENE . (1928). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Scientific Research Publishing. Retrieved January 11, 2026, from [Link]
-
Regioselectivity of non-Symmetrical Borylated Dienes via EnT Catalysis . (2024). ChemRxiv. Retrieved January 11, 2026, from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug . (2019). Molecules. Retrieved January 11, 2026, from [Link]
-
Hoffman, W. (2020). Why are chlorination, bromination, and nitration of benzene not carried above 50C? Quora. Retrieved January 11, 2026, from [Link]
-
EAS:Nitration Mechanism Practice Problems . (n.d.). Pearson+. Retrieved January 11, 2026, from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Protective equipment recommendations for handling 2-Bromo-3-fluoronitrobenzene
This guide provides detailed protective equipment recommendations and answers to frequently asked questions for the safe handling of 2-Bromo-3-fluoronitrobenzene in a research and development setting. As a Senior Application Scientist, my aim is to provide not just instructions, but the scientific rationale behind them to ensure a culture of safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: I've noticed conflicting safety information for 2-Bromo-3-fluoronitrobenzene. Some sources label it as hazardous, while others do not. Which should I follow?
A1: This is a critical observation. While some safety data sheets (SDS) may classify 2-Bromo-3-fluoronitrobenzene as non-hazardous under specific regulatory frameworks, others clearly identify it as causing skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The toxicological properties of many research chemicals have not been fully investigated.
Expert Recommendation: In the interest of utmost safety, you should always adhere to the more stringent hazard classification. Treat 2-Bromo-3-fluoronitrobenzene as a hazardous substance. This conservative approach is a cornerstone of good laboratory practice and mitigates unforeseen risks. The absence of a warning does not signify the absence of a hazard.
Q2: What is the minimum required Personal Protective Equipment (PPE) for handling small quantities (milligram to gram scale) of 2-Bromo-3-fluoronitrobenzene on an open bench?
A2: Handling any amount of this compound on an open bench is strongly discouraged due to the risk of generating airborne dust or aerosols. All manipulations should be performed within a certified chemical fume hood. However, for transfers or brief handling where a fume hood is momentarily not in use, the absolute minimum PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory.[4] Standard safety glasses with side shields do not offer sufficient protection from splashes or fine dust that can become airborne.[4]
-
Hand Protection: At least a single pair of nitrile gloves should be worn. Nitrile provides good resistance to a broad range of chemicals for incidental contact.[5]
-
Protective Clothing: A fully buttoned laboratory coat and full-length pants are required to protect the skin from accidental contact.[5][6]
-
Footwear: Closed-toe shoes made of a liquid-resistant material are essential.[6]
Q3: When should I consider upgrading my respiratory protection from a standard surgical mask to a respirator?
A3: A standard surgical mask offers little to no protection against chemical dust or vapors and should not be used for this purpose.[7] The need for respiratory protection is dictated by the potential for airborne contamination.
-
Respiratory protection is required when dusts are generated. This includes tasks such as weighing the solid, transferring powder, or cleaning up spills.
-
For these scenarios, a NIOSH-approved N95 or N100 particulate respirator is recommended.[7]
-
In situations with poor ventilation or during a large spill cleanup where vapor concentrations may be high, a full-face respirator with a chemical cartridge appropriate for organic vapors and particulates may be necessary.[7][8]
Troubleshooting Guide
Scenario 1: I've accidentally spilled a small amount of 2-Bromo-3-fluoronitrobenzene powder on my lab coat.
-
Immediate Action: Do not brush it off with your hand. This can grind the particles into the fabric and increase the risk of skin contact.
-
Procedure:
-
Immediately and carefully remove the contaminated lab coat, turning the contaminated area inward to avoid spreading the powder.
-
Place the coat in a labeled, sealed plastic bag for decontamination or disposal according to your institution's hazardous waste guidelines.
-
Wash your hands and any potentially exposed skin with soap and water.
-
If you suspect skin contact has occurred, wash the affected area for at least 15 minutes and seek medical attention if irritation develops.[2]
-
Scenario 2: The 2-Bromo-3-fluoronitrobenzene is a fine powder and becomes airborne easily during transfer.
-
Root Cause: The physical properties of the solid can make it prone to static and aerosolization.
-
Preventative Measures:
-
Work in a Fume Hood: Always handle the powder within a chemical fume hood to contain any airborne particles.
-
Use Appropriate Tools: Utilize an anti-static weighing dish or a micro-spatula to minimize static cling and aerosolization.
-
Gentle Handling: Transfer the powder slowly and carefully to avoid creating dust clouds.
-
Respiratory Protection: Wear an N95 or N100 respirator during transfers of significant quantities of the powder.
-
Protective Equipment Recommendations
The following table summarizes the recommended PPE for various tasks involving 2-Bromo-3-fluoronitrobenzene.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing/Transferring Solid | Chemical Splash Goggles | Double Nitrile Gloves | N95/N100 Respirator | Lab Coat, Full Pants, Closed-toe Shoes |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Not required in a fume hood | Lab Coat, Full Pants, Closed-toe Shoes |
| Running Reactions | Chemical Splash Goggles | Nitrile Gloves | Not required in a fume hood | Lab Coat, Full Pants, Closed-toe Shoes |
| Work-up/Extraction | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Not required in a fume hood | Lab Coat, Full Pants, Closed-toe Shoes |
| Small Spill Cleanup (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | N95/N100 Respirator | Lab Coat, Full Pants, Closed-toe Shoes |
| Large Spill Cleanup (>1g) | Chemical Splash Goggles & Face Shield | Heavy-duty Chemical Resistant Gloves | Full-face Respirator with Cartridge | Chemical Resistant Apron or Suit |
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol outlines the steps for safely weighing 2-Bromo-3-fluoronitrobenzene and preparing a stock solution.
-
Preparation and PPE:
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE: chemical splash goggles, double nitrile gloves, and a fully buttoned lab coat.
-
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood.
-
Use a tared weigh boat or vial to weigh the desired amount of 2-Bromo-3-fluoronitrobenzene.
-
Handle the container with the solid carefully to minimize dust generation.
-
-
Solution Preparation:
-
In the fume hood, add the solvent to the vessel containing the weighed solid.
-
Cap the vessel and mix gently until the solid is fully dissolved.
-
-
Cleanup:
-
Carefully remove the outer pair of gloves and dispose of them in the appropriate solid waste container within the fume hood.[7]
-
Wipe down the balance and surrounding area with a damp cloth.
-
Dispose of any contaminated materials (weigh boat, wipes) in the designated hazardous waste container.
-
-
Final Steps:
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 2-Bromo-3-fluoronitrobenzene.
Caption: Decision tree for PPE selection based on experimental hazards.
References
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
University of British Columbia. (2021). Personal Protective Equipment. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2006). Safety Topic – Personal Protective Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Princeton University. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
Sources
Impact of solvent choice on 2-Bromo-3-fluoronitrobenzene reactivity
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and troubleshooting the critical impact of solvent choice on the reactivity of 2-Bromo-3-fluoronitrobenzene. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure your experiments are both successful and reproducible.
Introduction: The Pivotal Role of the Solvent
2-Bromo-3-fluoronitrobenzene is a versatile intermediate in organic synthesis, prized for its two distinct halogen atoms and the activating nitro group. However, harnessing its synthetic potential is critically dependent on selecting the appropriate reaction environment. The solvent is not merely a medium for dissolution; it is an active participant that can dictate reaction pathways, influence rates, and determine product selectivity. This guide will demystify the complexities of solvent effects in two major reaction classes for this substrate: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Core Concepts: Understanding the Reactivity of 2-Bromo-3-fluoronitrobenzene
The unique arrangement of substituents on the aromatic ring governs its reactivity. The potent electron-withdrawing nitro group (-NO₂) deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][2] Its position is key: it is ortho to the fluorine and meta to the bromine.
-
For Nucleophilic Aromatic Substitution (SNAr): The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3][4] The nitro group can only stabilize this negative charge through resonance when it is positioned ortho or para to the leaving group.[1][3][5] Therefore, the fluorine atom is significantly more activated towards SNAr than the bromine atom. In SNAr, the C-F bond is surprisingly more reactive than the C-Br bond because the high electronegativity of fluorine makes the attached carbon more electrophilic and better able to stabilize the incoming negative charge, which is the crucial step of the reaction.[2][6][7]
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): The reactivity is dictated by a different factor: the strength of the carbon-halogen bond. The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the palladium catalyst into the C-X bond.[8][9] This step involves breaking the C-X bond. The Carbon-Bromine bond (average BDE: 276-290 kJ/mol) is significantly weaker and thus more reactive than the Carbon-Fluorine bond (average BDE: ~485 kJ/mol).[10][11] Consequently, cross-coupling reactions will almost exclusively occur at the C-Br position.
Troubleshooting Guide: Solvent-Related Issues
Low yields and unexpected side products can often be traced back to a suboptimal solvent choice. This guide addresses common problems encountered during reactions with 2-Bromo-3-fluoronitrobenzene.
| Problem | Probable Cause (Solvent-Related) | Recommended Solution |
| Low or No Yield in SNAr Reaction | Use of a Polar Protic Solvent (e.g., Ethanol, Water, Methanol): These solvents form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction.[12][13] | Switch to a polar aprotic solvent such as DMF, DMSO, acetonitrile, or acetone. These solvents dissolve the reactants but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[14][15] |
| Low or No Yield in Suzuki Coupling | Poor Solubility of Reactants: The organic substrate, boronic acid/ester, and inorganic base may not be sufficiently soluble in a single-phase solvent system.[8] | Use a biphasic solvent system , such as Toluene/Water or 1,4-Dioxane/Water.[16][17] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Anhydrous conditions with a soluble base like Cs₂CO₃ in an etheral solvent can also be effective.[8] |
| Side Product Formation (e.g., Protodeboronation in Suzuki Coupling) | Presence of Protic Solvents with Unstable Boronic Acids: Solvents like alcohols or water can lead to the replacement of the boronic acid group with a hydrogen atom, especially at elevated temperatures.[18] | If protodeboronation is an issue, switch to a more aprotic solvent system (e.g., Toluene, Dioxane) with a non-hydroxide base like K₃PO₄ or Cs₂CO₃ and minimal water.[18] |
| Reaction Stalls or is Sluggish | Insufficient Polarity to Stabilize Intermediates: In SNAr, the solvent must be polar enough to stabilize the charged Meisenheimer complex. In Suzuki coupling, solvent polarity can influence the rates of oxidative addition and reductive elimination.[19] | For SNAr, ensure the chosen aprotic solvent has sufficient polarity (e.g., DMSO > DMF > Acetonitrile). For Suzuki coupling, consider a more polar solvent like DMF or 2-MeTHF if solubility and reaction rate are issues in less polar solvents like toluene.[20] |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of Oxygen in the Solvent: This is not a direct solvent property issue but a contamination problem. Oxygen can lead to the oxidative homocoupling of the boronic acid.[18] | Thoroughly degas all solvents prior to use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[18] Maintain a positive inert gas atmosphere throughout the reaction setup and execution. |
Frequently Asked Questions (FAQs)
Q1: Why is DMF or DMSO so effective for SNAr reactions with 2-Bromo-3-fluoronitrobenzene?
A1: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are ideal for SNAr reactions for two primary reasons. First, their high polarity effectively dissolves the ionic nucleophile salt (e.g., sodium methoxide) and stabilizes the charged Meisenheimer intermediate formed during the reaction.[21][22] Second, and most critically, they solvate the cation (e.g., Na⁺) but do not strongly solvate the anion (the nucleophile, e.g., MeO⁻).[21] This leaves the nucleophile highly reactive and available to attack the electron-deficient aromatic ring, leading to a significant rate increase compared to protic solvents.[14]
Q2: I want to perform a Suzuki coupling at the C-Br bond. What is a good starting solvent and base combination?
A2: A robust starting point for Suzuki coupling on this substrate is a mixture of an organic solvent and water with a carbonate base.[16][17] A common and effective system is 1,4-Dioxane and water (e.g., in a 4:1 ratio) with K₂CO₃ or Cs₂CO₃ as the base .[23][24] The organic solvent dissolves the aryl bromide and the boronic acid, while the water dissolves the inorganic base.[16] The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[8]
Q3: Can I perform a selective reaction at the C-F bond using Suzuki coupling?
A3: No, this is synthetically unfeasible under standard Suzuki-Miyaura conditions. The mechanism of Suzuki coupling relies on the oxidative addition of the palladium catalyst into the carbon-halogen bond.[16] The C-Br bond is vastly more reactive in this step than the much stronger C-F bond.[9][10] Therefore, you will achieve excellent chemoselectivity for coupling at the C-Br position.
Q4: My SNAr reaction with an amine nucleophile is slow in THF. What should I do?
A4: Tetrahydrofuran (THF) is a less polar aprotic solvent compared to DMF or DMSO. While it can be used, its lower polarity may not be sufficient to stabilize the charged intermediate, leading to a slower reaction.[25] To accelerate the reaction, you should switch to a more polar aprotic solvent like DMF or DMSO . Alternatively, if you must use an etheral solvent, adding a small amount of a dipolar aprotic solvent as an additive can sometimes increase the reaction rate.[25]
Q5: How critical is solvent purity and degassing for these reactions?
A5: It is extremely critical, especially for palladium-catalyzed cross-coupling reactions. For Suzuki coupling, residual oxygen in the solvent can lead to the formation of biaryl homocoupling products from the boronic acid and can deactivate the palladium catalyst.[18] Water content can also be a factor; while often used as a co-solvent, uncontrolled amounts of water in anhydrous reactions can be detrimental. Always use high-purity, dry solvents and thoroughly degas them before use, particularly for any metal-catalyzed process.[18] For SNAr reactions, while less sensitive to oxygen, using anhydrous solvents is good practice to avoid side reactions with water-sensitive nucleophiles or reagents.
Visualizations & Protocols
Diagram: SNAr Mechanism at the C-F Position
The following diagram illustrates the addition-elimination mechanism for the SNAr reaction of 2-Bromo-3-fluoronitrobenzene with a generic nucleophile (Nu⁻), highlighting the resonance stabilization provided by the ortho-nitro group.
Caption: SNAr mechanism showing nucleophilic attack and formation of the stabilized Meisenheimer complex.
Diagram: Solvent Selection Workflow
This workflow provides a decision-making framework for choosing an appropriate solvent system.
Caption: Decision tree for selecting a solvent system based on the desired reaction pathway.
Experimental Protocol: General Procedure for SNAr with an Alcohol Nucleophile
This protocol describes a typical SNAr reaction to synthesize an ether from 2-Bromo-3-fluoronitrobenzene, highlighting the critical role of the solvent.
Materials:
-
2-Bromo-3-fluoronitrobenzene (1.0 equiv)
-
Alcohol (e.g., Methanol, 1.1-1.5 equiv)
-
Base (e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil), 1.2 equiv)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF or THF)
-
Anhydrous reaction vessel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas. Allow the flask to cool to room temperature.
-
Base and Nucleophile Formation: Under a positive flow of inert gas, suspend sodium hydride (1.2 equiv) in anhydrous DMF. Cool the suspension to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add the alcohol (1.1 equiv) dropwise to the NaH suspension. Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the sodium alkoxide nucleophile. Hydrogen gas will be evolved.
-
Substrate Addition: Dissolve 2-Bromo-3-fluoronitrobenzene (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or LC-MS.[18] Gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion, depending on the nucleophilicity of the alcohol.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of water. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-Bromo-3-(alkoxy)nitrobenzene product.[18]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Pearson+. (n.d.). Why are polar aprotic solvents preferred for Sn2 reactions? | Study Prep.
- Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1? r/chemhelp.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- ResearchGate. (2025, December 18). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group | Request PDF.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9). Semantic Scholar.
- Wikipedia. (n.d.). Suzuki reaction.
- Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Allen. (n.d.). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous NaOH Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is S_(N)Ar reaction.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
- YouTube. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1).
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
- Benchchem. (n.d.). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.
- Benchchem. (n.d.). reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.
- National Institutes of Health. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- YouTube. (2020, August 29). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in.
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- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 6. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]
- 7. m.youtube.com [m.youtube.com]
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Technical Support Center: Mastering Temperature Control to Prevent Unwanted Side Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. In the intricate world of chemical synthesis, precise temperature control is not merely a procedural step; it is the cornerstone of reaction success. Fluctuations in temperature can dramatically alter reaction pathways, leading to the formation of unwanted side products, reduced yields, and compromised purity.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to maintain optimal thermal conditions in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts related to temperature control in chemical reactions.
Q1: Why is temperature so critical in controlling side reactions?
A1: Temperature fundamentally influences the rate of chemical reactions.[1][3] An increase in temperature provides reactant molecules with more kinetic energy, leading to more frequent and energetic collisions.[1] This accelerates not only the desired reaction but also potential side reactions. Many unwanted pathways have a higher activation energy than the desired reaction and thus become more prominent at elevated temperatures.[1] Conversely, some reactions require a minimum temperature to proceed at a practical rate. Precise temperature control allows for the selective acceleration of the desired reaction while minimizing competing side reactions, thereby enhancing product yield and selectivity.[1][4]
Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?
A2: In reactions with multiple possible products, the outcome can be governed by either kinetics or thermodynamics.[5][6]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the kinetic product) will be the major product.[5][7] This is because the reaction proceeds via the pathway with the lowest activation energy.[5]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing an equilibrium to be established.[5][7] Under these conditions, the most stable product (the thermodynamic product) will be the major product, even if it forms more slowly.[5]
Temperature is the key variable to switch between these two regimes. By carefully selecting the reaction temperature, you can favor the formation of the desired product, whether it is the kinetic or thermodynamic one.[5][6]
Q3: What are the initial signs that poor temperature control is affecting my reaction?
A3: Several indicators may suggest that inadequate temperature control is the root cause of experimental issues:
-
Inconsistent Yields: Repeating the same reaction results in significantly different yields.
-
Unexpected Byproducts: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) reveals the presence of unexpected impurities.
-
Color Changes: Unanticipated color changes in the reaction mixture can indicate the formation of degradation products or other side reactions.
-
Difficulty in Purification: The desired product is challenging to isolate from a complex mixture of byproducts.
-
Thermal Runaway: In exothermic reactions, a noticeable and uncontrolled increase in temperature is a critical sign of poor heat dissipation.[8][9]
Q4: What are the most common methods for heating and cooling reactions in a laboratory setting?
A4: The choice of heating or cooling method depends on the target temperature, the scale of the reaction, and the required precision.
| Method | Typical Temperature Range | Advantages | Disadvantages |
| Heating | |||
| Hot Plates/Stirrers | Ambient to ~350 °C | Simple, readily available. | Uneven heating, potential for localized hot spots.[10] |
| Oil Baths | Ambient to ~250 °C | Provides uniform heating.[10] | Potential fire hazard with flammable oils, messy. |
| Heating Mantles | Ambient to ~450 °C | Good for round-bottom flasks, even heating.[10] | Can be slow to respond to temperature changes. |
| Sand Baths | Ambient to >500 °C | Safer for flammable solvents.[10] | Slow heating and cooling. |
| Cooling | |||
| Ice-Water Bath | 0 °C | Simple, inexpensive.[10] | Limited to a single temperature. |
| Dry Ice-Acetone Bath | -78 °C | Achieves low temperatures.[10] | Temperature can be difficult to maintain precisely. |
| Recirculating Chillers | -40 °C to Ambient | Precise temperature control, automated.[10] | Higher initial cost. |
| Cryogenic Cooling (e.g., Liquid Nitrogen) | < -150 °C | For extremely low-temperature reactions.[11][12][13] | Requires specialized equipment and handling procedures. |
II. Troubleshooting Guides
This section provides structured approaches to diagnosing and resolving specific issues related to temperature control.
Guide 1: Exothermic Reactions and Thermal Runaway
Issue: My exothermic reaction is showing an uncontrolled temperature increase, leading to the formation of multiple byproducts.
Causality: Exothermic reactions release heat, which, if not effectively dissipated, will increase the reaction rate, leading to a positive feedback loop and a potential thermal runaway.[8] This rapid increase in temperature can trigger numerous side reactions and poses a significant safety hazard.[9][14]
Troubleshooting Protocol:
-
Immediate Action: If a thermal runaway is in progress, prioritize safety. If possible and safe to do so, remove the heat source (if any) and initiate emergency cooling with an ice bath.[8] Alert others in the vicinity.
-
Scale and Reagent Addition:
-
Reduce Scale: When developing a new exothermic reaction, always start with a small scale.[8]
-
Controlled Addition: Add the reactive reagent slowly and portion-wise or via a syringe pump to control the rate of heat generation.[8] Ensure the addition rate does not exceed the cooling capacity of your setup.[8]
-
-
Heat Transfer and Mixing:
-
Efficient Stirring: Ensure vigorous and efficient stirring to prevent the formation of localized hot spots.[10]
-
Appropriate Vessel: Use a reaction vessel with a large surface area-to-volume ratio to facilitate heat transfer.[15] For larger scales, consider a jacketed reactor.[16]
-
Solvent Volume: Ensure a sufficient volume of solvent is used to act as a heat sink.[8]
-
-
Cooling System Optimization:
-
Pre-cooling: For highly exothermic reactions, pre-cool the reaction vessel before adding reagents.[10]
-
Internal Temperature Monitoring: Always monitor the internal temperature of the reaction mixture with a thermocouple or thermometer, as it can differ significantly from the bath temperature.[8][10]
-
Adequate Cooling Capacity: Ensure your cooling bath or circulator has sufficient capacity to remove the heat generated by the reaction.
-
Guide 2: Endothermic Reactions and Incomplete Conversion
Issue: My endothermic reaction is sluggish and results in low conversion, even after an extended reaction time.
Causality: Endothermic reactions absorb heat from the surroundings.[1] If the heating system cannot supply heat at a sufficient rate, the reaction temperature will drop, slowing down the reaction rate and potentially leading to incomplete conversion.[10] Insufficient heating can also cause a buildup of unreacted reagents, which could react violently if the temperature later increases.[10]
Troubleshooting Protocol:
-
Heating System Verification:
-
Temperature Monitoring: Use a calibrated thermometer or thermocouple to verify the internal reaction temperature.
-
Heating Capacity: Ensure your heating source (hot plate, oil bath, etc.) has adequate power for the scale and solvent volume.
-
Insulation: For high-temperature reactions, consider insulating the reaction vessel to minimize heat loss to the environment.
-
-
Uniform Heating:
-
Stirring: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
-
Heating Method: For larger flasks, a heating mantle or a well-stirred oil bath will provide more uniform heating than a hot plate.[10]
-
-
Pre-heating:
-
Solvent Pre-heating: Pre-heat the solvent to the desired reaction temperature before adding the limiting reagent.
-
Reagent Addition: If adding reagents in solution, consider pre-heating the solution before addition.
-
Guide 3: Inconsistent Product Ratios (Kinetic vs. Thermodynamic Control Issues)
Issue: I am getting variable ratios of my desired product and a known isomeric byproduct.
Causality: This often points to a reaction that is sensitive to the kinetic versus thermodynamic control paradigm.[5][6] Small variations in temperature, reaction time, or even the rate of heating can shift the balance between the kinetic and thermodynamic pathways, leading to inconsistent product distributions.[5]
Troubleshooting Protocol:
-
Establish Strict Temperature Control:
-
Optimize for the Desired Product:
-
For the Kinetic Product:
-
Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Use short reaction times and quench the reaction as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.[5]
-
-
For the Thermodynamic Product:
-
Run the reaction at a higher temperature to ensure that the formation of both products is reversible.
-
Use longer reaction times to allow the system to reach equilibrium and favor the most stable product.[5]
-
-
-
Consistent Procedure:
-
Heating/Cooling Rate: Standardize the rate at which the reaction is heated or cooled to the setpoint temperature.
-
Quenching: Quench the reaction in a consistent and rapid manner to "lock in" the product ratio at a specific time point.
-
III. Visualizing Concepts and Workflows
Diagram 1: Temperature Effects on Reaction Pathways
This diagram illustrates how temperature can influence the outcome of a reaction with competing pathways for a kinetic and a thermodynamic product.
Caption: Kinetic vs. Thermodynamic Control.
Diagram 2: Troubleshooting Workflow for Temperature-Related Side Reactions
This workflow provides a systematic approach to diagnosing and resolving issues arising from poor temperature control.
Caption: Temperature Troubleshooting Workflow.
IV. References
-
Temperature and its effect on reaction rates. (n.d.). Solubility of Things. Retrieved January 11, 2026, from [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Mettler Toledo. Retrieved January 11, 2026, from [Link]
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Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap. Retrieved January 11, 2026, from [Link]
-
Yield and Selectivity in Chemical Reactions. (n.d.). Fiveable. Retrieved January 11, 2026, from [Link]
-
Troubleshooting Temperature Control: Mastering Thermal Lag and Hot Spots in Glass Reactors. (2025, November 28). HWS Labortechnik Mainz. Retrieved January 11, 2026, from [Link]
-
Impact of Temperature on Reaction Rate in Catalytic Reactions. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
-
8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group. Retrieved January 11, 2026, from [Link]
-
Does temperature affect the yield of a chemical reaction? (2020, January 27). Quora. Retrieved January 11, 2026, from [Link]
-
Reactor Temperature Control. (n.d.). Celsicontech.com. Retrieved January 11, 2026, from [Link]
-
Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois. Retrieved January 11, 2026, from [Link]
-
6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com. Retrieved January 11, 2026, from [Link]
-
How to deal with temperature fluctuations and abnormal conditions during distillation and crystallization? (2025, October 16). SUPERB HEATER. Retrieved January 11, 2026, from [Link]
-
Recent advances and challenges in temperature monitoring and control in microfluidic devices. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
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How to deal with scale-up challenges of Chemistry? (2021). Prime Scholars. Retrieved January 11, 2026, from [Link]
-
Reactor Troubleshooting and Solutions. (2024, July 15). Jinzong Machinery. Retrieved January 11, 2026, from [Link]
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What are the heat transfer mechanisms in a chemical reactor? (2025, December 11). BEIFAN. Retrieved January 11, 2026, from [Link]
-
Temperature control in exothermic/endothermic reaction systems. (n.d.). Google Patents. Retrieved January 11, 2026, from
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Why Is Heat Control Critical In Exothermic Polymerization? (2025, October 30). Chemistry For Everyone. Retrieved January 11, 2026, from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved January 11, 2026, from [Link]
-
Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. (n.d.). Farabi University. Retrieved January 11, 2026, from [Link]
-
Effects of Temperature Change on Biologic Drugs. (n.d.). SpotSee.io. Retrieved January 11, 2026, from [Link]
-
Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved January 11, 2026, from [Link]
-
What Is Heat Transfer In Chemical Engineering? (2025, February 7). YouTube. Retrieved January 11, 2026, from [Link]
-
Temperature Control in Pharmaceutical Stability. (2019, April 9). Biolife Solutions. Retrieved January 11, 2026, from [Link]
-
What is the best way to maintain constant temperature in an experiment? (2022, December 17). Quora. Retrieved January 11, 2026, from [Link]
-
How to systematically troubleshoot excessive temperature fluctuations in a high-low temperature test chamber? (2025, November 12). Noki-test.com. Retrieved January 11, 2026, from [Link]
-
Cryogenic Reaction Cooling. (n.d.). Messer. Retrieved January 11, 2026, from [Link]
-
How do you stabilize the temperatures in your sensitive laboratory experiments? (2021, October 18). Physics Stack Exchange. Retrieved January 11, 2026, from [Link]
-
Heat Exchangers in Chemical Reactors: Types and Functions. (2024, July 28). Jinzong Machinery. Retrieved January 11, 2026, from [Link]
-
Heat Transfer. (n.d.). Pharmaceutical Engineering - Pharmacy 180. Retrieved January 11, 2026, from [Link]
-
Cryogenic Reaction Cooling. (n.d.). Messer. Retrieved January 11, 2026, from [Link]
-
Optimal-Temperature-Control-of-Reactors. (n.d.). Lab Unlimited. Retrieved January 11, 2026, from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, February 12). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Why is Temperature Control Critical in Pharmaceutical Production. (n.d.). KULTIVATE. Retrieved January 11, 2026, from [Link]
-
Side reactions – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]
-
The advantages of cryogenic cooling. (n.d.). Demaco. Retrieved January 11, 2026, from [Link]
-
Temperature variations in pharmaceutical storage facilities and knowledge, attitudes, and practices of personnel on proper storage conditions for medicines in southern Malawi. (2023, September 22). PubMed Central. Retrieved January 11, 2026, from [Link]
-
How to Maintain Temperature Stability Within ±0.01°C. (n.d.). Sheetak. Retrieved January 11, 2026, from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Temperature excursion management: A novel approach of quality system in pharmaceutical industry. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
How Does Temperature Affect Reaction Spontaneity? (2025, December 22). YouTube. Retrieved January 11, 2026, from [Link]
-
How Does Temperature Govern Chemical Reaction Spontaneity? (2025, December 16). YouTube. Retrieved January 11, 2026, from [Link]
-
Microwave Technology Advances REE Recovery from Coal Waste Streams. (2026, January 9). Discovery Alert. Retrieved January 11, 2026, from [Link]
-
Advances in Cryochemistry: Mechanisms, Reactions and Applications. (2021, February 1). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Cryogenics Cooling. (n.d.). Advanced Thermal Solutions, Inc. Retrieved January 11, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Navigating Reactivity: 2-Bromo-3-fluoronitrobenzene vs. 3-Bromo-2-fluoronitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and agrochemical synthesis, the strategic selection of building blocks is paramount. Halogenated nitroaromatics are workhorse intermediates, prized for their utility in constructing complex molecular architectures, particularly fluorinated heterocycles which are prevalent in modern pharmaceuticals.[1][2][3] This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet functionally distinct isomers: 2-Bromo-3-fluoronitrobenzene and 3-Bromo-2-fluoronitrobenzene. Our focus is to dissect their behavior in Nucleophilic Aromatic Substitution (SNAr) reactions, providing both a robust theoretical framework and practical, data-driven insights to inform your synthetic strategy.
Physicochemical Properties: An At-a-Glance Comparison
Before delving into reactivity, a foundational understanding of the physical properties of these isomers is essential. While sharing the same molecular formula and weight, their distinct substitution patterns lead to differences in physical characteristics such as melting point.
| Property | 2-Bromo-3-fluoronitrobenzene | 3-Bromo-2-fluoronitrobenzene |
| CAS Number | 59255-94-6[4] | 58534-94-4[5][6] |
| Molecular Formula | C₆H₃BrFNO₂[4] | C₆H₃BrFNO₂[5][6] |
| Molecular Weight | 220.00 g/mol [4][6] | 220.00 g/mol [4][6] |
| Appearance | Light yellow solid[7] | Yellow to brown solid[5][8] |
| Melting Point | 42.0-44.0 °C[7] | 29-31 °C |
The Theoretical Bedrock: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of these isomers is overwhelmingly dictated by the SNAr mechanism. This is not a single-step displacement like SN2, but a two-step addition-elimination process.[9][10] Understanding this mechanism is the key to predicting the behavior of our two compounds.
Pillar 1: The Role of the Nitro Group The nitro (-NO₂) group is a powerful electron-withdrawing group (EWG). Its presence is crucial as it deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack.[10][11] It does so by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[12]
Pillar 2: The Ortho/Para Directive For this stabilization to be effective, the EWG must be positioned ortho or para to the leaving group.[9][12][13][14] A meta-positioned EWG cannot delocalize the negative charge of the Meisenheimer intermediate via resonance and thus offers significantly less stabilization, making the reaction much slower or preventing it altogether.[12][14][15]
Pillar 3: The Halogen's Dual Role In SNAr reactions, the halogen atom plays two roles:
-
Inductive Effect: It withdraws electron density from the carbon it is attached to, making it more electrophilic and susceptible to nucleophilic attack. Fluorine is the most electronegative halogen, exerting the strongest inductive (-I) effect.
-
Leaving Group: In the second step of the mechanism, the halogen is eliminated.
Crucially, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the elimination of the leaving group.[16][17] Consequently, the reactivity order for halogens in SNAr is often F > Cl > Br > I.[14] The powerful inductive effect of fluorine accelerates the rate-limiting attack, overriding its poor leaving group ability (due to C-F bond strength) which is irrelevant to the slow step.[16]
Comparative Reactivity Analysis: Isomer vs. Isomer
Applying the theoretical principles above allows us to predict the regioselectivity and relative reaction rates for each isomer.
Case Study 1: 2-Bromo-3-fluoronitrobenzene
In this isomer, the substituents are arranged as follows:
-
Fluorine is ortho to the nitro group.
-
Bromine is meta to the nitro group.
Based on the ortho/para directive, nucleophilic attack is overwhelmingly directed towards the carbon bearing the fluorine atom. The resulting Meisenheimer complex is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitro group. The bromine at position 2 is not activated and will not be substituted.
Caption: Predicted SNAr pathway for 2-Bromo-3-fluoronitrobenzene.
Case Study 2: 3-Bromo-2-fluoronitrobenzene
Here, the arrangement is different:
-
Bromine is ortho to the nitro group.
-
Fluorine is meta to the nitro group.
In this case, the SNAr reaction will occur at the carbon attached to the bromine atom. This position is activated by the ortho-nitro group, allowing for resonance stabilization of the intermediate. The fluorine atom, being meta to the nitro group, is on a deactivated position and will not be displaced.
Sources
- 1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Bromo-1-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 18373474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 58534-94-4: 3-Bromo-2-fluoronitrobenzene | CymitQuimica [cymitquimica.com]
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- 17. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous `NaOH` Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is `S_(N)Ar` reaction. [allen.in]
Analytical methods for determining the purity of 2-Bromo-3-fluoronitrobenzene
An In-Depth Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-3-fluoronitrobenzene
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not a trivial detail—it is the bedrock of reproducible results and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-3-fluoronitrobenzene, a key building block in the synthesis of various pharmaceuticals, is a prime example where rigorous purity assessment is non-negotiable. The presence of even minute quantities of impurities can derail synthesis pathways, compromise yields, and introduce potentially harmful substances into the final product.[1]
This guide provides an in-depth, objective comparison of the primary analytical methods for determining the purity of 2-Bromo-3-fluoronitrobenzene. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present field-proven protocols, and offer expert insights to help you select the most appropriate method for your specific analytical challenge. Every protocol described is designed as a self-validating system, ensuring the trustworthiness and reliability of your results, a cornerstone of Good Manufacturing Practices (GMP).[2][3]
The Analytical Challenge: Understanding Potential Impurities
To select the right analytical tool, we must first understand what we are looking for. 2-Bromo-3-fluoronitrobenzene is typically synthesized via the nitration of 2-bromo-3-fluorobenzene.[4] This process can lead to several potential impurities that challenge analytical separation and detection:
-
Starting Material: Unreacted 2-bromo-3-fluorobenzene.
-
Positional Isomers: Nitration can occur at different positions on the aromatic ring, leading to isomers such as 1-bromo-2-fluoro-3-nitrobenzene[5], 4-bromo-2-fluoronitrobenzene, or 2-bromo-5-fluoronitrobenzene. These isomers often have very similar physicochemical properties, making them difficult to separate.
-
Related Substances: By-products from side reactions or impurities present in the starting materials.
An effective analytical method must possess the specificity and resolution required to distinguish the main analyte from these closely related compounds.[6][7]
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatography is the premier technique for separating and quantifying components in a mixture. For an analyte like 2-Bromo-3-fluoronitrobenzene, both Gas and Liquid Chromatography are powerful options, each with distinct advantages.
Gas Chromatography (GC)
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[8] Volatile compounds with weaker interactions travel through the column faster. Given its boiling point of 225-226°C, 2-Bromo-3-fluoronitrobenzene is sufficiently volatile and thermally stable for GC analysis.[4]
Expertise & Causality: GC is an excellent choice for its high resolving power and speed. The selection of the detector is critical. While a Flame Ionization Detector (FID) offers robust, universal detection of organic compounds, an Electron Capture Detector (ECD) provides far superior sensitivity for this specific molecule. The presence of highly electronegative nitro and bromo groups on the analyte makes it exceptionally responsive to an ECD, allowing for the detection of trace-level impurities that an FID might miss.[9]
Workflow for GC Purity Analysis
Caption: Workflow for purity determination by Gas Chromatography.
Experimental Protocol: GC-ECD Analysis
-
Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD) and an autosampler.
-
Column: A capillary column suitable for aromatic compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 220°C and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen, constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Sample Preparation: Accurately weigh ~20 mg of 2-Bromo-3-fluoronitrobenzene and dissolve it in 20 mL of high-purity hexane to create a 1 mg/mL stock solution. Prepare a working sample by diluting 1 mL of the stock solution into 10 mL of hexane.
-
Analysis: Inject the working sample. Identify the main peak corresponding to 2-Bromo-3-fluoronitrobenzene.
-
Purity Calculation: Use the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Data Presentation: Typical GC Results
| Parameter | Value |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) |
| Retention Time (Analyte) | ~8.5 min |
| Example Impurity RT | ~7.9 min (Positional Isomer) |
| Purity (Area %) | ≥ 99.5% |
| Limit of Detection (LOD) | ~0.005% |
High-Performance Liquid Chromatography (HPLC)
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For moderately polar compounds like 2-Bromo-3-fluoronitrobenzene, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[11]
Expertise & Causality: HPLC is exceptionally versatile and is the dominant technique in pharmaceutical quality control. The key to a successful separation is choosing the right column and mobile phase. A C18 column is selected due to its hydrophobic nature, which provides good retention for the aromatic analyte. The mobile phase, typically a mixture of acetonitrile and water, must be acidified (e.g., with formic or phosphoric acid). This is a critical choice: acidification suppresses the ionization of any potential acidic impurities and ensures that all analytes are in a neutral state, leading to sharp, symmetrical peaks and reproducible retention times.[12] A Photodiode Array (PDA) detector is highly recommended over a simple UV detector as it provides spectral information across a range of wavelengths, which can be used to assess peak purity and flag the presence of co-eluting impurities.[11]
Workflow for HPLC Purity Analysis
Caption: Workflow for purity determination by HPLC.
Experimental Protocol: RP-HPLC-PDA Analysis
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: PDA detection, monitoring at 260 nm.
-
-
Sample Preparation: Prepare a stock solution by dissolving ~10 mg of the sample in 10 mL of the mobile phase (1 mg/mL).
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: Use the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. Assess the peak purity of the main analyte peak using the PDA spectral analysis software.
Data Presentation: Typical HPLC Results
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Retention Time (Analyte) | ~5.2 min |
| Example Impurity RT | ~4.7 min (Isomer), ~3.1 min (Polar impurity) |
| Purity (Area %) | ≥ 99.5% |
| Limit of Quantitation (LOQ) | ~0.02% |
Spectroscopic Methods for Definitive Identification
While chromatography excels at separation and quantification, spectroscopic methods provide unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the identity of the main component. More importantly, ¹⁹F NMR is particularly powerful for this fluorinated compound, as the chemical shift and coupling patterns are highly sensitive to the substitution pattern on the aromatic ring, making it an excellent tool for identifying and quantifying positional isomers that might be difficult to resolve chromatographically.[13]
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), this technique becomes a formidable tool for impurity identification. MS provides the molecular weight of the eluting components. A key diagnostic feature for 2-Bromo-3-fluoronitrobenzene is the characteristic isotopic pattern of bromine, which results in two molecular ion peaks of nearly equal intensity (M and M+2) separated by two mass units.[14] Any impurity peak lacking this pattern can be immediately ruled out as a bromine-containing isomer.
Method Selection Guide: Choosing the Right Tool for the Job
The choice of analytical method is driven by the specific objective, from routine quality control to in-depth impurity investigation.
Logical Framework for Method Selection
Caption: Decision tree for selecting the optimal analytical method.
Comparative Summary of Analytical Techniques
| Feature | Gas Chromatography (GC-ECD) | HPLC (RP-HPLC-PDA) | NMR Spectroscopy | GC-Mass Spectrometry (GC-MS) |
| Primary Use | Quantitative Purity, Trace Analysis | Quantitative Purity, QC | Structural Confirmation, Isomer ID | Impurity Identification |
| Sensitivity | Very High (for this analyte) | High | Moderate | High |
| Resolution | Very High | High | N/A (Chemical Shift) | Very High (Chromatographic) |
| Sample Throughput | High | High | Low | Moderate |
| Key Advantage | Superior sensitivity to halogenated/nitro compounds. | Versatility, robustness, peak purity analysis (PDA). | Unambiguous structure proof, no reference needed for qNMR. | Provides molecular weight and fragmentation data. |
| Limitation | Analyte must be volatile and thermally stable. | Can be challenging to resolve all isomers. | Lower sensitivity, higher cost. | Can be less quantitative than GC-FID/ECD. |
Conclusion
Determining the purity of 2-Bromo-3-fluoronitrobenzene requires a thoughtful, multi-faceted analytical approach. For routine quality control, a validated RP-HPLC method offers a robust, reliable, and high-throughput solution. When the highest sensitivity for trace impurities is required, GC-ECD is the superior technique due to the analyte's chemical nature. For the critical tasks of identifying unknown impurities and definitively confirming the structure of the material and its contaminants, the tandem power of GC-MS and multinuclear NMR Spectroscopy is indispensable.
By understanding the principles, strengths, and practical applications of each method, researchers and drug development professionals can confidently ensure the quality of this vital intermediate, paving the way for safer, more effective pharmaceuticals.
References
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- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- ATSDR. (1995). Analytical Methods for Nitrobenzene Compounds.
- Google Patents. (2002). US6413431B1 - HPLC method for purifying organic compounds.
- ChemBK. (2024). 2-Bromo-1-fluoro-3-nitrobenzene.
- EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
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- Sigma-Aldrich. (n.d.). 3-Bromo-2-fluoronitrobenzene.
- ChemComplete. (2020). How to Analyze GC Results for Lab. [Online] YouTube.
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- BenchChem. (2025). Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene NMR Analysis.
- Sinfoo. (n.d.). The Importance of Purity in 2-Bromo-3-fluoroanisole for Synthesis.
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A Senior Application Scientist's Guide to GC-MS Analysis of 2-Bromo-3-fluoronitrobenzene Reaction Products
An In-Depth Technical Guide and Comparison
Introduction
In the landscape of pharmaceutical and specialty chemical synthesis, halogenated nitroaromatics like 2-Bromo-3-fluoronitrobenzene are pivotal intermediates.[1] Their conversion into more complex molecules, such as haloanilines or other substituted derivatives, is a common synthetic step that demands rigorous analytical monitoring.[2] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical tool for this purpose, offering a combination of high-resolution separation and definitive mass-based identification.[3][4]
This guide provides a comprehensive, in-depth comparison of various GC-MS protocols for the analysis of 2-Bromo-3-fluoronitrobenzene and its potential reaction products. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and optimize the most suitable method for their specific reaction matrix. We will cover sample preparation, chromatographic separation, the strategic use of derivatization, and method validation, ensuring the generation of robust and trustworthy data.
Chapter 1: Analyte Profile & Chromatographic Challenges
The success of any GC-MS method hinges on a fundamental understanding of the analytes' physicochemical properties. The parent compound, 2-Bromo-3-fluoronitrobenzene, is a relatively non-polar, volatile molecule well-suited for direct GC analysis.[5][6] However, its reaction products often present a more complex analytical challenge.
A primary transformation is the reduction of the nitro group to an amine, yielding 2-Bromo-3-fluoroaniline. This introduces a polar functional group (-NH2) that can lead to several analytical issues:
-
Poor Peak Shape: The active hydrogens on the amine group can interact with active sites in the GC inlet and column, causing peak tailing.[7]
-
Lower Volatility: Hydrogen bonding between aniline molecules increases their boiling point, requiring higher elution temperatures which can risk thermal degradation.[8]
-
Adsorption: Polar analytes are prone to irreversible adsorption in the GC system, leading to poor recovery and inaccurate quantification.[8]
Another common reaction is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces either the bromine or fluorine atom. The resulting products will have varying polarities and volatilities, necessitating a flexible and robust analytical method capable of separating a diverse mixture of compounds.
Chapter 2: Sample Preparation Strategies: A Comparative Analysis
Effective sample preparation is critical to remove matrix interferences that can compromise analytical accuracy and instrument longevity.[9] The choice of technique depends on the complexity of the reaction mixture.[10]
Workflow for Sample Preparation Selection
Caption: Decision workflow for selecting an appropriate sample preparation method.
Protocol 2.1: Direct Dilution ("Dilute and Shoot")
This approach is the simplest and is suitable for clean reaction mixtures where the solvent is GC-compatible (e.g., dichloromethane, ethyl acetate, hexane).[11][12]
Methodology:
-
Withdraw 100 µL of the reaction mixture.
-
Dilute with 900 µL of a suitable volatile organic solvent (e.g., ethyl acetate) in a 1.5 mL glass autosampler vial.[11] This achieves a 1:10 dilution.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
If any particulate matter is visible, filter the sample using a 0.22 µm syringe filter to prevent clogging of the GC inlet.[12]
-
The sample is now ready for injection.
Protocol 2.2: Liquid-Liquid Extraction (LLE)
LLE is a robust technique for separating analytes from aqueous layers, salts, and other water-soluble impurities based on their differential solubility.[13]
Methodology:
-
Quench 1 mL of the reaction mixture by adding it to 10 mL of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add 10 mL of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[3]
-
Shake the funnel vigorously for 2 minutes, ensuring to vent periodically to release pressure.[3]
-
Allow the layers to fully separate.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer two more times with fresh 10 mL aliquots of the organic solvent.[3]
-
Combine all organic extracts and dry them over anhydrous sodium sulfate to remove residual water.[3]
-
Filter the dried extract and concentrate it to approximately 1 mL under a gentle stream of nitrogen.
-
Transfer to a 1.5 mL glass autosampler vial for analysis.
Protocol 2.3: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than LLE and is ideal for concentrating analytes from complex matrices or when trace-level quantification is required.[9][13]
Methodology:
-
Cartridge Selection: Choose an SPE cartridge based on the analytes of interest. A C18 (reversed-phase) cartridge is a good starting point for the moderately polar compounds in this analysis.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Loading: Dilute 1 mL of the reaction mixture in 10 mL of water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.
-
Elution: Elute the target analytes with 5 mL of a suitable organic solvent like ethyl acetate or dichloromethane.[13]
-
Drying & Concentration: Dry the eluate with anhydrous sodium sulfate and concentrate to 1 mL for analysis.
| Parameter | Direct Dilution | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Simple dilution | Partitioning between immiscible liquids | Partitioning between solid and liquid phases |
| Best For | Clean, simple reaction mixtures | Removal of aqueous impurities, salts | Complex matrices, trace analysis, high purity |
| Pros | Fast, minimal solvent use, low cost | Effective cleanup, good recovery | High selectivity, high concentration factor, automatable |
| Cons | No cleanup, injects non-volatiles | Labor-intensive, uses large solvent volumes | Higher cost, requires method development |
| Reference | [12] | [13] | [10] |
Chapter 3: GC Method Development: Optimizing Separation
The gas chromatograph separates the prepared sample based on analyte volatility and interaction with the stationary phase.[4][14] The choice of column and temperature program is paramount for achieving baseline resolution.
GC Column Selection: A Comparative Approach
The fundamental principle of column selection is "like dissolves like".[10] For the analysis of 2-Bromo-3-fluoronitrobenzene and its derivatives, comparing a non-polar and a mid-polarity column is instructive.
-
Non-Polar Column (e.g., DB-5ms, HP-5ms): These columns contain a (5%-phenyl)-methylpolysiloxane stationary phase. They separate compounds primarily based on their boiling points.[15] This is an excellent first choice for general-purpose analysis.
-
Mid-Polar Column (e.g., DB-17ms, DB-225): These columns have a higher phenyl content (e.g., 50% phenyl) or a cyanopropylphenyl phase.[15] They offer different selectivity, separating compounds based on both boiling point and dipole-dipole interactions. This can be crucial for resolving positional isomers that have very similar boiling points.
| Parameter | Method 1: Non-Polar Column | Method 2: Mid-Polar Column |
| Column Type | Agilent J&W DB-5ms or equivalent | Agilent J&W DB-17ms or equivalent |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 | Splitless (for trace analysis) or Split 20:1 |
| Inlet Temp. | 250 °C | 250 °C |
| Oven Program | Start at 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Start at 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) |
| Pros | Robust, low bleed, good for general screening | Enhanced resolution of polar isomers |
| Cons | May not resolve closely related isomers | Higher bleed at elevated temperatures |
| Reference | [16][17] | [15][18] |
Expert Insight: Always start with a 30 m x 0.25 mm ID x 0.25 µm film thickness column, as it provides the best balance of resolution, speed, and sample capacity for most applications.[16][17]
Chapter 4: MS Detection and Data Interpretation
The mass spectrometer detects, ionizes, and fragments the molecules eluting from the GC column, providing a unique chemical fingerprint for identification.
-
Ionization Mode: Electron Ionization (EI) at a standard 70 eV is the gold standard for creating reproducible fragmentation patterns that can be compared against spectral libraries like NIST.
-
Mass Analyzer Mode:
-
Full Scan: The MS scans a wide mass range (e.g., m/z 40-450). This is excellent for identifying unknown products and characterizing the overall reaction profile.
-
Selected Ion Monitoring (SIM): The MS only monitors a few specific ions characteristic of the target analytes. This dramatically increases sensitivity and is the preferred mode for quantitative analysis of known products at low concentrations.[19]
-
-
Interpreting the Spectrum: A key feature in the mass spectrum of 2-Bromo-3-fluoronitrobenzene and its bromo-containing products is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[20] This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of a singly brominated compound.[20]
Chapter 5: The Role of Derivatization for Polar Analytes
As discussed, polar products like 2-Bromo-3-fluoroaniline can exhibit poor chromatography. Derivatization is a chemical modification process that masks polar functional groups, making the analytes more suitable for GC analysis.[7][8] The most common technique is silylation.[21]
Why Derivatize?
-
Increases Volatility: Replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, lowering the boiling point.[22]
-
Improves Peak Shape: Reduces hydrogen bonding, minimizing interactions with the column and preventing peak tailing.[7]
-
Enhances Thermal Stability: Protects the analyte from degrading at high temperatures in the injector and oven.[8]
Protocol 5.1: Silylation with BSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent suitable for derivatizing amines.[22]
Methodology:
-
Take the final 1 mL sample extract from the preparation step (Chapter 2) and ensure it is completely dry. Silylating reagents react readily with water.[8]
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst) and 100 µL of a solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Important: When analyzing silylated compounds, avoid using columns with hydroxyl groups (e.g., WAX phases) as they can react with the derivatizing reagent.[22]
Chapter 6: Method Validation: Ensuring Trustworthy Data
A developed method is only useful if it is proven to be reliable. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the data is accurate, precise, and reproducible.[23][24][25]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can detect the analyte without interference from the matrix, impurities, or other byproducts.[23] | Peak purity analysis, baseline resolution from nearest peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response.[23] | Correlation coefficient (R²) > 0.995 over a defined range. |
| Accuracy | To determine how close the measured value is to the true value. Assessed via recovery studies.[23] | Recovery between 98.0% and 102.0% for spiked samples.[23] |
| Precision | To measure the degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day).[23] | Relative Standard Deviation (RSD) ≤ 2%.[23] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[14] | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven ramp).[23] | RSD of results under varied conditions should remain within acceptable limits. |
Chapter 7: Alternative Analytical Techniques
While GC-MS is highly effective, certain situations may call for alternative methods. High-Performance Liquid Chromatography (HPLC) is a powerful alternative, especially for non-volatile or thermally labile compounds.[26][27]
| Parameter | GC-MS | HPLC with UV/DAD Detector | LC-MS |
| Principle | Separation by volatility/polarity in gas phase | Separation by polarity in liquid phase | Separation by polarity in liquid phase |
| Analyte Suitability | Volatile & thermally stable compounds | Wide range, including non-volatile & thermally labile | Wide range, including non-volatile & thermally labile |
| Derivatization | Often needed for polar analytes | May be used to add a chromophore for better detection | Generally not required |
| Identification | High confidence via mass fragmentation | Based on retention time and UV spectrum | High confidence via molecular weight and fragmentation |
| Sensitivity | Very high (ppb to ppt), especially in SIM mode | Moderate (ppm to ppb) | Very high (ppb to ppt) |
| Reference | [4] | [28] | [29] |
Conclusion
The successful GC-MS analysis of 2-Bromo-3-fluoronitrobenzene reaction products is a multi-faceted process that requires careful consideration of sample preparation, chromatographic conditions, and data analysis strategies. There is no single "best" method; instead, the optimal protocol is dictated by the specific nature of the reaction matrix and the analytical objectives.
For clean reaction mixtures, a direct dilution approach coupled with a non-polar GC column provides a rapid and efficient analysis. As matrix complexity increases or if polar amine products are expected, more sophisticated sample preparation like LLE or SPE, and the use of derivatization become essential for generating accurate and reliable data. All developed methods must be rigorously validated to ensure they are fit for purpose, providing the high-quality results demanded in research and drug development.
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Sample preparation GC-MS. (n.d.). SCION Instruments. Available from: [Link]
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Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. (n.d.). Drawell. Available from: [Link]
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Common Sample Preparation Techniques for GC-MS Analysis. (2024). Jordi Labs. Available from: [Link]
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GC-MS sample preparation and column choice guide. (n.d.). SCION Instruments. Available from: [Link]
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Derivatization for Gas Chromatography. (n.d.). Phenomenex. Available from: [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). Molecules. Available from: [Link]
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GC Derivatization. (n.d.). Restek. Available from: [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Authorea. Available from: [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2014). ResearchGate. Available from: [Link]
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Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. (2007). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (1995). Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
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Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Antibiotics. Available from: [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health (NIH). Available from: [Link]
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2-Bromo-1-fluoro-3-nitrobenzene. (n.d.). PubChem. Available from: [Link]
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Method Development and Validation of Gas Chromatography. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek. Available from: [Link]
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Benzene, 1-bromo-2-fluoro-. (n.d.). NIST WebBook. Available from: [Link]
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How to Select the Correct GC Column for your Application. (2021). Agilent Technologies. Available from: [Link]
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Benzene, 1-bromo-2-nitro-. (n.d.). NIST WebBook. Available from: [Link]
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Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (1994). U.S. Environmental Protection Agency (EPA). Available from: [Link]
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GC-MS Method Development for Nitrosamine Testing. (n.d.). ResolveMass Laboratories Inc. Available from: [Link]
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A Review on GC-MS and Method Development and Validation. (n.d.). Impact Factor. Available from: [Link]
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GC & GC/MS Method Development Quick Reference Guide. (n.d.). ChromSolutions. Available from: [Link]
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How to select a technique. (n.d.). Chromedia. Available from: [Link]
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Analytical techniques – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]
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Is it possible to analyze F-compounds with GCMS? (2014). ResearchGate. Available from: [Link]
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Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2015). Organic Process Research & Development. Available from: [Link]
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4-Bromo-1-fluoro-2-nitrobenzene. (n.d.). LookChem. Available from: [Link]
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Bromo pattern in Mass Spectrometry. (2023). YouTube. Available from: [Link]
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Speciality Bromo Fluoro Derivatives. (n.d.). Faluck International PVT LTD. Available from: [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Bromo-3-fluoronitrobenzene Reactions
Introduction: The Strategic Importance of 2-Bromo-3-fluoronitrobenzene in Modern Synthesis
2-Bromo-3-fluoronitrobenzene is a key building block in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature—possessing bromo, fluoro, and nitro substituents—offers a versatile platform for sequential and site-selective chemical modifications. The carbon-bromine bond serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, providing a route to various aniline derivatives, while the fluorine atom can influence the electronic properties and metabolic stability of the final products.
Given the critical role of this intermediate, the selection of an optimal catalytic system for its functionalization is of paramount importance. This guide provides a comparative analysis of the efficacy of different catalysts for key transformations of 2-bromo-3-fluoronitrobenzene, offering insights into catalyst selection, reaction optimization, and mechanistic considerations. The comparisons are supported by experimental data, detailed protocols, and visual representations of the underlying catalytic cycles.
Comparative Analysis of Catalytic Systems
The reactivity of the C-Br bond in 2-bromo-3-fluoronitrobenzene is significantly influenced by the presence of the electron-withdrawing nitro group and the fluorine atom. This electronic profile generally makes it a suitable substrate for a variety of cross-coupling reactions. Below, we compare the performance of common catalytic systems for several key transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are the workhorses of modern cross-coupling chemistry, offering high efficiency and broad functional group tolerance. The choice of the palladium precursor and, critically, the ancillary ligand, dictates the success of these transformations.
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. For a substrate like 2-bromo-3-fluoronitrobenzene, this reaction provides a direct route to N-aryl-2-fluoro-6-nitroanilines, which are valuable precursors for various heterocyclic compounds. The efficacy of the palladium catalyst is highly dependent on the phosphine ligand employed.
Conceptual Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for screening catalysts in a cross-coupling reaction.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Analogous Substrate) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-18 | ~85-95 | [1] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 16-24 | ~80-90 | [2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 | 24 | ~70-85 | [3] |
Causality Behind Experimental Choices:
-
Palladium Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.
-
Ligands: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are highly effective in promoting both the oxidative addition of the aryl bromide and the reductive elimination of the product, which are key steps in the catalytic cycle.[1] Dppf is a more traditional bidentate ligand that can also be effective.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be used, sometimes with different ligand systems.
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in synthesizing biaryl compounds from 2-bromo-3-fluoronitrobenzene.
Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
A Comparative Guide to the Synthesis of 2-Bromo-3-fluoronitrobenzene: A Validated Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated nitroaromatics are indispensable building blocks. Their unique electronic properties and versatile reactivity make them crucial intermediates in the synthesis of complex molecular architectures. Among these, 2-bromo-3-fluoronitrobenzene stands out as a valuable synthon, offering three distinct functional groups for sequential and regioselective transformations. The strategic placement of the bromo, fluoro, and nitro moieties allows for a diverse range of chemical manipulations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine, paving the way for further derivatization.[1][2]
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive validation and comparison of two primary synthetic routes to 2-bromo-3-fluoronitrobenzene. We will delve into the mechanistic rationale behind each approach, present detailed, field-tested protocols, and offer a comparative analysis of their respective advantages and limitations. Our focus is on providing a self-validating system of protocols, grounded in authoritative chemical principles, to empower researchers in their synthetic endeavors.
Strategic Approaches to the Synthesis of 2-Bromo-3-fluoronitrobenzene
The synthesis of polysubstituted aromatic compounds requires careful strategic planning to ensure correct regiochemistry and high yields. For the target molecule, 2-bromo-3-fluoronitrobenzene, two logical and commonly employed synthetic strategies will be evaluated:
-
Electrophilic Aromatic Substitution: Direct nitration of a suitable precursor, in this case, 1-bromo-2-fluorobenzene. This approach is atom-economical but requires careful control to achieve the desired regioselectivity.
-
The Sandmeyer Reaction: A classic and reliable method for the conversion of an aryl amine to an aryl halide. This multi-step approach involves the diazotization of 2-bromo-3-fluoroaniline followed by the introduction of the nitro group. While longer, it can offer superior regiochemical control.[1][3]
The choice between these routes is often dictated by the availability of starting materials, desired purity of the final product, and scalability of the reaction.
Route 1: Electrophilic Nitration of 1-Bromo-2-fluorobenzene
This approach leverages the directing effects of the existing halogen substituents on the aromatic ring to guide the incoming electrophile (the nitronium ion, NO₂⁺).
Mechanistic Rationale & Causality
In electrophilic aromatic substitution, the rate and regioselectivity are governed by the electronic properties of the substituents already present on the benzene ring. Both bromine and fluorine are ortho-, para-directing deactivators.[4] The deactivating nature arises from their inductive electron withdrawal, while the ortho-, para-directing effect is due to the resonance donation of their lone pairs, which stabilizes the arenium ion intermediate at these positions.
When both a bromo and a fluoro group are present, the fluorine atom is more electronegative and thus a stronger deactivator. However, the directing effects must be considered in concert. For 1-bromo-2-fluorobenzene, the potential positions for nitration are C3, C4, C5, and C6. The C3 position is sterically hindered by the adjacent bromo and fluoro groups. The C4 and C6 positions are para to the fluoro and bromo groups, respectively, and are electronically favored. The C5 position is meta to both halogens and thus disfavored. The formation of the desired 2-bromo-3-fluoronitrobenzene isomer requires nitration at the C3 position, which is ortho to both the fluorine and bromine atoms. While sterically more hindered, the formation of this isomer is possible, though it may be accompanied by other isomers.
The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid is the standard and most effective reagent for this transformation.[5] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[6]
Experimental Protocol: Nitration of 1-Bromo-2-fluorobenzene
This protocol is adapted from established methods for the nitration of halogenated benzenes.[5]
Materials:
-
1-Bromo-2-fluorobenzene[7]
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, add 1-bromo-2-fluorobenzene (5.0 g, 28.6 mmol).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (15 mL) with stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (2.5 mL, 57.2 mmol) to concentrated sulfuric acid (7.5 mL) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-2-fluorobenzene over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for 1 hour, then at room temperature for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Workflow Diagram: Nitration Route
Caption: Workflow for the synthesis of 2-bromo-3-fluoronitrobenzene via electrophilic nitration.
Route 2: Sandmeyer Reaction of 2-Bromo-3-fluoroaniline
This classic named reaction provides a robust alternative for introducing a nitro group onto an aromatic ring via a diazonium salt intermediate.[1]
Mechanistic Rationale & Causality
The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides and other functionalized arenes from primary anilines.[8] The process involves two key steps:
-
Diazotization: The primary amine (2-bromo-3-fluoroaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[8] The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium salt.
-
Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), and in the presence of a copper(I) salt, it can be displaced by a variety of nucleophiles. For the synthesis of nitro compounds, a variation of the Sandmeyer reaction is employed where the diazonium salt is treated with sodium nitrite in the presence of a copper catalyst.
This route offers excellent regiochemical control as the position of the nitro group is predetermined by the position of the amino group in the starting material. The synthesis of the starting material, 2-bromo-3-fluoroaniline, can be achieved via the reduction of 2-bromo-3-fluoronitrobenzene, which might seem circular. However, this aniline can also be prepared through other routes, making the Sandmeyer approach a viable independent strategy.[9]
Experimental Protocol: Sandmeyer Reaction
This protocol is based on established procedures for the diazotization of anilines and subsequent Sandmeyer reactions.[10][11]
Part A: Diazotization of 2-Bromo-3-fluoroaniline
Materials:
-
2-Bromo-3-fluoroaniline[9]
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
Equipment:
-
Beaker or flask
-
Magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve 2-bromo-3-fluoroaniline (5.0 g, 26.3 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL) in a 250 mL beaker. Gentle heating may be required to achieve complete dissolution.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.9 g, 27.6 mmol) in water (10 mL) and cool it in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. The addition should be slow enough to control any exotherm and gas evolution.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. This solution should be used immediately in the next step.
Part B: Conversion to 2-Bromo-3-fluoronitrobenzene
Materials:
-
Diazonium salt solution from Part A
-
Copper(I) oxide (Cu₂O) or other copper catalyst
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Diethyl ether
Procedure:
-
In a separate flask, prepare a solution of sodium nitrite (10 g, 145 mmol) in water (30 mL) and cool it to 0-5 °C.
-
Add a catalytic amount of copper(I) oxide (approx. 0.5 g) to the cold sodium nitrite solution.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper-catalyzed sodium nitrite solution with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography or recrystallization as described in Route 1.
Workflow Diagram: Sandmeyer Route
Caption: Workflow for the synthesis of 2-bromo-3-fluoronitrobenzene via the Sandmeyer reaction.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a critical decision in chemical manufacturing and research, balancing factors such as yield, purity, cost, safety, and scalability.
| Parameter | Route 1: Electrophilic Nitration | Route 2: Sandmeyer Reaction |
| Starting Material | 1-Bromo-2-fluorobenzene | 2-Bromo-3-fluoroaniline |
| Number of Steps | 1 | 2 (Diazotization + Substitution) |
| Regioselectivity | Potentially lower; formation of isomers is possible. | High; determined by the starting aniline. |
| Reaction Conditions | Strongly acidic (HNO₃/H₂SO₄), exothermic. | Low temperatures (0-5 °C) for diazotization. |
| Reagents | Corrosive and strong oxidizing acids. | Sodium nitrite (toxic), unstable diazonium intermediate. |
| Potential Yield | Variable, dependent on isomer separation. | Generally good to excellent for Sandmeyer reactions. |
| Scalability | Readily scalable with appropriate thermal management. | Scalability requires careful control of the diazonium salt formation and decomposition. |
| Purity of Crude | May require extensive purification to remove isomers. | Generally cleaner crude product with fewer isomers. |
Expertise & Experience Insights:
-
Route 1 (Nitration): This is a more direct and atom-economical approach. However, the success of this route is highly dependent on achieving the desired regioselectivity. In practice, the nitration of di- and poly-substituted benzenes often leads to a mixture of isomers, which can be challenging and costly to separate, especially on a large scale. Careful optimization of reaction temperature and time is paramount to maximize the yield of the desired product.
-
Route 2 (Sandmeyer): While this route involves an additional step, it offers the significant advantage of unambiguous regiochemical control. The Sandmeyer reaction is a well-established and reliable transformation in the organic chemist's toolbox. The primary challenge lies in the handling of the diazonium salt intermediate, which can be unstable and potentially explosive if isolated in a dry state. However, when generated and used in situ at low temperatures, the risks are well-managed. For applications requiring high purity of the final product, the Sandmeyer route is often the preferred method despite its longer sequence.
Product Validation: Spectroscopic Data
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
Expected ¹H NMR Data for 2-Bromo-3-fluoronitrobenzene:
The proton NMR spectrum is expected to show three signals in the aromatic region, each corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three substituents. The proton ortho to the nitro group is expected to be the most downfield. Due to the presence of fluorine, H-F coupling will be observed.
(Note: Specific chemical shift and coupling constant data should be obtained from an authentic sample or a reliable database for definitive confirmation.) A searchable spectrum is available for comparison.[12]
Conclusion
Both electrophilic nitration and the Sandmeyer reaction represent viable synthetic pathways to 2-bromo-3-fluoronitrobenzene. The choice between them is a classic example of the trade-off between step economy and regiochemical control.
-
For rapid, exploratory synthesis where isomer separation is feasible, the direct nitration of 1-bromo-2-fluorobenzene offers a quicker route.
-
For syntheses where high purity and unambiguous regiochemistry are paramount, particularly for pharmaceutical applications and scale-up, the Sandmeyer reaction starting from 2-bromo-3-fluoroaniline is the more robust and reliable strategy.
This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision based on their specific project needs and to successfully synthesize this valuable chemical intermediate.
References
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ChemBK. 2-Bromo-1-fluoro-3-nitrobenzene. [Link]
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Unambiguous Structural Elucidation of 2-Bromo-3-fluoronitrobenzene: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The seemingly subtle placement of functional groups on an aromatic ring, as in the case of 2-Bromo-3-fluoronitrobenzene, can profoundly influence its physicochemical properties, biological activity, and potential as a pharmaceutical intermediate. This guide provides an in-depth, experience-driven comparison of single-crystal X-ray crystallography as the definitive method for structural confirmation, benchmarked against complementary spectroscopic techniques. We will delve into the "why" behind the "how," offering a narrative grounded in scientific integrity and practical application.
The Imperative of Isomeric Purity in Drug Development
The synthesis of substituted nitroaromatics often yields a mixture of regioisomers. For instance, the nitration of 2-bromo-3-fluorobenzene can potentially lead to other isomers in addition to the desired 2-Bromo-3-fluoronitrobenzene. While chromatographic techniques can separate these isomers, unambiguous confirmation of the substitution pattern is paramount. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide valuable, yet often indirect, evidence of the molecular structure. In contrast, single-crystal X-ray crystallography offers a direct and unequivocal visualization of the atomic arrangement in the solid state.
I. The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for the absolute determination of molecular structure.[1][2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, leaving no room for ambiguity.[1][3] Although a crystal structure for 2-Bromo-3-fluoronitrobenzene is not publicly available in the Cambridge Structural Database (CSD) as of January 2026, this guide will walk through the expected experimental workflow and anticipated results based on extensive experience with similar halogenated nitroaromatic compounds.
A. The Art and Science of Crystal Growth
The journey to a crystal structure begins with the often-challenging yet critical step of growing a high-quality single crystal. The choice of solvent and crystallization technique is crucial and often requires empirical optimization. For an organic molecule like 2-Bromo-3-fluoronitrobenzene, which is a solid at room temperature, several methods can be employed.[4]
Experimental Protocol: Single Crystal Growth of 2-Bromo-3-fluoronitrobenzene
-
Solvent Selection: Begin by testing the solubility of 2-Bromo-3-fluoronitrobenzene in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation:
-
Prepare a saturated solution of the compound in a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).
-
Over time, the anti-solvent vapor will diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
-
dot graph TD { subgraph Crystal Growth Workflow A[Compound Synthesis & Purification] --> B{Solubility Screening}; B --> C[Select Crystallization Method]; C --> D{Slow Evaporation}; C --> E{Slow Cooling}; C --> F{Vapor Diffusion}; D --> G[Crystal Formation]; E --> G; F --> G; G --> H[Crystal Harvesting & Mounting]; end }
Caption: Workflow for single crystal growth of an organic compound.
B. Data Collection and Structure Refinement: From Diffraction to Definition
Once a suitable single crystal is obtained, it is mounted on a diffractometer and subjected to a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and placed in a monochromatic X-ray beam. The diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and displacement parameters.
dot graph TD { subgraph X-ray Crystallography Workflow A[Single Crystal] --> B[Mount on Diffractometer]; B --> C[X-ray Diffraction Data Collection]; C --> D[Data Processing & Integration]; D --> E[Structure Solution (e.g., Direct Methods)]; E --> F[Structure Refinement]; F --> G[Final Crystal Structure]; G --> H[Analysis of Geometric Parameters & Intermolecular Interactions]; end }
Caption: The experimental workflow for single-crystal X-ray diffraction.
C. Anticipated Crystallographic Data for 2-Bromo-3-fluoronitrobenzene
Based on the structures of similar halogenated nitroaromatic compounds, we can predict the key crystallographic parameters for 2-Bromo-3-fluoronitrobenzene. For comparative purposes, we will reference the crystallographic data of a related known structure, (Z)-1-bromo-1-nitro-2-phenylethene.[5][6]
| Parameter | Expected for 2-Bromo-3-fluoronitrobenzene (Hypothetical) | (Z)-1-bromo-1-nitro-2-phenylethene[5][6] |
| Crystal System | Monoclinic or Orthorhombic | Orthorhombic |
| Space Group | P2₁/c or Pbca | Pbca |
| a (Å) | 10-15 | 11.5296(6) |
| b (Å) | 5-10 | 7.5013(5) |
| c (Å) | 15-20 | 19.7187(12) |
| α (°) | 90 | 90 |
| β (°) | 90-105 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1000-1500 | 1705.41(18) |
| Z | 4 | 8 |
D. Intermolecular Interactions: The Supramolecular Architecture
Beyond confirming the covalent framework, X-ray crystallography provides invaluable insights into the supramolecular assembly through non-covalent interactions. For 2-Bromo-3-fluoronitrobenzene, we anticipate the presence of halogen bonding (Br···O or Br···F) and π-π stacking interactions, which are common in such systems and play a crucial role in the crystal packing.[7] Computational studies using Density Functional Theory (DFT) can further elucidate the nature and strength of these interactions.[8][9][10]
II. Spectroscopic Techniques: The Supporting Cast
While X-ray crystallography provides the definitive structure, spectroscopic methods offer complementary and often more readily obtainable data that are crucial for routine characterization and reaction monitoring.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for deducing the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of signals provide a wealth of information about the electronic environment of the nuclei.
| Technique | Information Gained for 2-Bromo-3-fluoronitrobenzene |
| ¹H NMR | The number of signals, their splitting patterns (multiplicities), and coupling constants will reveal the relative positions of the hydrogen atoms on the aromatic ring. |
| ¹³C NMR | The number of signals will indicate the number of unique carbon environments. The chemical shifts are sensitive to the attached substituents. |
| ¹⁹F NMR | A single resonance will confirm the presence of one fluorine atom. Its coupling to nearby protons can help in assigning its position. |
While NMR is excellent for confirming the presence of functional groups and their connectivity, it can sometimes be challenging to definitively distinguish between certain regioisomers without detailed 2D NMR experiments and comparison to reference data.
B. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
| Technique | Information Gained for 2-Bromo-3-fluoronitrobenzene |
| Electron Ionization (EI-MS) | Provides the molecular weight (as M⁺ and [M+2]⁺) and a fragmentation pattern that can be characteristic of the substitution pattern. |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. |
MS confirms the molecular formula but provides limited information about the specific arrangement of atoms.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
| Technique | Information Gained for 2-Bromo-3-fluoronitrobenzene |
| FT-IR | Characteristic strong absorptions for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-Br and C-F stretching vibrations will be observed. The pattern of C-H out-of-plane bending vibrations in the fingerprint region can provide clues about the substitution pattern on the benzene ring. |
IR spectroscopy is excellent for confirming the presence of key functional groups but is generally insufficient for distinguishing between regioisomers on its own.
III. A Comparative Analysis: The Power of Synergy
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Structural Information | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Connectivity of atoms, electronic environment of nuclei, relative positions of atoms. | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Presence of functional groups. |
| Ambiguity | Unambiguous for a single crystal. | Can be ambiguous for some regioisomers without extensive analysis. | Does not provide positional information for substituents. | Generally cannot distinguish between regioisomers. |
| Sample Requirement | High-quality single crystal. | Soluble sample. | Small amount of sample, can be in a mixture for GC-MS. | Small amount of sample (solid or liquid). |
| Throughput | Lower throughput, crystal growth can be time-consuming. | High throughput. | High throughput. | High throughput. |
Conclusion: An Integrated Approach to Structural Confirmation
While spectroscopic techniques like NMR, MS, and IR are indispensable tools for the routine analysis and preliminary characterization of 2-Bromo-3-fluoronitrobenzene and its synthetic products, single-crystal X-ray crystallography remains the unequivocal gold standard for absolute structural confirmation. It provides a level of detail and certainty that is unattainable by other methods. For drug development and any application where the precise three-dimensional structure is critical, the investment in obtaining a single crystal and performing an X-ray diffraction analysis is not just justified, but essential for ensuring scientific rigor and advancing research with confidence. The synergistic use of both crystallographic and spectroscopic methods provides a comprehensive and robust characterization of molecular structure.
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A Senior Application Scientist's Guide to Performance Benchmarking: 2-Bromo-3-fluoronitrobenzene versus Alternative Synthetic Intermediates
Abstract: This guide provides an in-depth performance comparison of 2-Bromo-3-fluoronitrobenzene against structurally similar chemical intermediates. We will dissect the reactivity profiles in two cornerstone reaction classes of modern organic synthesis: Nucleophilic Aromatic Substitution (SNA_r) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. By examining the mechanistic underpinnings and presenting comparative data, this document serves as a critical resource for researchers, process chemists, and drug development professionals aiming to make informed decisions in reactant selection for optimizing synthetic routes.
The Strategic Importance of Substituted Halo-Nitroaromatics
Substituted halo-nitroaromatic compounds are foundational pillars in the synthesis of complex organic molecules, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The presence of a nitro group, a potent electron-withdrawing substituent, significantly modulates the electronic properties of the aromatic ring, while halogen atoms provide versatile handles for a myriad of chemical transformations.[3] This dual functionality makes them highly valuable intermediates.[2][4]
2-Bromo-3-fluoronitrobenzene is a trifunctionalized intermediate offering a unique combination of reactive sites:
-
A nitro group that can be reduced to a synthetically crucial amine functionality.[5]
-
A bromine atom , an excellent participant in cross-coupling reactions.
-
A fluorine atom , which can act as a leaving group in nucleophilic aromatic substitution or be retained in the final product to enhance metabolic stability or binding affinity.[1]
To objectively benchmark its performance, we will compare it against key alternatives that allow for the isolation of specific structural variables:
-
2-Chloro-3-fluoronitrobenzene: To compare the effect of bromine versus chlorine in key reactions.
-
2-Bromo-5-fluoronitrobenzene: To assess the impact of the fluorine atom's position on reactivity.
-
2-Bromonitrobenzene: To understand the contribution of the fluorine substituent.
Physicochemical Properties: A Comparative Overview
The physical properties of an intermediate can influence reaction setup, solvent selection, and purification strategies. Below is a summary of the key properties for our subject compounds.
| Property | 2-Bromo-3-fluoronitrobenzene | 2-Chloro-3-fluoronitrobenzene | 2-Bromo-5-fluoronitrobenzene |
| CAS Number | 59255-94-6[6] | 21397-07-9[7][8] | 364-73-8[9] |
| Molecular Formula | C₆H₃BrFNO₂[6][10] | C₆H₃ClFNO₂[7][8] | C₆H₃BrFNO₂[9] |
| Molecular Weight | 220.00 g/mol [6] | 175.54 g/mol [7][8] | 220.00 g/mol [9] |
| Melting Point | 55-58 °C[10] | Low melting solid[7] | ~50-52 °C[11] |
| Boiling Point | 225-226 °C[10] | 237-239 °C[7] | 240-241 °C[11] |
| Appearance | Colorless crystal or light yellow solid[10] | Brown, low melting solid[7] | Colorless to light yellow crystals[11] |
Performance Benchmark 1: Nucleophilic Aromatic Substitution (SNA_r)
SNA_r is a critical reaction for forging carbon-heteroatom bonds. The reactivity of halo-nitroaromatics in this context is profoundly influenced by the identity of the halogen leaving group.
Mechanistic Overview: The Addition-Elimination Pathway
The SNA_r reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the leaving group, which temporarily breaks the ring's aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer complex.[12][13] The strong electron-withdrawing nitro group is essential for stabilizing the negative charge of this intermediate, particularly when positioned ortho or para to the site of attack.[3][14]
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The Fluorine Factor: A Comparative Guide to the Bioactivity of 2-Bromo-3-fluoronitrobenzene
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of substituent changes on a molecule's bioactivity is paramount. This guide provides an in-depth analysis of 2-Bromo-3-fluoronitrobenzene, focusing on how the introduction of a fluorine atom to the 2-bromonitrobenzene scaffold is predicted to modulate its biological activity. In the absence of direct comparative experimental data for 2-Bromo-3-fluoronitrobenzene, this guide leverages established principles of medicinal chemistry, quantitative structure-activity relationship (QSAR) models, and available toxicological data for structurally related compounds to provide a predictive comparison.
The Strategic Role of Fluorine in Modulating Bioactivity
The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[1] This is due to fluorine's unique combination of properties:
-
High Electronegativity: As the most electronegative element, fluorine can significantly alter the electronic distribution within a molecule. This can impact the acidity or basicity (pKa) of nearby functional groups, which is crucial for receptor binding and membrane permeation.[2]
-
Small Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of a hydrogen atom, often without introducing significant steric hindrance.[2]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to metabolic cleavage by enzymes like cytochrome P450.[2] This can block "metabolic soft spots" in a molecule, increasing its half-life and bioavailability.
-
Lipophilicity: Fluorine's effect on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, leading to enhanced membrane permeability and binding to hydrophobic pockets of proteins, this is not always the case. The overall impact on logP depends on the electronic environment of the molecule.[3][4]
A Comparative Analysis: 2-Bromo-3-fluoronitrobenzene vs. Its Analogues
To understand the specific impact of the fluorine substituent in 2-Bromo-3-fluoronitrobenzene, we will compare its predicted properties and bioactivity with two key analogues: 2-Bromonitrobenzene and 3-Fluoronitrobenzene. This allows for a theoretical dissection of the individual and combined effects of the bromine and fluorine atoms on the nitrobenzene core.
Physicochemical Properties: The Foundation of Bioactivity
The bioactivity of a compound is intrinsically linked to its physicochemical properties. The table below presents a comparison of key calculated parameters for our compounds of interest.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (predicted) |
| 2-Bromonitrobenzene | C₆H₄BrNO₂ | 202.01 | 2.5 | Acidic (nitro group) |
| 3-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 1.9 | Acidic (nitro group) |
| 2-Bromo-3-fluoronitrobenzene | C₆H₃BrFNO₂ | 220.00 | 2.5 | Acidic (nitro group) |
Calculated logP and predicted pKa values are estimations based on computational models and may vary from experimental values.
Analysis of Physicochemical Trends:
-
Lipophilicity (logP): The introduction of a bromine atom significantly increases the lipophilicity compared to a fluorine atom alone. The combined presence of bromine and fluorine in 2-Bromo-3-fluoronitrobenzene results in a calculated logP similar to that of 2-Bromonitrobenzene. This suggests that the bromine atom is the dominant contributor to the molecule's hydrophobicity.
-
Electronic Effects: Both fluorine and bromine are electron-withdrawing halogens, and the nitro group is a strong electron-withdrawing group. The presence of these substituents deactivates the aromatic ring, making it more susceptible to nucleophilic attack. The high electronegativity of fluorine in the ortho position to the bromine and meta to the nitro group in 2-Bromo-3-fluoronitrobenzene will further influence the electron distribution, potentially impacting its reactivity and binding affinity to biological targets.
Predicting Bioactivity through the Lens of QSAR
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the chemical structure of compounds with their biological activity. Studies on the toxicity of nitrobenzenes consistently highlight the importance of two key descriptors:
-
Hydrophobicity (logP): Higher lipophilicity often correlates with increased toxicity, as it facilitates passage through cell membranes and accumulation in fatty tissues.
-
Electronic Parameters (e.g., LUMO energy): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's electrophilicity. A lower LUMO energy suggests a greater propensity to accept electrons, which can lead to interactions with nucleophilic biomolecules like DNA and proteins, often resulting in toxicity.[5]
Predictive Comparison of Bioactivity:
Based on these QSAR principles, we can infer the following about the bioactivity of 2-Bromo-3-fluoronitrobenzene:
-
Increased Electrophilicity: The presence of three electron-withdrawing groups (nitro, bromo, and fluoro) on the benzene ring will significantly lower the LUMO energy of 2-Bromo-3-fluoronitrobenzene compared to its mono-substituted analogues. This heightened electrophilicity suggests a greater potential for covalent interactions with biological nucleophiles, which could translate to higher cytotoxicity or specific enzyme inhibition.
-
Modulated Lipophilicity: While the logP of 2-Bromo-3-fluoronitrobenzene is predicted to be similar to 2-Bromonitrobenzene, the presence of the fluorine atom could influence its interaction with specific hydrophobic pockets in target proteins differently.
-
Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage. In 2-Bromo-3-fluoronitrobenzene, the fluorine atom at the 3-position could shield the adjacent carbon atoms from oxidative metabolism by cytochrome P450 enzymes. This would likely increase the compound's metabolic stability and prolong its biological effects compared to 2-Bromonitrobenzene.
The following diagram illustrates the predicted structure-activity relationship:
Experimental Considerations and Future Directions
While theoretical predictions provide a valuable framework, they must be validated by empirical data. The following experimental protocols are recommended to definitively characterize the bioactivity of 2-Bromo-3-fluoronitrobenzene and its analogues.
Experimental Workflow: Comparative Bioactivity Profiling
Detailed Experimental Protocols
1. MTT Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines (e.g., HeLa, MCF-7).
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 2-Bromo-3-fluoronitrobenzene, 2-Bromonitrobenzene, and 3-Fluoronitrobenzene in culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by non-linear regression analysis.
-
2. In Vitro Metabolic Stability Assay
-
Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes.
-
Protocol:
-
Prepare an incubation mixture containing pooled human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer.
-
Initiate the metabolic reaction by adding the test compound and incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t½).
-
Conclusion
The introduction of a fluorine atom at the 3-position of 2-bromonitrobenzene is predicted to have a multifaceted impact on its bioactivity. While maintaining a high degree of lipophilicity, the fluorine substituent is expected to increase the molecule's electrophilicity and metabolic stability. These alterations suggest that 2-Bromo-3-fluoronitrobenzene may exhibit enhanced cytotoxicity and a longer biological half-life compared to its non-fluorinated counterpart. However, it is crucial to underscore that these are predictive assessments. Rigorous experimental validation is essential to confirm these hypotheses and to fully elucidate the therapeutic or toxicological potential of this and other halogenated nitrobenzenes.
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A Senior Application Scientist's Guide to Isotopic Labeling Studies with 2-Bromo-3-fluoronitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a granular understanding of a compound's metabolic fate, its interaction with biological targets, and its pharmacokinetic profile is paramount. Isotopic labeling is a cornerstone technique that provides these critical insights, allowing researchers to trace molecules through complex biological systems with high precision.[1][2] 2-Bromo-3-fluoronitrobenzene and its derivatives are valuable building blocks in medicinal chemistry, frequently serving as precursors to complex pharmaceutical agents.[3] This guide offers a comparative analysis of various isotopic labeling strategies applicable to this class of compounds, providing both theoretical grounding and practical, field-proven insights to inform your experimental design.
The Strategic Value of Isotopes in Drug Development
Isotopes are variants of a particular chemical element which differ in neutron number. While they share nearly identical chemical properties, the difference in mass and, in the case of radioisotopes, their radioactive decay, allows them to be distinguished from their non-labeled counterparts.[2] This fundamental principle underpins their use as tracers in biological systems.
Stable isotopes , such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] They are invaluable for:
-
Metabolic Profiling (ADME Studies): Elucidating the biotransformation of a drug candidate.
-
Quantitative Bioanalysis: Using labeled compounds as internal standards for accurate quantification in complex matrices.[4]
-
Mechanistic Studies: Investigating reaction pathways and enzyme kinetics.
Radioisotopes , such as tritium (³H) and fluorine-18 (¹⁸F), emit radiation that can be detected with high sensitivity. They are essential for:
-
Receptor Binding Assays: Quantifying the affinity of a drug for its target.
-
Autoradiography: Visualizing the distribution of a drug in tissues.
-
Positron Emission Tomography (PET) Imaging: A non-invasive in vivo imaging technique that allows for the real-time tracking of a drug's distribution and target engagement in living organisms.[5][6][7]
The unique trifecta of substituents in 2-bromo-3-fluoronitrobenzene—a bromine atom, a fluorine atom, and a nitro group—offers a versatile scaffold for introducing a variety of isotopic labels. The choice of isotope and labeling strategy is a critical experimental decision, dictated by the research question, available instrumentation, and the chemical nature of the molecule.
Comparative Analysis of Isotopic Labeling Strategies
The selection of an appropriate isotopic labeling strategy is a multi-faceted decision. Below is a comparative overview of potential methods for labeling 2-bromo-3-fluoronitrobenzene derivatives, along with their respective advantages and limitations.
| Isotope | Labeling Method | Feasibility for 2-Bromo-3-fluoronitrobenzene Derivatives | Typical Isotopic Incorporation | Advantages | Disadvantages | Key Analytical Techniques |
| ²H (Deuterium) | Hydrogen Isotope Exchange (HIE) | High, particularly at positions activated by the nitro group. | Variable, can be high under optimized conditions. | Cost-effective, non-radioactive, minimal perturbation to molecular properties. | Potential for back-exchange, kinetic isotope effects can alter metabolism. | MS, NMR |
| ³H (Tritium) | Catalytic Tritiodehalogenation | High, by replacing the bromine atom. | High, often near theoretical. | High specific activity, very sensitive detection. | Radioactive, requires specialized handling and disposal, potential for radiolysis. | Liquid Scintillation Counting, Autoradiography |
| ¹³C (Carbon-13) | De Novo Synthesis | Moderate to high, requires synthesis from a ¹³C-labeled precursor. | High, depends on the purity of the labeled starting material. | Stable, provides rich structural information via ¹³C NMR, minimal isotope effect. | Can be synthetically challenging and expensive. | MS, ¹³C NMR |
| ¹⁸F (Fluorine-18) | Nucleophilic Substitution | Feasible, requires a suitable precursor (e.g., with a leaving group ortho or para to the nitro group). | Variable, dependent on precursor reactivity and reaction conditions. | Ideal for PET imaging due to its short half-life (109.8 min) and clean decay profile.[6] | Short half-life necessitates rapid synthesis and purification, requires a cyclotron. | PET, Radio-TLC, Radio-HPLC |
Experimental Protocols: A Practical Guide
The following protocols are illustrative and may require optimization for specific 2-bromo-3-fluoronitrobenzene derivatives.
Protocol 1: Deuterium Labeling via Hydrogen Isotope Exchange
This method is based on the principle of activating C-H bonds for exchange with a deuterium source, often catalyzed by a metal.
Workflow for Deuterium Labeling
Caption: Workflow for deuterium labeling of 2-bromo-3-fluoronitrobenzene derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed reaction vessel, combine the 2-bromo-3-fluoronitrobenzene derivative (1 eq), palladium on carbon (10 mol%), and potassium carbonate (1.5 eq).
-
Deuterium Source: Add deuterium oxide (D₂O) to the mixture to serve as the deuterium source.
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Analysis: Confirm the mass of the deuterated product using mass spectrometry. Determine the position and percentage of deuterium incorporation using ¹H and ¹⁹F NMR spectroscopy.
Protocol 2: Tritium Labeling via Catalytic Tritiodehalogenation
This protocol leverages the bromine atom as a handle for introducing tritium gas in the presence of a catalyst.
Workflow for Tritium Labeling
Caption: Workflow for tritium labeling of 2-bromo-3-fluoronitrobenzene derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a specialized radiolabeling apparatus, dissolve the 2-bromo-3-fluoronitrobenzene derivative (1 eq) and a base such as triethylamine (1.5 eq) in a suitable solvent (e.g., tetrahydrofuran).
-
Catalyst: Add a palladium on carbon catalyst (10 mol%).
-
Tritiation: Introduce tritium gas (T₂) into the reaction vessel and stir the mixture at room temperature for several hours.
-
Work-up: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the tritiated product using high-performance liquid chromatography (HPLC).
-
Analysis: Determine the specific activity of the purified product using liquid scintillation counting. Confirm the radiochemical purity using radio-HPLC.
The Power of ¹⁹F NMR in Isotopic Labeling Studies
For fluorine-containing compounds such as 2-bromo-3-fluoronitrobenzene derivatives, ¹⁹F NMR spectroscopy is an exceptionally powerful analytical tool.[8][9] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[8][9]
The chemical shift of the fluorine atom is highly sensitive to its local electronic environment.[8] Any modification to the molecule, including the introduction of an isotopic label, can induce a change in the ¹⁹F chemical shift, providing valuable structural information. Furthermore, coupling between ¹⁹F and other nuclei (e.g., ¹H, ¹³C) can help to elucidate the position of the isotopic label.
Typical ¹⁹F NMR Chemical Shift Ranges (vs. CFCl₃)
| Functional Group | Chemical Shift Range (ppm) |
| Ar-F | -100 to -170 |
| CF₃ | -50 to -80 |
| -CH₂F | -200 to -230 |
Note: These are approximate ranges and can vary depending on the specific molecular structure and solvent.[10]
Conclusion: A Strategic Approach to Isotopic Labeling
The isotopic labeling of 2-bromo-3-fluoronitrobenzene derivatives is a critical step in advancing our understanding of their biological activity and potential as therapeutic agents. The choice between stable isotopes and radioisotopes, and the selection of a specific labeling strategy, should be a deliberate process guided by the specific research objectives. By carefully considering the comparative advantages and limitations of each approach, and by leveraging powerful analytical techniques such as mass spectrometry and ¹⁹F NMR, researchers can confidently design and execute experiments that yield high-quality, interpretable data. This, in turn, will accelerate the journey from a promising chemical entity to a well-characterized drug candidate.
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A Comparative Guide to Assessing the Metabolic Stability of Drug Candidates Derived from 2-Bromo-3-fluoronitrobenzene
Introduction: The Strategic Imperative of Metabolic Stability
In the landscape of modern drug discovery, the optimization of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic activity. Among these, metabolic stability stands out as a pivotal parameter, directly influencing a compound's in vivo half-life, bioavailability, and potential for generating toxic metabolites.[1] A drug that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause adverse effects.[1]
The 2-bromo-3-fluoronitrobenzene scaffold presents a unique set of metabolic challenges and opportunities. This guide provides an in-depth, objective comparison of methodologies to assess the metabolic stability of drug candidates derived from this scaffold. We will delve into the mechanistic rationale behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data.
The Metabolic Landscape of Halogenated Nitroaromatics
The metabolic fate of any drug candidate is dictated by its chemical structure. For derivatives of 2-bromo-3-fluoronitrobenzene, three key functional groups will govern their biotransformation: the nitro group, the fluorine atom, and the bromine atom.
-
The Nitro Group (NO₂): A Hub of Reductive Metabolism: The nitro group is a strong electron-withdrawing group and a well-known site for metabolic activity.[2] The primary pathway is a six-electron bioreduction, proceeding through highly reactive nitroso and N-hydroxylamino intermediates to the corresponding amine.[3] This process is catalyzed by a variety of enzymes, including NADPH:cytochrome P450 reductase, xanthine oxidase, and other nitroreductases found in the liver and gut microbiota.[3][4] A critical consideration is that these intermediates can be responsible for bioactivation, leading to the formation of reactive species that can covalently bind to macromolecules, potentially causing idiosyncratic toxicity.[5][6][7]
-
The Fluoro Group (F): A Metabolic Shield: Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability.[8] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by cytochrome P450 (CYP450) enzymes, which are major players in Phase I metabolism. By strategically placing a fluorine atom, chemists can "block" a potential site of oxidative metabolism.[9]
-
The Bromo Group (Br): A Modulator of Properties: The bromine atom influences the molecule's lipophilicity and electronic character. While more metabolically stable than a C-H bond, the C-Br bond is more susceptible to cleavage than a C-F bond. Its presence can also influence the regioselectivity of other metabolic reactions on the aromatic ring.
The interplay of these groups suggests two major competing metabolic pathways for 2-bromo-3-fluoronitrobenzene derivatives: nitro-group reduction and CYP450-mediated aromatic ring oxidation . The steric hindrance provided by the adjacent bromo and fluoro groups may influence the rate of nitroreduction.
Caption: Predicted metabolic pathways for 2-bromo-3-fluoronitrobenzene derivatives.
Comparative Guide to In Vitro Metabolic Stability Assays
To empirically determine the metabolic fate of a new chemical entity (NCE), a tiered approach using in vitro systems is standard practice. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[10]
| Assay Type | Biological System | Metabolic Coverage | Key Advantages | Limitations |
| Liver Microsomal Stability | Subcellular fraction (endoplasmic reticulum) from pooled liver homogenates.[11] | Primarily Phase I enzymes (CYP450s, FMOs).[11] Can be adapted for some Phase II (e.g., UGTs).[12] | High-throughput, cost-effective, good for initial screening of oxidative metabolism.[13] | Lacks Phase II enzymes, cofactors (unless supplemented), and cellular transport mechanisms. |
| Hepatocyte Stability | Intact, viable liver cells (fresh or cryopreserved).[14] | Full complement of Phase I and Phase II enzymes, cofactors, and transporters.[11][15] | "Gold standard" for in vitro clearance prediction.[11] Accounts for cell permeability.[14] | Lower throughput, more expensive, requires specialized cell culture techniques. |
The Liver Microsomal Stability Assay: A First-Pass Screen
This assay is an essential tool for early-stage drug discovery, providing a rapid assessment of a compound's susceptibility to metabolism by the most significant Phase I enzymes, the CYPs.[16]
-
Why Liver Microsomes? They are enriched with CYP450 enzymes, the primary drivers of oxidative drug metabolism.[11] Using pooled microsomes from multiple donors averages out inter-individual variability.[12]
-
Why an NADPH Regenerating System? CYP450 enzymes require NADPH as a cofactor to function.[16] Since NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) ensures the cofactor is not depleted, allowing for accurate measurement of enzyme kinetics.
-
Why a Minus-Cofactor Control? This is a critical self-validating step. By running a parallel incubation without the NADPH system, we can distinguish between enzymatic degradation and simple chemical instability of the compound in the assay buffer.[12]
-
Why Quench with Cold Acetonitrile? The cold organic solvent serves two purposes: it instantly stops all enzymatic activity and it precipitates the microsomal proteins, allowing for a clean supernatant for analysis.[14]
-
Preparation:
-
Thaw cryopreserved pooled human liver microsomes (e.g., from BioIVT) at 37°C.
-
Prepare a 2X NADPH regenerating system solution in 100 mM phosphate buffer (pH 7.4).
-
Prepare test compound stock solutions (e.g., 10 mM in DMSO) and create working solutions by diluting in buffer. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding an equal volume of the 2X NADPH regenerating system. For the minus-cofactor control, add buffer instead.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard (for analytical normalization). The "0 min" sample is taken immediately after adding the NADPH system.
-
-
Sample Processing & Analysis:
Caption: Standard workflow for a liver microsomal stability assay.
The Hepatocyte Stability Assay: The In Vitro Gold Standard
This assay provides a more physiologically relevant system by using intact liver cells, which contain the full array of metabolic enzymes and cofactors in their natural cellular environment.[11][15] It is the preferred method for generating in vitro data to predict in vivo human clearance.[19]
-
Why Hepatocytes? They represent the most complete in vitro model of the liver, containing both Phase I and Phase II enzymes, as well as the necessary transporters for moving compounds across the cell membrane.[11][14]
-
Why Cryopreserved Hepatocytes? They offer convenience and allow for experiments to be conducted on demand, while providing metabolic activity comparable to fresh hepatocytes for most applications.
-
Why Incubate in Suspension? A suspension format ensures that all cells are equally exposed to the test compound and allows for easy, homogenous sampling over time.[19]
-
Why Monitor Cell Viability? Ensuring the hepatocytes remain viable throughout the incubation is crucial for data integrity. A drop in viability indicates cytotoxicity, which would confound the measurement of metabolic clearance. Viability is typically assessed via Trypan Blue exclusion.
-
Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently transfer to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Perform a cell count and viability assessment. Centrifuge the cell suspension to remove cryopreservation medium and resuspend in fresh medium to the desired cell density (e.g., 0.5-1.0 million viable cells/mL).[20]
-
Prepare test compound working solutions in the incubation medium.
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a humidified CO₂ incubator with gentle shaking.
-
Initiate the assay by adding the test compound working solution to the hepatocyte suspension (final concentration typically 1 µM).
-
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Vortex the samples thoroughly to lyse the cells and precipitate proteins.
-
Process the samples as described in the microsomal assay (centrifugation, supernatant transfer).
-
Quantify the remaining parent compound by LC-MS/MS.[17]
-
Data Analysis and Interpretation
The primary output from these assays is the concentration of the parent drug over time. From this data, key pharmacokinetic parameters are calculated.
-
Plotting the Data: The natural log of the percentage of parent compound remaining is plotted against time.
-
Calculating the Half-Life (t½): The slope of the linear regression line from the plot is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k
-
-
Calculating Intrinsic Clearance (CLint): This represents the inherent ability of the liver (or microsomes) to metabolize a drug.[1][19]
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of Cells in 10⁶)
-
Comparative Data Summary (Hypothetical)
Let's consider three hypothetical derivatives of the 2-bromo-3-fluoronitrobenzene scaffold to illustrate how data from these assays can guide drug design.
-
Compound A: Parent Scaffold
-
Compound B: Compound A with an added group susceptible to CYP oxidation.
-
Compound C: Compound A with a metabolically stable group added.
| Compound ID | Assay Type | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Interpretation |
| Compound A | Microsomes | 45 | 30.8 µL/min/mg | Moderate clearance, likely a mix of nitroreduction and some oxidation. |
| Hepatocytes | 35 | 39.6 µL/min/10⁶ cells | Slightly faster clearance in hepatocytes suggests some Phase II metabolism. | |
| Compound B | Microsomes | 8 | 173.3 µL/min/mg | High Clearance. The added group is a major metabolic hotspot for CYP enzymes. |
| Hepatocytes | 7 | 198.0 µL/min/10⁶ cells | Confirms rapid metabolism. This compound would likely have poor in vivo exposure. | |
| Compound C | Microsomes | > 120 | < 11.5 µL/min/mg | Low Clearance. The modification improved stability against oxidative metabolism. |
| Hepatocytes | 95 | 14.6 µL/min/10⁶ cells | Low clearance confirmed. This candidate has a much better metabolic profile. |
Conclusion: A Pathway to Optimized Candidates
Assessing the metabolic stability of drug candidates derived from the 2-bromo-3-fluoronitrobenzene scaffold requires a systematic and mechanistically informed approach. The potential for nitro-group reduction leading to bioactivation necessitates careful evaluation.[2][6] A tiered strategy, beginning with the high-throughput liver microsomal stability assay to rapidly identify oxidative liabilities, followed by the more physiologically relevant hepatocyte stability assay for promising candidates, provides a robust framework for decision-making. By comparing the intrinsic clearance values of different derivatives, medicinal chemists can establish clear structure-metabolism relationships and rationally design molecules with an optimal balance of potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of clinical success.
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Abreu, P. A., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
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Rietjens, I. M., et al. (1996). Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. Chemical Research in Toxicology. Available at: [Link]
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A Comparative Guide to the Quantitative Analysis of Isomeric Impurities in 2-Bromo-3-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is a critical aspect governed by stringent regulatory standards. 2-Bromo-3-fluoronitrobenzene is a key starting material in the synthesis of various pharmaceutical compounds. During its synthesis, the formation of isomeric impurities is a common challenge. These impurities, having the same molecular formula but different structural arrangements, can exhibit different toxicological profiles and may affect the efficacy and safety of the final drug product. Therefore, the development of robust analytical methods for the quantitative analysis of these isomeric impurities is of paramount importance.
This guide provides a comprehensive comparison of two primary chromatographic techniques for the quantitative analysis of isomeric impurities in 2-Bromo-3-fluoronitrobenzene samples: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (GC-FID). We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters.
The Challenge of Isomeric Impurity Analysis
Isomers, particularly constitutional isomers (positional isomers), often possess very similar physicochemical properties, making their separation and quantification a significant analytical challenge.[1] In the case of 2-Bromo-3-fluoronitrobenzene, potential isomeric impurities could include other bromo-fluoro-nitrobenzene isomers where the positions of the bromo, fluoro, and nitro groups on the benzene ring are different. Effective analytical methods must exhibit high selectivity to resolve these closely related compounds.[2]
Comparative Methodologies
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds.[3] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Principle of Separation: For the separation of positional isomers of substituted nitrobenzenes, reversed-phase HPLC is typically the method of choice.[4] In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the differences in the hydrophobicity of the isomers. Even subtle differences in the position of the substituents can lead to changes in the molecule's polarity and its interaction with the stationary phase, enabling separation.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a common starting point due to its versatility and wide range of applicability for separating moderately polar to nonpolar compounds. Phenyl-based columns can also offer alternative selectivity for aromatic compounds.[1]
-
Mobile Phase: A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all isomers with good peak shape and reasonable analysis time. The use of organic modifiers like acetonitrile or methanol allows for the fine-tuning of the separation.
-
Detector: A UV detector is suitable for this analysis as nitroaromatic compounds exhibit strong UV absorbance. A photodiode array (PDA) detector is particularly advantageous as it can provide spectral information, aiding in peak identification and purity assessment.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min, 40% B; 2-15 min, 40-80% B; 15-18 min, 80% B; 18-20 min, 80-40% B; 20-25 min, 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 2-Bromo-3-fluoronitrobenzene and its potential isomeric impurities in a suitable solvent (e.g., acetonitrile) to prepare individual stock solutions of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the impurities. A minimum of five concentration levels is recommended for establishing linearity.[5]
-
Sample Solution: Accurately weigh a sample of 2-Bromo-3-fluoronitrobenzene and dissolve it in the solvent to a known concentration (e.g., 10 mg/mL).
-
-
Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6][7][8]
Caption: Workflow for the quantitative analysis of isomeric impurities by HPLC-UV.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the separation of volatile and thermally stable compounds.[9] The separation is based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.
Principle of Separation: For halogenated nitrobenzenes, a capillary GC column with a mid-polarity stationary phase is often suitable.[10] The separation is primarily based on the differences in the boiling points and polarities of the isomers. Isomers with different substitution patterns will have slightly different volatilities and interactions with the stationary phase, allowing for their separation as they travel through the column.
Causality Behind Experimental Choices:
-
Stationary Phase: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance of selectivity for separating aromatic isomers. For challenging separations, a more polar column might be necessary.
-
Carrier Gas: Helium or hydrogen are commonly used carrier gases. The choice depends on the desired efficiency and speed of analysis.
-
Temperature Programming: A temperature program, where the column temperature is gradually increased, is essential to elute all isomers with good peak shape and to ensure that higher-boiling impurities are eluted in a reasonable time.
-
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector in GC. It provides a response that is proportional to the mass of carbon in the analyte, making it suitable for quantitative analysis of organic compounds. While FID is less selective than detectors like an Electron Capture Detector (ECD) for halogenated compounds, it is generally more universal and less prone to contamination.[11]
-
Instrumentation: A standard GC system equipped with a split/splitless injector, a capillary column, and an FID.
-
Chromatographic Conditions:
-
Column: DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare individual stock solutions of 2-Bromo-3-fluoronitrobenzene and its potential isomeric impurities in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the impurities.
-
Sample Solution: Accurately weigh a sample of 2-Bromo-3-fluoronitrobenzene and dissolve it in the solvent to a known concentration (e.g., 10 mg/mL).
-
-
Method Validation: Similar to the HPLC method, the GC-FID method must be validated according to ICH guidelines.[5][8]
Caption: Workflow for the quantitative analysis of isomeric impurities by GC-FID.
Performance Comparison
The choice between HPLC-UV and GC-FID for the quantitative analysis of isomeric impurities in 2-Bromo-3-fluoronitrobenzene depends on several factors. The following table provides a comparative summary of their performance based on typical validation data.
| Performance Parameter | HPLC-UV | GC-FID | Comments |
| Specificity/Resolution | Excellent, highly tunable with mobile phase composition and stationary phase chemistry. | Very good, dependent on column polarity and temperature program. May require more method development for closely eluting isomers. | HPLC often provides better selectivity for positional isomers due to the wider range of stationary and mobile phases available.[4] |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques can achieve excellent linearity over a defined concentration range.[12] |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods can provide high accuracy when properly validated.[5] |
| Precision (%RSD) | < 2.0% | < 2.5% | Both techniques can achieve excellent precision.[5] |
| LOD/LOQ | Typically in the low ng/mL range. | Typically in the low to mid ng/mL range. | Sensitivity can be compound-dependent. For halogenated compounds, an ECD in GC can offer significantly lower detection limits.[13] |
| Analysis Time | ~25 minutes per sample. | ~20 minutes per sample. | Analysis times are comparable and can be optimized. |
| Sample Throughput | High, with modern autosamplers. | High, with modern autosamplers. | Both are suitable for high-throughput analysis. |
| Robustness | Generally robust, but mobile phase preparation and column lifetime need attention. | Very robust, with stable columns and detectors. | GC systems are often considered more "rugged" for routine QC environments. |
Complementary and Confirmatory Techniques
While chromatographic techniques are essential for separation and quantification, spectroscopic methods are invaluable for the definitive identification of impurities.
-
Mass Spectrometry (MS): Coupling either HPLC or GC to a mass spectrometer (LC-MS or GC-MS) provides molecular weight and fragmentation information, which is crucial for the structural elucidation of unknown impurities. However, for isomers with the same mass, separation prior to MS is still necessary.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between isomers.[15] Differences in the chemical environment of protons and carbons in different isomers lead to distinct NMR spectra, allowing for unambiguous structure determination.[16][17]
Conclusion and Recommendations
Both HPLC-UV and GC-FID are suitable and reliable methods for the quantitative analysis of isomeric impurities in 2-Bromo-3-fluoronitrobenzene.
-
HPLC-UV is often the preferred method due to its high resolving power for positional isomers and its operation at ambient temperatures, which avoids potential thermal degradation of the analytes. The versatility in mobile and stationary phase selection provides greater flexibility in method development.
-
GC-FID is a robust and cost-effective alternative, particularly for volatile and thermally stable isomers. It can offer faster analysis times and is well-suited for routine quality control applications where the impurity profile is well-characterized.
The ultimate choice of method will depend on the specific requirements of the analysis, including the number and type of expected impurities, the required sensitivity, and the available instrumentation. For comprehensive impurity profiling, a combination of chromatographic separation and spectroscopic identification is the most rigorous approach. All analytical methods must be thoroughly validated to ensure they are fit for their intended purpose, in accordance with regulatory guidelines.[18]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
- Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
- ResearchGate. (2019, September 23). How to differentiate any kind of isomers by mass & nmr spectrometry?.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Google Patents. (n.d.). US6861512B2 - Separation of olefinic isomers.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
- Agilent. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water.
- Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography.
- Separation Science. (n.d.). The keys to understanding isocratic HPLC.
- PubChem. (n.d.). 2-Bromo-1-fluoro-3-nitrobenzene.
- CymitQuimica. (n.d.). 2-Bromo-3-fluoronitrobenzene.
- Chromatography Forum. (2009, May 12). separation of two isomers.
- Benchchem. (n.d.). Quantitative Analysis of 2-Bromo-3-nitrobenzoic Acid in Reaction Mixtures: A Comparative Guide.
- Journal of Chromatographic Science. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air.
Sources
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The Strategic Advantage of 2-Bromo-3-fluoronitrobenzene in the Synthesis of Key Fluorinated Intermediates for PARP Inhibitors: A Comparative Efficacy Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms. The intricate molecular architectures of leading PARP inhibitors such as Olaparib, Rucaparib, and Talazoparib often feature a fluorinated aromatic core. The efficient synthesis of these crucial building blocks is a critical determinant of overall manufacturing viability. This guide provides an in-depth technical comparison of synthetic routes to a key fluorinated intermediate, 2-amino-4-fluorobenzoic acid (4-fluoroanthranilic acid), highlighting the potential efficacy of utilizing 2-Bromo-3-fluoronitrobenzene as a strategic starting material.
Introduction: The Significance of Fluorinated Moieties in PARP Inhibitors
The incorporation of fluorine atoms into the scaffolds of PARP inhibitors is a deliberate design element. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a drug's metabolic stability, binding affinity to the target protein, and overall pharmacokinetic profile. Consequently, the development of efficient and scalable synthetic routes to fluorinated precursors is of paramount importance in the pharmaceutical industry.
This guide will explore and compare a proposed synthetic pathway to 2-amino-4-fluorobenzoic acid commencing from 2-Bromo-3-fluoronitrobenzene against an established industrial method. The comparison will be based on key performance indicators such as reaction yields, step economy, and the nature of reagents and reaction conditions.
Proposed Synthetic Pathway from 2-Bromo-3-fluoronitrobenzene
While a direct, one-pot synthesis of a major PARP inhibitor from 2-Bromo-3-fluoronitrobenzene is not prominently documented in publicly available literature, its structure presents a versatile platform for the strategic construction of key fluorinated intermediates. Herein, we propose a logical, multi-step synthesis of 2-amino-4-fluorobenzoic acid from this starting material. The rationale behind this proposed route lies in the potential for regioselective transformations, leveraging the directing effects of the substituent groups on the benzene ring.
Note: The final isomerization step is a theoretical consideration for the purpose of this comparative analysis, as a more direct route to the 4-fluoro isomer from this specific precursor is not readily found in the literature. This highlights a key challenge in utilizing this starting material for this particular target.
Alternative Industrial Synthesis of 2-Amino-4-fluorobenzoic Acid
A well-documented industrial synthesis of 2-amino-4-fluorobenzoic acid starts from the more readily available 4-fluorobenzoic acid. This route typically involves a nitration step followed by a reduction of the nitro group.
Efficacy Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes the key reaction steps, reagents, and reported yields for the synthesis of 2-amino-4-fluorobenzoic acid via the proposed route from 2-Bromo-3-fluoronitrobenzene and the established industrial method.
| Parameter | Proposed Route from 2-Bromo-3-fluoronitrobenzene | Established Industrial Route from 4-Fluorobenzoic Acid |
| Starting Material | 2-Bromo-3-fluoronitrobenzene | 4-Fluorobenzoic acid |
| Number of Steps | 4 (excluding theoretical isomerization) | 2 |
| Key Transformations | Reduction, Diazotization/Iodination, Carboxylation, Ammonolysis | Nitration, Reduction |
| Overall Yield | Lower (multi-step) | Higher (more direct) |
| Reagent Profile | Involves potentially hazardous reagents like NaNO2 and strong acids. | Utilizes strong nitrating acids. |
| Scalability | More complex due to multiple steps and intermediates. | More readily scalable. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-fluorobenzoic Acid via Nitration and Reduction of 4-Fluorobenzoic Acid
This protocol is based on established industrial methods for the synthesis of 4-fluoroanthranilic acid.
Step 1: Nitration of 4-Fluorobenzoic Acid
-
To a stirred mixture of concentrated sulfuric acid, add 4-fluorobenzoic acid portion-wise, maintaining the temperature below 20°C.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral to obtain 4-fluoro-2-nitrobenzoic acid.
Step 2: Reduction of 4-Fluoro-2-nitrobenzoic Acid
-
In a suitable reactor, suspend 4-fluoro-2-nitrobenzoic acid in a solvent such as ethanol or water.
-
Add a reducing agent, for example, iron powder and a small amount of acetic acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Heat the mixture to reflux for several hours if using iron, or stir under hydrogen pressure until the reaction is complete.
-
Filter the reaction mixture to remove the catalyst or iron sludge.
-
Neutralize the filtrate with a base to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-amino-4-fluorobenzoic acid.
Protocol 2: Proposed Synthesis of a Key Intermediate from 2-Bromo-3-fluoronitrobenzene
This proposed multi-step protocol is based on standard organic transformations.
Step 1: Reduction of 2-Bromo-3-fluoronitrobenzene
-
To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and then add a solution of 2-Bromo-3-fluoronitrobenzene in ethanol dropwise.
-
Maintain the reflux for several hours until the reaction is complete.
-
Filter the hot reaction mixture and wash the solid with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-bromo-3-fluoroaniline, which can be purified by distillation or chromatography.
Step 2: Sandmeyer Reaction to 1-Bromo-2-fluoro-3-iodobenzene
-
Dissolve 2-bromo-3-fluoroaniline in a mixture of hydrochloric acid and water and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, dissolve potassium iodide in water and add the cold diazonium salt solution portion-wise.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield 1-bromo-2-fluoro-3-iodobenzene.
Step 3: Carboxylation to 2-Bromo-6-fluorobenzoic acid
-
Prepare a Grignard reagent from 1-bromo-2-fluoro-3-iodobenzene using magnesium turnings in an anhydrous ether solvent.
-
Bubble dry carbon dioxide gas through the Grignard solution at low temperature.
-
Quench the reaction with acidic water and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain 2-bromo-6-fluorobenzoic acid.
Step 4: Ammonolysis to 2-Amino-6-fluorobenzoic acid
-
In a sealed vessel, heat 2-bromo-6-fluorobenzoic acid with aqueous ammonia in the presence of a copper catalyst (e.g., copper(I) oxide).
-
After cooling, acidify the reaction mixture to precipitate the product.
-
Filter, wash, and dry the solid to obtain 2-amino-6-fluorobenzoic acid.
Discussion and Conclusion
A direct comparison of the two routes reveals that the established industrial synthesis of 2-amino-4-fluorobenzoic acid from 4-fluorobenzoic acid is significantly more efficient in terms of step economy and likely overall yield. The two-step process of nitration followed by reduction is a well-optimized and scalable method.
The proposed route starting from 2-Bromo-3-fluoronitrobenzene, while theoretically plausible, involves a greater number of synthetic transformations. Each additional step introduces the potential for yield loss and increases the complexity of the overall process. Furthermore, the final step to achieve the desired 4-fluoro isomer from the 6-fluoro intermediate would require a non-trivial isomerization, which is not a standard or efficient transformation.
However, the value of 2-Bromo-3-fluoronitrobenzene should not be entirely dismissed. Its utility may lie in the synthesis of other specifically substituted fluorinated aromatics where the bromine and nitro groups can be strategically manipulated to achieve a desired substitution pattern that is not easily accessible from other starting materials. For the specific synthesis of 2-amino-4-fluorobenzoic acid, alternative starting materials like 4-fluorobenzoic acid offer a more direct and efficient pathway.
References
- Process for the manufacture of 4-fluoro-anthranilic acid. WO2003095417A1.
- Synthesis of insecticidal fluorinated anthranilic diamides. Pest Management Science, 65(9), 1003-1011.
- A Comparative Guide to the Synthesis Efficiency of Fluorin
- 2-Amino-6-fluorobenzoic acid. Thermo Scientific Chemicals.
- Synthesis of N-allyl-4-fluoroanthranilic acid. PrepChem.com.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-fluoronitrobenzene
As researchers and drug development professionals, our work with specialized reagents like 2-Bromo-3-fluoronitrobenzene is fundamental to innovation. However, our responsibility extends beyond the bench to ensure that every chemical is handled and disposed of with the utmost regard for safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Bromo-3-fluoronitrobenzene, moving beyond simple steps to explain the critical reasoning that underpins these procedures.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be implemented, a thorough understanding of the compound's inherent risks is essential. 2-Bromo-3-fluoronitrobenzene (CAS No. 59255-94-6) is a halogenated nitroaromatic compound, a chemical class that requires careful handling due to its potential health and environmental effects.[1][2][3] The toxicological properties of this specific material have not been exhaustively investigated, which necessitates a cautious approach.[1]
The primary hazards are summarized below:
| Hazard Type | GHS Classification & Description | Causality & Implications for Disposal |
| Health Hazards | Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][4] Skin Corrosion/Irritation: Causes skin irritation (H315).[1] Serious Eye Damage/Irritation: Causes serious eye irritation (H319).[1] Specific Target Organ Toxicity: May cause respiratory irritation (H335).[1] | Direct contact can cause immediate harm. This mandates the use of comprehensive Personal Protective Equipment (PPE) during handling and disposal to prevent exposure. Contaminated materials (gloves, lab coats, absorbent pads) must also be treated as hazardous waste. |
| Physical Hazards | Not Classified (Standard Conditions): Generally stable.[4] Combustibility: Can form explosive mixtures with air upon intense heating. | While not flammable at room temperature, it should be kept away from heat sources. During a fire, hazardous decomposition products like nitrogen oxides (NOx), carbon monoxide, and hydrogen halides can be released.[5][6] This informs fire-fighting measures and storage conditions. |
| Environmental Hazards | Not Explicitly Classified: However, it is an organic compound with known toxicity that is slightly soluble in water.[1][2] Direct release into drains or the environment is prohibited.[1] | As a halogenated organic compound, it can persist in the environment. Improper disposal can contaminate soil and groundwater. Regulations for halogenated waste are strict to prevent the formation of persistent pollutants during incineration.[7][8] |
The Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to ensure a self-validating system of safety and compliance. Each step is a critical control point.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the primary container or any waste, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the hazard assessment.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before use.[1][5]
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[1][9]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. If vapors or dusts are expected to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1][5]
Step 2: Waste Characterization and Segregation
This is the most critical logistical step. Improper segregation can increase disposal costs, create hazardous chemical reactions, and prevent the recycling of less hazardous solvents.[10][11]
Causality: 2-Bromo-3-fluoronitrobenzene is a halogenated organic compound because it contains bromine and fluorine atoms.[8] Halogenated waste streams must be kept separate from non-halogenated streams because they require specialized, high-temperature incineration to ensure complete destruction and to prevent the formation of dioxins and other persistent organic pollutants.[7] Non-halogenated solvents, by contrast, can often be reclaimed or used in fuel blending, a more sustainable and cost-effective disposal route.[10]
Step 3: Containerization and Labeling
-
Use the Right Container: Collect waste in a designated and chemically compatible container. Often, institutions provide specific containers for halogenated waste (e.g., green-labeled carboys).[8] The container must have a tight-fitting lid to prevent the release of vapors.[1][12]
-
Do Not Mix: Never mix 2-Bromo-3-fluoronitrobenzene waste with other waste streams, especially incompatible materials like strong oxidizing agents.[5]
-
Accurate Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name ("2-Bromo-3-fluoronitrobenzene") and an accurate accounting of its contents.[10] Each time waste is added, the log on the container's tag should be updated.
-
Fill Level: Do not fill the container more than 90% (or 3/4 full) to allow for vapor expansion and prevent spills.[10][13]
Step 4: Temporary Storage and Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated, secure, and away from general laboratory traffic.[10]
-
Disposal: Waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Follow your institution's procedures for requesting a waste pickup.
Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical.
Spill Response
| Step | Action | Rationale |
| 1. Evacuate & Alert | Immediately alert others in the area and evacuate non-essential personnel. | Minimizes exposure to others. |
| 2. Ventilate | Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate and contact emergency responders.[1] | Reduces the concentration of airborne contaminants. |
| 3. Control & Contain | Prevent the spill from spreading and from entering drains by using spill socks or other barriers. | Protects waterways and simplifies cleanup. |
| 4. Absorb | Cover the spill with a non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.[9] | Safely contains the liquid for collection. |
| 5. Collect | Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for hazardous waste disposal.[1] | Prevents ignition and prepares the waste for proper disposal. |
| 6. Decontaminate | Clean the spill area thoroughly.[1] Wash all contaminated clothing before reuse.[1] | Removes residual chemical hazards. |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9] |
| Skin Contact | Take off immediately all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][9] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[1] |
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-06-02). MilliporeSigma.
- Safety Data Sheet - Biosynth. (2021-03-02). Biosynth.
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025-06-02). MilliporeSigma.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-08). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). MilliporeSigma.
- SAFETY DATA SHEET - Fisher Scientific. (2011-05-20). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2010-10-11). Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-05). Thermo Fisher Scientific.
- Other Disposal Guidance | I-WASTE DST | US EPA.U.S. Environmental Protection Agency.
- Halogenated Waste.University of California, Irvine Environmental Health & Safety.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.eCFR :: 40 CFR Part 268.
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- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
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- Hazardous Waste Reduction.University of California, Santa Barbara Environmental Health & Safety.
- Environmental Fact Sheet, Organobromine.U.S. Environmental Protection Agency.
- 2-Bromo-1-fluoro-3-nitrobenzene - ChemBK. (2024-04-09). ChemBK.
- 2-Bromo-1-fluoro-3-nitrobenzene | C6H3BrFNO2 | CID 18373474.PubChem.
- Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%.Cole-Parmer.
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- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Handling 2-Bromo-3-fluoronitrobenzene: A Protocol Rooted in Proactive Safety
As researchers and drug development professionals, our work with novel chemical intermediates like 2-Bromo-3-fluoronitrobenzene is fundamental to discovery. However, innovation cannot come at the cost of safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling this compound. The core principle of this protocol is proactive risk mitigation, especially critical given that the toxicological properties of this specific molecule have not been exhaustively investigated[1]. We will therefore treat it with the caution it warrants, ensuring that our procedures provide a self-validating system of safety at every step.
Foundational Hazard Assessment: Understanding the 'Why'
Before we don our first piece of protective equipment, we must understand the causality behind our choices. 2-Bromo-3-fluoronitrobenzene is classified with several key hazards that dictate our handling protocol.
-
Acute Toxicity (Harmful): The compound is designated as harmful if swallowed, inhaled, or in contact with skin[1][2]. This triple threat means we must prevent it from entering the body through any route.
-
Irritant Properties: It is known to cause serious eye irritation (H319) and skin irritation (H315)[1][2][3]. This necessitates robust barriers to prevent direct contact. Irritation is not merely a temporary discomfort; it can compromise the skin's natural barrier, potentially increasing absorption of this and other chemicals.
-
Respiratory Tract Irritation: The potential to cause respiratory irritation (H335) underscores the absolute requirement for controlled ventilation to prevent inhalation of dust or vapors[1][2][3].
Crucially, the notation that its properties are "not been thoroughly investigated" is the most important piece of data we have[1]. In the absence of comprehensive data, we must assume the potential for uncharacterized long-term health effects and elevate our protective measures accordingly.
The Primary Control: Engineering a Safe Workspace
Personal protective equipment is the final barrier between you and a chemical hazard. Your first and most critical line of defense is always an engineering control.
All handling of 2-Bromo-3-fluoronitrobenzene, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood. The hood contains vapors and particulates at the source, drastically reducing the potential for inhalation and systemic exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for all personnel handling 2-Bromo-3-fluoronitrobenzene. The logic is to create redundant layers of protection, ensuring that a single failure point does not lead to exposure.
-
Hand Protection:
-
Rationale: To prevent skin contact, irritation, and dermal absorption.
-
Protocol: Double-gloving with nitrile gloves is required. Nitrile provides good resistance to a range of chemicals. The outer glove is considered your "working" glove and may become contaminated. It must be removed and disposed of within the fume hood before you touch any surface outside of the hood (e.g., your notebook, a pen, equipment controls). The inner glove remains to protect you during the doffing process and transfer of materials.
-
Integrity: Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected, and at regular intervals (no longer than 60 minutes) during extended procedures[4].
-
-
Eye and Face Protection:
-
Rationale: To protect against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation[1].
-
Protocol: Chemical splash goggles are mandatory. Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer no protection from splashes[5]. When handling larger quantities (>50g) or performing vigorous operations (e.g., quenching a reaction) where the risk of splashing is elevated, a full-face shield must be worn over the chemical splash goggles.
-
-
Body Protection:
-
Rationale: To protect the skin on your arms and body from incidental contact and small spills.
-
Protocol: A clean, fully-buttoned laboratory coat is required. For procedures involving larger volumes or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Rationale: To prevent respiratory tract irritation from inhaling fine powders or vapors[1].
-
Protocol: Under normal operating conditions within a certified fume hood, no additional respiratory protection is required. A respirator becomes necessary during a large spill cleanup outside of a fume hood or in the event of a ventilation failure. In such emergencies, a NIOSH-approved respirator with combination P100/Organic Vapor (OV) cartridges is the appropriate choice. All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
-
Table 1: PPE Requirements by Task
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport | N/A | Single pair of nitrile gloves | Safety glasses | Lab coat |
| Weighing/Transfer (<10g) | Chemical Fume Hood | Double nitrile gloves | Chemical splash goggles | Lab coat |
| Reaction Setup/Workup | Chemical Fume Hood | Double nitrile gloves | Chemical splash goggles | Lab coat |
| Large Scale Work (>50g) | Chemical Fume Hood | Double nitrile gloves | Face shield over goggles | Chemically resistant apron over lab coat |
| Spill Cleanup | Ventilate area | Double nitrile gloves | Face shield over goggles | Chemically resistant apron over lab coat |
Operational Plan: A Step-by-Step Workflow
This workflow is designed to minimize exposure at every stage of handling. Following these steps methodically is critical to ensuring a safe outcome.
Step 1: Pre-Operational Safety Check
-
Verify the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.
-
Confirm the location of the nearest safety shower and eyewash station. Ensure the path is clear.
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the containment area.
-
Prepare a designated waste container for 2-Bromo-3-fluoronitrobenzene waste inside the fume hood.
Step 2: Donning and Handling
-
Don all required PPE as outlined in Table 1 before approaching the fume hood.
-
Perform all manipulations of the chemical deep within the fume hood (at least 6 inches from the sash).
-
If weighing the solid, use a disposable weigh boat or tare your vessel on the balance before bringing the chemical into the hood for weighing. This prevents contamination of the analytical balance.
-
Clean any minor spills within the hood immediately with a suitable absorbent material.
Step 3: Post-Handling and Doffing
-
Securely close the primary container of 2-Bromo-3-fluoronitrobenzene.
-
Decontaminate any equipment used with an appropriate solvent. Collect the rinse as hazardous waste.
-
Remove the outer "working" gloves and dispose of them in the designated solid waste container inside the fume hood.
-
With the inner gloves still on, transport sealed waste containers to the main hazardous waste accumulation area.
-
Remove remaining PPE in the proper order: lab coat, then goggles, then inner gloves. This prevents re-contamination of your hands.
-
Wash hands thoroughly with soap and water immediately after removing all PPE[1].
Diagram 1: Safe Handling Workflow
This diagram illustrates the critical decision points and procedural flow for safely handling 2-Bromo-3-fluoronitrobenzene.
Caption: Workflow for handling 2-Bromo-3-fluoronitrobenzene.
Disposal and Emergency Plans
-
Waste Disposal: All materials contaminated with 2-Bromo-3-fluoronitrobenzene, including gloves, weigh boats, and solvent rinses, must be disposed of in a clearly labeled, sealed hazardous waste container. Never mix this waste with other waste streams[1][6]. Handle uncleaned empty containers as you would the product itself[1][6].
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes and seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[1].
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a culture of trust and responsibility, ensuring that our pursuit of scientific advancement is always grounded in the well-being of our most valuable asset: our scientists.
References
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Personal Protective Equipment. University of British Columbia. [Link]
-
Safety Topic – Personal Protective Equipment. Massachusetts Institute of Technology (MIT). [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
